Chlortetracycline hydrochloride
Description
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1950.
Properties
IUPAC Name |
(4S,4aS,5aS,6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O8.ClH/c1-21(32)7-6-8-15(25(2)3)17(28)13(20(24)31)19(30)22(8,33)18(29)11(7)16(27)12-10(26)5-4-9(23)14(12)21;/h4-5,7-8,15,26-27,30,32-33H,6H2,1-3H3,(H2,24,31);1H/t7-,8-,15-,21-,22-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYAPHLRPFNSDNH-MRFRVZCGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24Cl2N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
57-62-5 (Parent) | |
| Record name | Chlortetracycline hydrochloride [USP:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000064722 | |
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DSSTOX Substance ID |
DTXSID2045076 | |
| Record name | Chlortetracycline hydrochloride | |
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Molecular Weight |
515.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64-72-2, 165101-50-8, 3671-08-7 | |
| Record name | Chlortetracycline hydrochloride [USP:BAN] | |
| Source | ChemIDplus | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alexomycin [USAN] | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlortetracycline hydrochloride | |
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| Record name | Chlortetracycline hydrochloride | |
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| Record name | Chlortetracycline hydrochloride | |
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| Record name | 2-Naphthacenecarboxamide, 7-chloro-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-, monohydrochloride, [4S-(4α,4aα,5aα,6β,12aα)]- | |
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| Record name | Chlortetracycline hydrochloride | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORTETRACYCLINE HYDROCHLORIDE | |
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Foundational & Exploratory
The Core Mechanism of Action of Chlortetracycline Hydrochloride on Bacterial Ribosomes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlortetracycline (B606653), a pioneering member of the tetracycline (B611298) class of antibiotics, exerts its bacteriostatic effect by targeting the bacterial ribosome, the essential machinery for protein synthesis. This technical guide provides a comprehensive examination of the molecular mechanism of action of chlortetracycline hydrochloride on bacterial ribosomes. It delves into the primary binding site, the inhibition of the elongation phase of protein synthesis, and a secondary mechanism involving the disruption of translation initiation. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the molecular interactions and experimental workflows to serve as a vital resource for researchers in microbiology, pharmacology, and drug development.
Introduction
Chlortetracycline is a broad-spectrum antibiotic first discovered in the late 1940s from the bacterium Streptomyces aureofaciens.[1] Its primary mode of action is the inhibition of protein synthesis in bacteria, a process crucial for their growth and replication.[2] By binding to the bacterial 70S ribosome, a complex ribonucleoprotein machine composed of a small (30S) and a large (50S) subunit, chlortetracycline effectively halts the production of essential proteins.[2] This guide will elucidate the intricate details of this interaction.
Primary Mechanism of Action: Inhibition of Protein Synthesis Elongation
The canonical mechanism of action for chlortetracycline involves the disruption of the elongation phase of protein synthesis. This process can be broken down into several key steps:
-
Binding to the 30S Ribosomal Subunit: Chlortetracycline specifically targets the small 30S ribosomal subunit.[2]
-
Occupation of the A-Site: The primary binding site for chlortetracycline is the aminoacyl-tRNA (A-site) on the 30S subunit.[2] This binding is reversible.[3]
-
Steric Hindrance: By occupying the A-site, chlortetracycline physically obstructs the binding of incoming aminoacyl-tRNA molecules to the mRNA-ribosome complex.[2][4]
-
Halting Polypeptide Chain Elongation: This blockage prevents the addition of new amino acids to the growing polypeptide chain, thereby arresting protein synthesis.[2]
-
Role of Magnesium Ions: The binding of tetracyclines to the ribosome is often mediated by a magnesium ion (Mg²⁺) chelate.[3] This interaction is crucial for the stable association of the antibiotic with its target.
Visualization of the Primary Mechanism of Action
The following diagram illustrates the inhibitory effect of Chlortetracycline on the elongation stage of bacterial protein synthesis.
References
- 1. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 2. What is the mechanism of Chlortetracycline? [synapse.patsnap.com]
- 3. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Chlortetracycline Hydrochloride: An In-Depth Technical Guide to its Antimicrobial Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlortetracycline (B606653) hydrochloride, the first member of the tetracycline (B611298) class of antibiotics to be discovered, is a broad-spectrum bacteriostatic agent.[1] Isolated from Streptomyces aureofaciens, it has historically been employed in both human and veterinary medicine to treat a wide array of bacterial infections. This technical guide provides a comprehensive overview of the antimicrobial spectrum of activity of chlortetracycline hydrochloride, detailing its mechanism of action, resistance pathways, and standardized methodologies for its evaluation. The quantitative data on its efficacy against a diverse range of pathogens are presented for comparative analysis, and key biological and experimental pathways are visualized to facilitate a deeper understanding.
Antimicrobial Spectrum of Activity: Quantitative Data
This compound exhibits inhibitory activity against a wide range of Gram-positive and Gram-negative bacteria, as well as atypical pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, specifically the MIC50 and MIC90 (the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively), for chlortetracycline against various clinically relevant bacteria.
Table 1: In Vitro Activity of this compound against Gram-Positive Bacteria
| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Staphylococcus aureus | Various | 0.25 | >16 | [2] |
| Enterococcus faecalis | Various | 0.25 | >16 | [2] |
| Enterococcus faecium | Various | 0.12 | >16 | [2] |
| Streptococcus pneumoniae | Various | 0.12 | 16 | [2] |
| β-hemolytic streptococci | Various | 0.25 | >16 | [2] |
Table 2: In Vitro Activity of this compound against Gram-Negative Bacteria
| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Escherichia coli | Various | 4 | >32 | [3] |
| Klebsiella pneumoniae | Various | 8 | >32 | [3] |
| Pseudomonas aeruginosa | Various | 16 | >32 | [3] |
| Haemophilus influenzae | Various | 2 | 8 | [3] |
Table 3: In Vitro Activity of this compound against Atypical Pathogens
| Bacterial Species | MIC Range (µg/mL) | Reference |
| Mycoplasma synoviae | Effective at 50-200 g/ton of feed | [4] |
| Chlamydia spp. | Sensitive (specific MICs vary) | [5][6] |
| Rickettsia spp. | Sensitive (specific MICs vary) | [5] |
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Chlortetracycline exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria. The primary target is the bacterial 70S ribosome, a complex cellular machine responsible for translating messenger RNA (mRNA) into proteins.
Chlortetracycline binds to the 30S ribosomal subunit, the smaller of the two ribosomal subunits.[7] This binding occurs at a specific site, sterically hindering the attachment of aminoacyl-tRNA (tRNA) to the ribosomal A-site (acceptor site).[7] By blocking the A-site, chlortetracycline prevents the incorporation of new amino acids into the growing polypeptide chain, effectively halting protein elongation and, consequently, bacterial growth.[7]
References
- 1. goldbio.com [goldbio.com]
- 2. arts.units.it [arts.units.it]
- 3. Minimum inhibitory concentrations and resistance for selected antimicrobial agents (including imipenem, linezolid and tigecycline) of bacteria obtained from eye infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of chlortetracycline against Mycoplasma synoviae isolated in two periods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 20: Chlamydiae, rickettsiae and mycoplasmas | Pocket Dentistry [pocketdentistry.com]
- 6. Mini Review: Antimicrobial Control of Chlamydial Infections in Animals: Current Practices and Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. letstalkacademy.com [letstalkacademy.com]
Physical and chemical properties of Chlortetracycline hydrochloride powder
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of Chlortetracycline hydrochloride powder. The information is intended to support research, development, and quality control activities involving this broad-spectrum antibiotic.
Physicochemical Properties
This compound is a yellow crystalline powder.[1][2] Key quantitative physicochemical properties are summarized in the tables below.
Table 1: General Physicochemical Properties
| Property | Value | References |
| CAS Number | 64-72-2 | |
| Molecular Formula | C22H23ClN2O8 · HCl | |
| Molecular Weight | 515.34 g/mol | |
| Appearance | Yellow crystalline powder | [1][2] |
| pH (10 mg/mL in water) | 2.3 - 3.3 | [3] |
| Specific Rotation | -235° to -250° | [3] |
| Loss on Drying | ≤ 2.0% | [4] |
| Sulfated Ash | ≤ 0.5% | [1] |
Table 2: Solubility Profile
| Solvent | Solubility | References |
| Water | Slightly soluble (approx. 1 in 100 parts) | [4] |
| Ethanol | Slightly soluble (approx. 1 in 250 parts) | [4] |
| Acetone | Practically insoluble | [4] |
| Ether | Practically insoluble | [4] |
| Methanol | Soluble | [5] |
| Solutions of Alkali Hydroxides and Carbonates | Soluble | [1] |
Experimental Protocols
Detailed methodologies for determining key physicochemical parameters are outlined below.
Determination of Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of this compound in a given solvent.
-
Preparation: Add an excess amount of this compound powder to a known volume of the solvent in a sealed, airtight container.
-
Equilibration: Agitate the container at a constant, controlled temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Cease agitation and allow the undissolved powder to settle.
-
Sampling: Carefully withdraw a sample from the supernatant, ensuring no solid particles are included. Filtration through a suitable membrane filter (e.g., 0.45 µm) may be necessary.
-
Analysis: Quantify the concentration of this compound in the clear, saturated solution using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Express the solubility as mg/mL or g/100mL of the solvent.
References
Chlortetracycline Hydrochloride: A Technical Guide to its Application as a Calcium Ionophore
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlortetracycline (B606653) hydrochloride (CTC), a well-established antibiotic of the tetracycline (B611298) class, possesses a secondary, yet significant, function as a specific calcium ionophore. This property allows for the controlled transport of calcium ions across biological membranes, making it a valuable tool for investigating the multifaceted roles of calcium in cellular signaling and physiology. This technical guide provides an in-depth exploration of the core principles of CTC's ionophoretic activity, presenting quantitative data, detailed experimental protocols, and visualizations of the downstream signaling pathways affected by CTC-induced calcium influx. The information herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize chlortetracycline hydrochloride in their experimental designs.
Mechanism of Action as a Calcium Ionophore
This compound's ability to function as a calcium ionophore stems from its chemical structure, which allows it to form a lipid-soluble complex with Ca²⁺ ions. This complex can then diffuse across the lipid bilayer of cellular and organellar membranes, effectively increasing the permeability of these membranes to calcium.
The process begins with the chelation of a calcium ion by the chlortetracycline molecule, forming a 1:1 complex.[1] This interaction is highly specific to calcium, with minimal affinity for other divalent or monovalent cations.[1] The formation of the CTC-Ca²⁺ complex masks the charge of the calcium ion and creates a hydrophobic exterior, facilitating its transport into the hydrophobic core of the membrane. Once inside the cell or organelle, the complex can dissociate, releasing the calcium ion and thereby increasing its intracellular concentration. This targeted delivery of calcium makes CTC a potent tool for studying calcium-dependent cellular processes.
Quantitative Data on Ionophoretic Activity
| Parameter | Value | Cell/System Type | Reference |
| Initial Rate of Ca²⁺ Uptake | 37 nmol/mg/min | Bovine Cardiac Sarcolemmal Vesicles | [2] |
| Maximum Ca²⁺ Uptake | 179 nmol/mg | Bovine Cardiac Sarcolemmal Vesicles | [2] |
| Typical Experimental Concentration | 20-500 µM | Intact Human Erythrocytes | [3] |
| Intracellular Accumulation | 5-6 fold relative to medium | Intact Human Erythrocytes | [3] |
Experimental Protocols
The use of this compound as a calcium ionophore typically involves monitoring changes in intracellular calcium concentration using its intrinsic fluorescent properties or in conjunction with other calcium indicators. Below are detailed methodologies for key experiments.
Measurement of Intracellular Calcium Using Chlortetracycline Fluorescence
This protocol outlines the use of CTC's own fluorescence, which increases upon binding to calcium in a membrane environment, to monitor changes in intracellular calcium levels.
Materials:
-
This compound (CTC) stock solution (e.g., 10 mM in ethanol (B145695) or DMSO)
-
Cells of interest (adherent or suspension)
-
Physiologically buffered salt solution (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
Fluorometer or fluorescence microscope with appropriate filter sets (Excitation: ~400 nm, Emission: ~520 nm)
-
Positive control (e.g., a known calcium ionophore like A23187)
-
Calcium chelator (e.g., EGTA) for baseline measurements
Procedure:
-
Cell Preparation:
-
For adherent cells, plate them in a suitable format (e.g., 96-well plate, glass-bottom dish) and allow them to adhere overnight.
-
For suspension cells, wash and resuspend them in the buffered salt solution to the desired density.
-
-
Loading with Chlortetracycline:
-
Dilute the CTC stock solution in the buffered salt solution to the final working concentration (typically in the range of 20-100 µM).
-
Incubate the cells with the CTC-containing solution for 15-30 minutes at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Wash the cells once with the buffered salt solution to remove excess CTC.
-
Add fresh buffered salt solution to the cells.
-
Measure the baseline fluorescence using a fluorometer or fluorescence microscope.
-
-
Stimulation and Data Acquisition:
-
Introduce the experimental stimulus (e.g., agonist, antagonist) to the cells.
-
Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium bound to CTC.
-
-
Controls:
-
At the end of the experiment, add a positive control (e.g., A23187) to induce maximal calcium influx and determine the maximum fluorescence signal.
-
For baseline correction, a separate sample can be treated with a calcium chelator like EGTA to measure the fluorescence in the absence of free intracellular calcium.
-
Caption: Workflow for measuring intracellular calcium with CTC.
Downstream Signaling Pathways
The influx of calcium mediated by this compound can trigger a cascade of downstream signaling events, influencing a variety of cellular processes. Two prominent pathways affected are the NF-κB signaling pathway and the intrinsic apoptosis pathway.
NF-κB Signaling Pathway
Calcium is a known modulator of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Studies have suggested that tetracyclines can influence this pathway.[4] An increase in intracellular calcium can lead to the activation of various kinases which, in turn, can phosphorylate the inhibitory protein IκB. This phosphorylation marks IκB for ubiquitination and subsequent degradation by the proteasome, releasing NF-κB to translocate to the nucleus and activate the transcription of target genes involved in inflammation, immunity, and cell survival.
Caption: NF-κB pathway activation by CTC-mediated Ca²⁺ influx.
Intrinsic Apoptosis Pathway
Sustained high levels of intracellular calcium can be cytotoxic and can trigger the intrinsic pathway of apoptosis. Tetracycline analogues have been shown to induce apoptosis through both caspase-dependent and -independent mechanisms.[5][6][7] The influx of calcium can lead to mitochondrial stress, resulting in the opening of the mitochondrial permeability transition pore (mPTP) and the release of pro-apoptotic factors such as cytochrome c and apoptosis-inducing factor (AIF) into the cytoplasm. Cytochrome c, in conjunction with Apaf-1 and pro-caspase-9, forms the apoptosome, which activates caspase-9 and subsequently the executioner caspase-3, leading to the cleavage of cellular substrates and apoptotic cell death. AIF translocates to the nucleus and induces DNA fragmentation in a caspase-independent manner.
Caption: Intrinsic apoptosis pathway initiated by CTC.
Conclusion
This compound's role as a specific calcium ionophore provides a valuable and accessible tool for the scientific community. Its ability to controllably elevate intracellular calcium concentrations allows for the detailed study of calcium-dependent signaling pathways and their physiological consequences. This guide has provided a comprehensive overview of its mechanism, quantitative characteristics, and experimental application, along with insights into the downstream signaling events it can trigger. By leveraging the information presented, researchers can effectively incorporate this compound into their studies to further unravel the complexities of calcium signaling in health and disease.
References
- 1. Quantitative proteomic analysis reveals that chemotaxis is involved in chlortetracycline resistance of Aeromonas hydrophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chlorotetracycline fluorescence is a quantitative measure of the free internal Ca2+ concentration achieved by active transport. In situ calibration and application to bovine cardiac sarcolemmal vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of chlortetracycline fluorescence for the detection of Ca storing intracellular vesicles in normal human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibiotic Chlortetracycline Causes Transgenerational Immunosuppression via NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetracycline derivatives induce apoptosis selectively in cultured monocytes and macrophages but not in mesenchymal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tetracycline analogues (doxycycline and COL-3) induce caspase-dependent and -independent apoptosis in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tetracyclines induce apoptosis in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Chlortetracycline's Fluorescence in Cellular Imaging: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fluorescent properties of Chlortetracycline (B606653) (CTC) and its application as a dynamic probe in cellular imaging. Chlortetracycline, a member of the tetracycline (B611298) class of antibiotics, has found a significant niche in cell biology as a fluorescent indicator for divalent cations, most notably calcium (Ca²⁺), within cellular microenvironments. Its ability to selectively chelate these ions in hydrophobic environments, such as biological membranes, results in a significant enhancement of its fluorescence, providing a valuable tool for monitoring intracellular ion dynamics.
Core Fluorescence Properties of Chlortetracycline
Chlortetracycline's utility in cellular imaging stems from the modulation of its fluorescence upon binding to divalent cations, particularly Ca²⁺ and to a lesser extent, Magnesium (Mg²⁺). In aqueous solutions, CTC exhibits weak fluorescence. However, upon forming a complex with Ca²⁺ in a non-polar environment, such as within a biological membrane, its quantum yield increases, leading to a significant enhancement in fluorescence intensity. This property allows for the visualization of localized changes in cation concentration within specific cellular compartments.
The fluorescence of the CTC-Ca²⁺ complex is also sensitive to the local pH, with fluorescence decreasing in more acidic environments. Furthermore, changes in membrane potential have been shown to influence CTC fluorescence, adding another layer of complexity to data interpretation but also opening possibilities for its use in monitoring membrane bioenergetics.
Quantitative Fluorescence Data
The following tables summarize the key quantitative fluorescence properties of Chlortetracycline. It is important to note that specific values can vary depending on the experimental conditions, such as solvent polarity, pH, and the presence of other interacting molecules.
| Property | Value | Conditions |
| Excitation Maximum (λex) | ~390 - 400 nm | Bound to Ca²⁺ in a membranous environment |
| Emission Maximum (λem) | ~520 - 530 nm | Bound to Ca²⁺ in a membranous environment |
| Property | Value | Notes |
| Fluorescence Lifetime (τ) | ~0.6 ns (in neutral buffer) to ~1.7 ns (bound to hydroxyapatite)[1] | The lifetime of tetracyclines is generally in the nanosecond range and increases upon binding to macromolecules or in more viscous environments. Specific lifetime data for the CTC-Ca²⁺ complex in cellular membranes is not readily available. |
| Quantum Yield (ΦF) | Not explicitly reported for the CTC-Ca²⁺ complex in cellular environments. | While it is well-established that the fluorescence quantum yield of CTC is significantly enhanced upon binding to Ca²⁺ in a hydrophobic environment, a precise numerical value is not consistently reported in the literature. One study noted that tetracyclines in aqueous solutions have a decreased fluorescence quantum yield compared to in organic solvents[2]. Another study on the photodegradation of CTC reported a quantum yield of photodegradation that varied with pH[3]. |
Mechanism of Fluorescence and Cellular Targets
Chlortetracycline is a lipophilic molecule that can readily cross cellular membranes. Its primary intracellular targets for fluorescence imaging are not its antibiotic targets (the 30S ribosomal subunit), but rather areas of high divalent cation concentration within or associated with membranes. The prevailing mechanism for its use as a Ca²⁺ probe involves the formation of a chelation complex with Ca²⁺ ions. This complex, when localized to a hydrophobic environment like the lipid bilayer of a membrane, exhibits enhanced fluorescence.
Key cellular compartments that can be visualized using CTC include:
-
Endoplasmic Reticulum (ER) and Sarcoplasmic Reticulum (SR): These are major intracellular Ca²⁺ stores, and CTC has been widely used to monitor Ca²⁺ release and uptake from these organelles.
-
Mitochondria: These organelles also play a crucial role in Ca²⁺ homeostasis and can accumulate CTC.
-
Plasma Membrane: CTC can associate with the inner leaflet of the plasma membrane, reporting on Ca²⁺ concentrations in this critical signaling domain.
-
Secretory Vesicles: In some cell types, CTC can be used to monitor Ca²⁺ within secretory granules.
Experimental Protocols
Preparation of Chlortetracycline Staining Solution
Materials:
-
Chlortetracycline hydrochloride (CTC)
-
Buffer appropriate for your cell type (e.g., HEPES-buffered saline, Tris-HCl)
-
DL-cysteine (optional, can help to stabilize the CTC solution)
-
Adjust pH to ~7.4
Procedure:
-
Prepare a stock solution of CTC (e.g., 50 mM in distilled water). This solution should be stored protected from light at -20°C.
-
On the day of the experiment, dilute the stock solution to the desired working concentration in the appropriate buffer. A common working concentration range is 20-100 µM.[4]
-
For some applications, particularly with sperm, the staining solution may also contain DL-cysteine (e.g., 5 mM) to prevent CTC oxidation.
General Protocol for Staining Adherent Cells
This protocol is a general guideline and may require optimization for specific cell types and experimental questions.
Materials:
-
Adherent cells grown on coverslips or in imaging-compatible plates
-
Phosphate-Buffered Saline (PBS) or other suitable physiological buffer
-
CTC staining solution (20-100 µM in buffer)
-
Fixative (e.g., 4% paraformaldehyde in PBS), if performing fixed-cell imaging
-
Mounting medium
Procedure:
-
Cell Culture: Plate cells on sterile coverslips or in an appropriate imaging dish and culture until they reach the desired confluency.
-
Washing: Gently wash the cells twice with pre-warmed PBS to remove the culture medium.
-
Staining: Incubate the cells with the CTC staining solution for a specified period. Incubation times can range from 3 to 30 minutes at room temperature or 37°C, protected from light.[4] The optimal time should be determined empirically.
-
Washing: Gently wash the cells twice with PBS to remove excess CTC.
-
(Optional) Fixation: For fixed-cell imaging, incubate the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature. Follow with three washes in PBS. Note that fixation may alter the distribution of CTC and Ca²⁺.
-
Mounting: Mount the coverslips onto a microscope slide using an appropriate mounting medium. For live-cell imaging, the cells should be kept in a physiological buffer in an imaging chamber.
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with the appropriate filter set (e.g., excitation ~400 nm, emission ~520 nm).
Visualization of Cellular Processes
Monitoring Intracellular Calcium Release
Chlortetracycline is a valuable tool for visualizing the release of Ca²⁺ from intracellular stores, a key event in many signal transduction pathways. For instance, the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) can lead to the production of inositol (B14025) trisphosphate (IP₃), which binds to IP₃ receptors on the ER membrane, triggering the release of Ca²⁺ into the cytoplasm. This localized increase in Ca²⁺ concentration within the ER can be detected as a change in CTC fluorescence.
Experimental Workflow for Cellular Imaging with CTC
The following diagram outlines a typical workflow for a fluorescence microscopy experiment using Chlortetracycline.
Applications in Research and Drug Development
The ability of Chlortetracycline to report on localized divalent cation concentrations has made it a valuable tool in various research areas:
-
Sperm Capacitation and Acrosome Reaction: CTC staining patterns are widely used to assess the capacitation state of spermatozoa. Different patterns of fluorescence on the sperm head correspond to the uncapacitated, capacitated, and acrosome-reacted states, providing a functional assay for fertility studies.[5]
-
Calcium Homeostasis: CTC is used to study the role of Ca²⁺ in a multitude of cellular processes, including muscle contraction, neurotransmission, and apoptosis.
-
Drug Discovery: CTC can be employed in screening assays to identify compounds that modulate intracellular Ca²⁺ levels or disrupt Ca²⁺ homeostasis.
-
Toxicology: It can be used to assess the effects of toxins or environmental stressors on cellular Ca²⁺ signaling pathways.
Limitations and Considerations
While a powerful tool, the use of Chlortetracycline has several limitations that researchers must consider:
-
Specificity: Although CTC has a higher affinity for Ca²⁺, it can also bind to Mg²⁺ and other divalent and trivalent cations, which can complicate the interpretation of fluorescence signals.[2]
-
Environmental Sensitivity: CTC fluorescence is influenced by factors other than cation concentration, including pH and membrane potential. Careful controls are necessary to account for these variables.
-
Phototoxicity and Photobleaching: Like many fluorescent probes, CTC can be phototoxic to cells upon prolonged exposure to excitation light, and it is susceptible to photobleaching.
-
Qualitative vs. Quantitative Measurements: While CTC provides excellent qualitative information on changes in localized cation concentrations, obtaining precise quantitative measurements of ion concentrations can be challenging due to the aforementioned environmental sensitivities.[6] Calibration procedures are often required for quantitative analysis.[6]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Photolysis of chlortetracycline in aqueous solution: kinetics, toxicity and products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of chlortetracycline fluorescence for the detection of Ca storing intracellular vesicles in normal human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sperm calcium levels and chlortetracycline fluorescence patterns are related to the in vivo fertility of cryopreserved bovine semen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chlorotetracycline fluorescence is a quantitative measure of the free internal Ca2+ concentration achieved by active transport. In situ calibration and application to bovine cardiac sarcolemmal vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Studies on Chlortetracycline Resistance Mechanisms in Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of chlortetracycline (B606653) in 1948 marked a significant milestone in the fight against bacterial infections.[1] However, the emergence of bacterial resistance to this and other tetracyclines was observed shortly after their introduction, with the first tetracycline-resistant Shigella dysenteriae isolated in 1953.[2] Initial research into the mechanisms underlying this resistance identified three primary strategies employed by bacteria to evade the inhibitory effects of chlortetracycline and other tetracyclines: decreased intracellular accumulation of the drug via efflux pumps, protection of the ribosomal target, and enzymatic inactivation of the antibiotic. This guide provides an in-depth look at the seminal studies that first characterized these core resistance mechanisms.
Decreased Intracellular Accumulation: The Discovery of Efflux Pumps
One of the earliest observed mechanisms of resistance was the reduced accumulation of tetracycline (B611298) within resistant bacteria. Seminal work in the 1960s and 1970s laid the foundation for understanding that this was not due to a lack of uptake, but rather an active process of pumping the antibiotic out of the cell.
Key Experiments and Methodologies
Initial investigations by Franklin and Godfrey in 1965 demonstrated that resistant strains of Escherichia coli accumulated significantly less chlortetracycline and tetracycline compared to their sensitive counterparts.[3] This pivotal study utilized radiolabeled tetracyclines to quantify drug accumulation. Later work by McMurry, Petrucci, and Levy in 1980 provided definitive evidence for an active efflux mechanism by using everted (inside-out) membrane vesicles.[4]
-
Bacterial Strains: A highly resistant strain of Escherichia coli and a sensitive parent strain were used.
-
Growth Conditions: Bacteria were cultured in a suitable broth medium.
-
Radiolabeled Tetracycline: [¹⁴C]chlortetracycline or [³H]tetracycline was added to the bacterial cultures at a defined concentration.
-
Incubation: Cultures were incubated at 37°C with shaking.
-
Sampling: At various time points, aliquots of the culture were removed.
-
Separation of Bacteria: The bacterial cells were rapidly separated from the medium by centrifugation or filtration.
-
Washing: The cell pellets were washed with cold buffer to remove any non-specifically bound tetracycline.
-
Quantification of Radioactivity: The amount of radioactivity in the cell pellets was determined using a scintillation counter.
-
Data Analysis: The intracellular concentration of the radiolabeled tetracycline was calculated and compared between the resistant and sensitive strains.
-
Preparation of Everted Membrane Vesicles:
-
E. coli cells (both resistant and sensitive strains) were grown to mid-log phase.
-
Cells were harvested, washed, and converted to spheroplasts using lysozyme (B549824) and EDTA.
-
Spheroplasts were lysed by osmotic shock in a hypotonic buffer.
-
The resulting membrane fragments were passed through a French press to generate everted vesicles.
-
Vesicles were collected by centrifugation and resuspended in a suitable buffer.
-
-
Tetracycline Uptake Assay:
-
Everted membrane vesicles were incubated with radiolabeled tetracycline (e.g., [³H]tetracycline) in the presence of an energy source such as lactate.
-
The reaction mixture was incubated at a controlled temperature.
-
At specific time intervals, samples were taken and filtered through nitrocellulose filters to separate the vesicles from the external medium.
-
The filters were washed and the amount of radioactivity retained by the vesicles was measured using a scintillation counter.
-
-
Data Analysis: The uptake of tetracycline into the everted vesicles (which corresponds to efflux from an intact cell) was compared between vesicles from resistant and sensitive strains. The effect of metabolic inhibitors (like dinitrophenol) was also assessed to confirm the energy-dependent nature of the transport.[5]
Quantitative Data Summary
| Study | Bacterial Strain | Resistance Mechanism | Observation | Fold Difference in Accumulation (Sensitive/Resistant) |
| Franklin and Godfrey, 1965 | Escherichia coli | Decreased Accumulation | Resistant cells accumulated much less chlortetracycline and tetracycline. | Not explicitly quantified as a single fold-change, but graphical data shows a substantial difference. |
| McMurry, Petrucci, and Levy, 1980 | Escherichia coli with plasmids RP1, R222, R144, RA1 | Active Efflux | Everted vesicles from induced resistant cells showed active influx of tetracycline. | The study focused on demonstrating active transport rather than a direct whole-cell accumulation fold-difference. |
Visualization of Experimental Workflow
Caption: Experimental workflows for studying tetracycline accumulation and efflux.
Ribosomal Protection: Shielding the Target
A second major mechanism of tetracycline resistance involves the production of proteins that protect the ribosome from the inhibitory action of the antibiotic. These ribosomal protection proteins (RPPs) actively dislodge tetracycline from its binding site on the ribosome.
Key Experiments and Methodologies
The work of Burdett in the early 1990s was instrumental in purifying and characterizing Tet(M), one of the most well-studied RPPs.[6] These studies utilized in vitro translation assays to demonstrate that the resistance was conferred at the level of protein synthesis.
-
Preparation of Cell-Free Extracts (S30 extracts):
-
E. coli strains (one expressing the Tet(M) protein and a control strain) were grown to mid-log phase.
-
Cells were harvested, washed, and lysed using a French press or alumina (B75360) grinding.
-
The lysate was centrifuged at 30,000 x g to remove cell debris, yielding the S30 supernatant containing ribosomes, tRNAs, and translation factors.
-
-
In Vitro Protein Synthesis Reaction:
-
A reaction mixture was prepared containing:
-
S30 extract
-
An energy source (ATP, GTP) and an ATP-regenerating system (creatine phosphate (B84403) and creatine (B1669601) kinase)
-
A mixture of amino acids, with one being radiolabeled (e.g., [³⁵S]methionine or [¹⁴C]leucine)
-
A template mRNA (e.g., poly(U) or a specific viral RNA)
-
Varying concentrations of chlortetracycline or tetracycline.
-
-
-
Incubation: The reaction mixture was incubated at 37°C for a specific period (e.g., 30-60 minutes).
-
Measurement of Protein Synthesis:
-
The reaction was stopped by the addition of trichloroacetic acid (TCA) to precipitate the newly synthesized proteins.
-
The precipitate was collected on a filter, washed, and the amount of incorporated radioactivity was measured using a scintillation counter.
-
-
Data Analysis: The level of protein synthesis (as measured by incorporated radioactivity) in the presence of tetracycline was compared between the extracts containing Tet(M) and the control extracts.
-
Preparation of Ribosomes: 70S ribosomes were purified from sensitive E. coli strains through sucrose (B13894) gradient centrifugation.
-
Binding Reaction:
-
Purified ribosomes were incubated with radiolabeled tetracycline (e.g., [³H]tetracycline) in a binding buffer.
-
To test the effect of RPPs, purified Tet(M) or Tet(O) protein and GTP were added to the reaction mixture.
-
-
Separation of Bound and Free Tetracycline: The reaction mixture was passed through a nitrocellulose filter. Ribosomes and ribosome-bound tetracycline are retained on the filter, while free tetracycline passes through.
-
Quantification: The radioactivity on the filter was measured using a scintillation counter to determine the amount of tetracycline bound to the ribosomes.
-
Data Analysis: The amount of bound tetracycline was compared in the presence and absence of the RPP to determine if the protein could displace the antibiotic from the ribosome.
Quantitative Data Summary
| Study | Protein | Assay | Observation | Quantitative Finding |
| Burdett, 1991 | Tet(M) | In Vitro Translation | Tet(M) protected protein synthesis from tetracycline inhibition. | The concentration of tetracycline required to inhibit protein synthesis by 50% was significantly higher in the presence of Tet(M). |
| Burdett, 1991 | Tet(M) | GTPase Activity | Purified Tet(M) has an associated ribosome-dependent GTPase activity. | Specific activity was similar to that of elongation factor G (EF-G). |
Visualization of Signaling Pathway
Caption: Mechanism of ribosomal protection by Tet(M).
Enzymatic Inactivation: Chemical Modification of Chlortetracycline
The third primary mechanism of resistance involves the enzymatic modification of the tetracycline molecule, rendering it inactive. This mechanism was first characterized in the late 1980s.
Key Experiments and Methodologies
The groundbreaking work of Speer and Salyers in 1988 identified a novel tetracycline resistance gene, later named tet(X), from Bacteroides fragilis that conferred resistance only under aerobic conditions. Their experiments demonstrated that the resistance was due to a chemical modification of tetracycline.
-
Bacterial Strains: An E. coli strain carrying the tet(X) gene and a tetracycline-sensitive control strain.
-
Growth in the Presence of Tetracycline: Both strains were grown in broth medium containing a sub-inhibitory concentration of tetracycline under aerobic conditions.
-
Preparation of Spent Medium: After a period of growth, the bacteria were removed by centrifugation, and the resulting "spent" medium was filter-sterilized.
-
Bioassay of Spent Medium: The tetracycline-sensitive E. coli strain was inoculated into the spent medium from both the resistant and sensitive cultures.
-
Assessment of Growth: The growth of the sensitive strain in the spent media was monitored. Growth in the spent medium from the tet(X)-containing culture indicated that the tetracycline had been inactivated.
-
Characterization of the Modified Tetracycline:
-
[³H]tetracycline was added to cultures of the tet(X)-expressing strain.
-
The extracellular fluid was collected and analyzed.
-
The labeled material was compared to unmodified tetracycline using thin-layer chromatography (TLC) and reverse-phase high-pressure liquid chromatography (HPLC). A change in migration pattern indicated a chemical modification.
-
Quantitative Data Summary
| Study | Gene | Organism | Observation | Quantitative Finding |
| Speer and Salyers, 1988 | tet(X) (Tcr) | E. coli (from Bacteroides) | Spent medium from the resistant culture no longer inhibited the growth of a sensitive strain. | Not applicable (qualitative observation of growth vs. no growth). |
| Speer and Salyers, 1989 | tet(X) (Tcr) | E. coli | The modified, radiolabeled tetracycline showed a different migration pattern on TLC and HPLC compared to the parent compound. | At least 90% of the radiolabel was recovered in the extracellular fluid, indicating modification and not sequestration.[6] |
Visualization of Logical Relationship
Caption: Logical flow of the bioassay for tetracycline inactivation.
Conclusion
The initial studies into chlortetracycline resistance laid the critical groundwork for our current understanding of antibiotic resistance mechanisms. The meticulous experimental approaches of early researchers, from quantifying drug accumulation with radiolabels to developing in vitro systems to probe molecular interactions, successfully elucidated the fundamental strategies of efflux, ribosomal protection, and enzymatic inactivation. These foundational discoveries continue to inform the development of new tetracycline derivatives and strategies to combat the ongoing challenge of antibiotic resistance.
References
- 1. Antibiotic Resistance: An Investigation on Effectiveness of Antibiotics Treatment on Bacterial Growth [scirp.org]
- 2. Resistance to various tetracyclines mediated by transposon Tn10 in Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
Chlortetracycline Hydrochloride: A Technical Guide to its Inhibition of Protein Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlortetracycline (B606653) hydrochloride, the first discovered member of the tetracycline (B611298) class of antibiotics, remains a cornerstone in understanding the mechanisms of protein synthesis inhibition. This technical guide provides an in-depth analysis of the molecular interactions and functional consequences of chlortetracycline's activity within the bacterial ribosome. It details the core mechanism of action, presents quantitative data on its inhibitory effects, outlines key experimental protocols for its study, and provides visual representations of the involved pathways and workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of microbiology, pharmacology, and drug development.
Core Mechanism of Action: Inhibition of Protein Synthesis
Chlortetracycline hydrochloride exerts its bacteriostatic effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis.[1][2] The primary mechanism involves the specific and reversible binding to the 30S ribosomal subunit.[3][4][5] This interaction physically obstructs the acceptor (A) site of the ribosome.[1]
By occupying the A-site, this compound effectively prevents the binding of aminoacyl-tRNA to the mRNA-ribosome complex.[1][4] This crucial step in the elongation phase of protein synthesis is thereby halted, as the incoming amino acid, carried by the tRNA, cannot be incorporated into the growing polypeptide chain.[1] The antibiotic achieves this by creating a steric hindrance that blocks the proper positioning of the aminoacyl-tRNA.[1] This leads to a cessation of protein production, which is vital for bacterial growth and replication.[1]
Interestingly, while the primary target is the elongation phase, some studies suggest that tetracyclines can also interfere with the initiation phase of protein synthesis.[6]
Quantitative Data on Inhibitory Activity
The efficacy of this compound can be quantified through various parameters that measure its binding affinity to the ribosome and its ability to inhibit bacterial growth and protein synthesis.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Against Various Bacteria
| Bacterial Strain | MIC (mg/L) |
| Streptococcus pyogenes | 0.292[3] |
| Diplococcus pneumoniae | 0.098[3] |
| Bacillus subtilis | 0.195[3] |
| Streptococcus faecalis | 0.3[3] |
| Mycobacterium ranae | 0.3[3] |
Table 2: Binding Affinity of Tetracyclines to Bacterial Ribosomes
| Ligand | Ribosomal Component | Binding Constant (K) | Method |
| 6-demethylchlortetracycline | 30S subunit (E. coli) | K1 = 2.2 x 10⁶ M⁻¹ | Fluorescence Anisotropy[7] |
| 6-demethylchlortetracycline | 70S ribosome (E. coli) | K1 = 3.2 x 10⁶ M⁻¹ | Fluorescence Anisotropy[7] |
| Tetracycline | 30S subunit (bacterial) | K_d_ ~ 1 µM | Biochemical studies[8] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the inhibitory effects of this compound.
In Vitro Translation (IVT) Inhibition Assay
This assay quantitatively measures the inhibition of protein synthesis in a cell-free system.
Objective: To determine the IC50 value of this compound for the inhibition of bacterial protein synthesis.
Materials:
-
E. coli S30 extract system for in vitro translation
-
Reporter plasmid (e.g., containing luciferase or β-galactosidase gene)
-
This compound stock solution
-
Amino acid mixture
-
Reaction buffer
-
Nuclease-free water
-
Luminometer or spectrophotometer
-
96-well plates
Procedure:
-
Prepare Reagents: Thaw all components of the E. coli S30 extract system on ice. Prepare serial dilutions of this compound in nuclease-free water.
-
Reaction Setup: In a 96-well plate, combine the S30 extract, reaction buffer, amino acid mixture, and the reporter plasmid according to the manufacturer's instructions.
-
Add Inhibitor: Add the various concentrations of this compound to the wells. Include a positive control (e.g., another known protein synthesis inhibitor like chloramphenicol) and a negative control (vehicle only).
-
Incubation: Incubate the plate at 37°C for 1-2 hours to allow for transcription and translation to occur.
-
Detection: Add the appropriate substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase) and measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each chlortetracycline concentration relative to the negative control. Plot the percent inhibition against the log of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting model.
Ribosome Binding Assay (using Radiolabeled Tetracycline)
This assay directly measures the binding of chlortetracycline to ribosomal subunits.
Objective: To determine the binding affinity (Kd) of this compound to the 30S ribosomal subunit.
Materials:
-
Purified 30S ribosomal subunits from a bacterial source (e.g., E. coli)
-
Radiolabeled chlortetracycline (e.g., [³H]-chlortetracycline)
-
Non-radiolabeled this compound
-
Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 100 mM NH₄Cl)
-
Nitrocellulose filters (0.45 µm)
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Setup: In microcentrifuge tubes, set up a series of binding reactions containing a fixed concentration of purified 30S ribosomal subunits and increasing concentrations of radiolabeled chlortetracycline. For competition assays, use a fixed concentration of radiolabeled chlortetracycline and increasing concentrations of non-radiolabeled chlortetracycline.
-
Incubation: Incubate the reactions at 37°C for 15-30 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through a nitrocellulose filter under vacuum. The ribosomes and any bound radiolabeled chlortetracycline will be retained on the filter, while unbound chlortetracycline will pass through.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radiolabel.
-
Quantification: Place each filter in a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: For saturation binding, plot the amount of bound radiolabel against the concentration of free radiolabeled chlortetracycline to determine the Kd and Bmax (maximum number of binding sites). For competition binding, plot the percentage of bound radiolabel against the concentration of the non-radiolabeled competitor to determine the Ki (inhibition constant).
Bacterial Growth Inhibition Assay (MIC Determination)
This assay determines the minimum concentration of an antibiotic required to inhibit the visible growth of a bacterium.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a specific bacterial strain.
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB) or other suitable growth medium
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Inoculum: Grow the bacterial strain in MHB to the mid-logarithmic phase. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to the final inoculum density (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilutions: Prepare two-fold serial dilutions of this compound in MHB directly in the wells of a 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the antibiotic dilutions. Include a positive control (bacteria with no antibiotic) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (no turbidity) as determined by visual inspection or by measuring the optical density at 600 nm.[9]
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Inhibition of bacterial protein synthesis by this compound.
Caption: Workflow for an in vitro translation inhibition assay.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
References
- 1. What is the mechanism of Chlortetracycline? [synapse.patsnap.com]
- 2. actascientific.com [actascientific.com]
- 3. selleckchem.com [selleckchem.com]
- 4. rpicorp.com [rpicorp.com]
- 5. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 6. Frontiers | A Complementary Mechanism of Bacterial mRNA Translation Inhibition by Tetracyclines [frontiersin.org]
- 7. The binding of 6-demethylchlortetracycline to 70S, 50S and 30S ribosomal particles: a quantitative study by fluorescence anisotropy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural basis for specific, high-affinity tetracycline binding by an in vitro evolved aptamer and artificial riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Chlortetracycline as a Fluorescent Probe: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles and practical applications of chlortetracycline (B606653) (CTC) as a fluorescent probe. It is designed to equip researchers with the knowledge to effectively utilize CTC in their experimental workflows, particularly for the detection and quantification of divalent cations and the analysis of membrane-related phenomena.
Core Principles of Chlortetracycline Fluorescence
Chlortetracycline, a member of the tetracycline (B611298) family of antibiotics, exhibits intrinsic fluorescence that is significantly enhanced upon chelation of divalent cations, most notably calcium (Ca²⁺) and magnesium (Mg²⁺). This property forms the basis of its utility as a fluorescent probe in biological systems. The fluorescence of free CTC in aqueous solution is relatively low; however, upon forming a complex with cations in a hydrophobic environment, such as a biological membrane, its quantum yield increases dramatically.
The mechanism of fluorescence enhancement is attributed to a combination of factors. The formation of a chelate complex with a divalent cation rigidifies the CTC molecule, reducing non-radiative decay pathways. Furthermore, the exclusion of water molecules from the complex's environment upon partitioning into a nonpolar medium, like the lipid bilayer of a membrane, further enhances its fluorescence. This dual requirement for both a divalent cation and a hydrophobic environment makes CTC a particularly useful probe for studying membrane-associated cations.
The fluorescence of the CTC-cation complex is sensitive to the local environment. For instance, changes in membrane potential can influence the intra-membrane distribution of the charged CTC molecule, thereby affecting its fluorescence. This property has been exploited to use CTC as an indirect probe of membrane potential.
Quantitative Data
The following table summarizes key quantitative parameters of chlortetracycline's fluorescence properties. It is important to note that these values can vary depending on the specific experimental conditions, such as solvent polarity, pH, and the presence of other interacting molecules.
| Parameter | Value | Conditions | Reference |
| Excitation Maximum (λex) | ~390 nm | In organic solvents | [1] |
| 393 nm | Ca²⁺-CTC complex | [2] | |
| ~370 nm | In aqueous solution | [3] | |
| Emission Maximum (λem) | ~512 nm | In organic solvents | [1] |
| 520 nm | Bound to hydroxyapatite | [3] | |
| Red-shifted in aqueous solution compared to organic solvents | [3] | ||
| Fluorescence Quantum Yield (ΦF) | Low in aqueous solution (~10⁻³) | pH 7 | [4] |
| Increases in less polar solvents | [4] | ||
| Increases by an order of magnitude in basic media (pH 12) vs. acidic solution (pH 2) | For a CTC derivative | [4] | |
| Fluorescence Lifetime (τ) | 0.6 ns (free CTC) -> 1.7 ns (bound to hydroxyapatite) | Neutral buffer | [3] |
| Binding Stoichiometry | 1 Ca²⁺ per tetracycline molecule | [5] | |
| 1 Mg²⁺ per two tetracycline molecules | [5] |
Experimental Protocols
Preparation of Chlortetracycline Stock Solution
Materials:
-
Chlortetracycline hydrochloride (CTC-HCl)
-
70% Ethanol (B145695) or Milli-Q water
-
Light-blocking storage container (e.g., amber microfuge tubes or foil-wrapped tubes)
Protocol:
-
Weigh out the desired amount of CTC-HCl powder.
-
Dissolve the powder in 70% ethanol or Milli-Q water to a stock concentration of 10-50 mg/mL. Note that tetracycline salts are more soluble than the free base.[6]
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in a light-blocking container at -20°C.[6] CTC solutions are light-sensitive and should be protected from light to prevent degradation.[6][7] The stability of the stock solution is typically less than two weeks.[7]
In Situ Calibration of Chlortetracycline Fluorescence for Vesicle Calcium Measurement
This protocol is adapted from the method used for bovine cardiac sarcolemmal vesicles and can be modified for other vesicle systems.[8][9]
Principle: The fluorescence response of CTC to the intra-vesicular Ca²⁺ concentration ([Ca²⁺]i) is calibrated by pre-equilibrating vesicles with known Ca²⁺ concentrations. The vesicles are then diluted into a Ca²⁺-free medium containing CTC, and the resulting fluorescence increase is measured. The amplitude of this increase is proportional to the pre-equilibrated [Ca²⁺].[8][9]
Materials:
-
Vesicle preparation (e.g., sarcolemmal vesicles)
-
Calibration buffers with known free Ca²⁺ concentrations (can be prepared using Ca²⁺-EGTA buffers)
-
Ca²⁺-free dilution buffer containing CTC
-
Fluorometer with appropriate excitation and emission filters/monochromators
Protocol:
-
Vesicle Pre-equilibration: Incubate aliquots of the vesicle preparation in a series of calibration buffers containing known free Ca²⁺ concentrations until equilibrium is reached.
-
Fluorescence Measurement:
-
Set the fluorometer to the appropriate excitation and emission wavelengths for the CTC-Ca²⁺ complex (e.g., λex ~390 nm, λem ~520 nm).
-
Add the Ca²⁺-free dilution buffer containing CTC to the cuvette.
-
Rapidly dilute a small volume of the pre-equilibrated vesicles into the cuvette.
-
Record the fluorescence intensity until a stable signal is achieved. The increase in fluorescence corresponds to the formation of the CTC-Ca²⁺ complex inside the vesicles.
-
-
Calibration Curve: Plot the amplitude of the fluorescence increase against the known free Ca²⁺ concentrations of the pre-equilibration buffers. This curve serves as the calibration for determining unknown intra-vesicular Ca²⁺ concentrations.[8]
Assessment of Sperm Capacitation and Acrosome Reaction using CTC Fluorescence
Principle: CTC staining can differentiate between different physiological states of spermatozoa based on the distribution of membrane-associated calcium, which changes during capacitation and the acrosome reaction. Three distinct fluorescence patterns are typically observed: 'F' (uncapacitated, acrosome-intact), 'B' (capacitated, acrosome-intact), and 'AR' (acrosome-reacted).[10][11][12][13]
Materials:
-
Sperm suspension
-
Capacitation medium
-
Chlortetracycline (CTC) staining solution (e.g., 750 µM CTC in a buffer containing 130 mM NaCl, 5 mM L-cysteine, and 20 mM Tris-base, pH 7.8)[14]
-
Fixative (e.g., glutaraldehyde)
-
Mounting medium
-
Fluorescence microscope with appropriate filter set (e.g., blue excitation)
Protocol:
-
Sperm Incubation: Incubate the sperm suspension in a capacitation-supporting medium for the desired period.
-
Staining:
-
Mix a small aliquot of the sperm suspension with an equal volume of the CTC staining solution.
-
Incubate for a short period (e.g., 30-60 seconds).
-
-
Fixation: Add a small volume of fixative to the stained sperm suspension to immobilize the cells and preserve the fluorescence pattern.
-
Microscopy:
-
Place a drop of the fixed and stained sperm suspension on a microscope slide and cover with a coverslip.
-
Observe the spermatozoa under a fluorescence microscope using a suitable filter set.
-
Categorize the spermatozoa based on the observed fluorescence patterns:
-
F Pattern: Uniform fluorescence over the entire head, often with a brighter line across the equatorial segment (uncapacitated, acrosome-intact).[10][13]
-
B Pattern: Bright fluorescence over the anterior portion of the head with a dark band in the post-acrosomal region (capacitated, acrosome-intact).[10][11][13]
-
AR Pattern: Lack of fluorescence on the head or a faint band on the posterior portion (acrosome-reacted).[11][13][15]
-
-
-
Quantification: Count at least 100-200 spermatozoa per sample and calculate the percentage of cells in each category.
Visualizations
Caption: Mechanism of Chlortetracycline Fluorescence Enhancement.
Caption: CTC Fluorescence Patterns in Sperm Capacitation and Acrosome Reaction.
Caption: Workflow for In Situ Calibration of CTC Fluorescence.
References
- 1. Assay of chlortetracycline in animal feeds by liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fast and ultrafast spectroscopic investigation of tetracycline derivatives in organic and aqueous media - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Ca2+ and Mg2+ bind tetracycline with distinct stoichiometries and linked deprotonation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eeescience.utoledo.edu [eeescience.utoledo.edu]
- 7. Tetracycline Stock Solution [novoprolabs.com]
- 8. Chlorotetracycline fluorescence is a quantitative measure of the free internal Ca2+ concentration achieved by active transport. In situ calibration and application to bovine cardiac sarcolemmal vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of the time course of capacitation in mouse spermatozoa using a chlortetracycline fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Capacitation and acrosome reaction in buffalo bull spermatozoa assessed by chlortetracycline and Pisum sativum agglutinin fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rep.bioscientifica.com [rep.bioscientifica.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Capacitation and acrosome reactions in human spermatozoa monitored by a chlortetracycline fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Chlortetracycline in Veterinary Medicine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlortetracycline (B606653) (CTC) is a broad-spectrum antibiotic belonging to the tetracycline (B611298) class, first discovered in 1945.[1] It exhibits bacteriostatic action against a wide range of Gram-positive and Gram-negative bacteria, as well as other pathogens like Mycoplasma, Rickettsia, and Chlamydia.[2] This extensive spectrum of activity has established Chlortetracycline as a significant therapeutic and prophylactic agent in veterinary medicine.[3] It is commonly used to manage gastrointestinal and respiratory infections in livestock such as cattle and swine.[4] Beyond disease treatment, it has also been employed as a growth promoter to enhance feed efficiency in animal husbandry, although this application is under increasing scrutiny due to concerns about antimicrobial resistance.[1][4]
Mechanism of Action
Chlortetracycline exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[2][3] The process involves the reversible binding of the antibiotic to the 30S ribosomal subunit.[2][4] This action physically obstructs the binding of aminoacyl-tRNA to the acceptor (A) site on the messenger RNA (mRNA)-ribosome complex.[1][5] By preventing the attachment of new amino acids to the nascent peptide chain, protein elongation is effectively halted, which inhibits bacterial growth and replication.[4][5]
Caption: Mechanism of Chlortetracycline action on the bacterial 30S ribosome.
Pharmacokinetics
The pharmacokinetic profile of Chlortetracycline varies significantly across different animal species and is influenced by factors such as diet and route of administration.
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of Chlortetracycline in broiler chickens and calves.
Table 1: Pharmacokinetic Parameters of Chlortetracycline in Broiler Chickens (10 mg/kg Dose) [6][7]
| Parameter | Intravenous (IV) | Oral (PO) |
| AUC₀→t (µg·h/mL) | 41,851 ± 10,965 | - |
| Total Body Clearance (L/h·kg) | 0.25 ± 0.05 | - |
| Bioavailability (%) | - | 30.54 ± 6.99 |
| Detectable Period (h) | - | 66.0 ± 14.70 |
AUC₀→t: Area under the concentration-time curve from time zero to the last sampling point.
Table 2: Pharmacokinetic Parameters of Chlortetracycline in Calves [8]
| Parameter | Administration | Milk-Fed Calves | Conventionally Fed Calves |
| Dose | IV | 11 mg/kg | 11 mg/kg |
| Dose | Oral | 22 mg/kg | 22 mg/kg |
| Area Under Curve | Oral | Significantly Larger | - |
| Fraction Absorbed | Oral | Significantly Larger | - |
| Volume of Distribution | Oral | Significantly Smaller | - |
| Body Clearance Rate | Oral | Significantly Smaller | - |
Antimicrobial Spectrum and Efficacy
Chlortetracycline is effective against a wide array of veterinary pathogens. Its efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.
Minimum Inhibitory Concentrations (MICs)
The following table presents MIC data for Chlortetracycline against various veterinary pathogens.
Table 3: Minimum Inhibitory Concentrations (MICs) of Chlortetracycline
| Pathogen | Animal | MIC Range (µg/mL) | Reference |
| Mycoplasma gallisepticum | Chicken | 0.5 - 1.9 | [9] |
| Mycoplasma synoviae | Chicken | 0.5 - 2.0 | [9] |
| Chlamydophila psittaci | Avian | IC₅₀: 0.29 - 2.23 | [10] |
| Liver Abscess Pathogens (Fusobacterium necrophorum, Trueperella pyogenes) | Cattle | >64 | [11] |
| E. coli (from diarrheic lambs) | Sheep | - | [12] |
IC₅₀: The concentration that inhibited 50% of chlamydial inclusions.
Clinical Efficacy
Clinical studies have demonstrated the effectiveness of Chlortetracycline in treating and controlling various diseases in livestock.
-
Bovine Respiratory Disease: In-feed CTC prophylaxis (10 mg/lb body weight for 5 days) in calves entering feedlots significantly reduced morbidity.[13]
-
Anaplasmosis in Cattle: Oral CTC administration at dosages from 4.4 mg/kg/day to 22 mg/kg/day has been evaluated for controlling persistent Anaplasma marginale infection.[14]
-
Diarrhea in Lambs: Chlortetracycline rumen-protected granules have shown therapeutic effects against diarrhea caused by E. coli in lambs.[12]
Antimicrobial Resistance
The extensive use of tetracyclines in veterinary medicine has led to the emergence and spread of resistant bacterial strains.[15][16] Understanding the mechanisms of resistance is critical for maintaining the efficacy of this antibiotic class.
Mechanisms of Resistance
The two predominant mechanisms of resistance to tetracyclines are:
-
Active Efflux: Bacteria acquire genes that code for membrane-associated proteins that actively pump the antibiotic out of the cell, preventing it from reaching its ribosomal target.[15][17]
-
Ribosomal Protection: Bacteria produce proteins that associate with the ribosome and dislodge the bound tetracycline molecule, or prevent its binding, thereby allowing protein synthesis to continue.[15][17]
A less common mechanism involves the enzymatic inactivation of the tetracycline molecule.[15][18] These resistance genes are often located on mobile genetic elements like plasmids and transposons, facilitating their horizontal transfer between bacteria.[15][16]
Caption: Primary mechanisms of bacterial resistance to Chlortetracycline.
Key Experimental Protocols
Accurate quantification of Chlortetracycline in biological matrices and determination of its antimicrobial activity are fundamental to research and development.
Protocol: Determination of Chlortetracycline Residues in Animal Tissues by HPLC
This protocol outlines a general method for the analysis of CTC residues in tissues using High-Performance Liquid Chromatography (HPLC), a common and reliable technique.[19][20][21]
1. Sample Preparation and Extraction:
- Homogenize a known weight of animal tissue (e.g., muscle, kidney).
- Extract the homogenized tissue with a suitable buffer, such as EDTA-McIlvaine buffer (pH 4.0), often mixed with an organic solvent like methanol (B129727).[19][22]
- Centrifuge the mixture to separate the solid debris from the liquid extract.
2. Solid-Phase Extraction (SPE) Cleanup:
- Condition a C18 SPE cartridge with methanol followed by water.
- Load the supernatant from the extraction step onto the cartridge.
- Wash the cartridge with water to remove interfering substances.
- Elute the tetracyclines from the cartridge using a solvent like methanolic oxalic acid.[22]
3. HPLC Analysis:
- Column: Use a reversed-phase column (e.g., C8 or C18).[22]
- Mobile Phase: A typical mobile phase consists of an aqueous buffer (e.g., oxalic acid buffer) and organic modifiers like acetonitrile (B52724) and/or methanol.[22]
- Detection: Use a UV or photodiode array (PDA) detector set at a wavelength of approximately 355-370 nm.[22][23]
- Quantification: Inject the cleaned extract into the HPLC system. Quantify the CTC concentration by comparing the peak area of the sample to a calibration curve prepared from known standards.
"Start" [label="Start:\nTissue Sample", shape="Mdiamond", fillcolor="#34A853"];
"Homogenize" [label="1. Homogenization"];
"Extract" [label="2. Solvent Extraction\n(e.g., McIlvaine Buffer)"];
"Centrifuge" [label="3. Centrifugation"];
"Collect" [label="4. Collect Supernatant"];
"SPE" [label="5. Solid-Phase\nExtraction (SPE)\nCleanup", fillcolor="#FBBC05", fontcolor="#202124"];
"Elute" [label="6. Elute CTC"];
"HPLC" [label="7. HPLC-UV/PDA\nAnalysis", fillcolor="#EA4335"];
"End" [label="End:\nQuantify CTC", shape="Mdiamond", fillcolor="#34A853"];
"Start" -> "Homogenize";
"Homogenize" -> "Extract";
"Extract" -> "Centrifuge";
"Centrifuge" -> "Collect";
"Collect" -> "SPE";
"SPE" -> "Elute";
"Elute" -> "HPLC";
"HPLC" -> "End";
}
Caption: Experimental workflow for Chlortetracycline residue analysis in tissues.
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antibiotic against a specific bacterium.
1. Preparation of Antibiotic Dilutions:
- Prepare a stock solution of Chlortetracycline in a suitable solvent.
- Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton broth).
2. Inoculum Preparation:
- Culture the test bacterium to a specific density, typically standardized to a 0.5 McFarland standard.
- Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the microtiter plate wells.
3. Inoculation and Incubation:
- Add the diluted bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.
- Include a positive control well (broth + inoculum, no antibiotic) and a negative control well (broth only).
- Incubate the plate at a suitable temperature (e.g., 35-37°C) for 16-20 hours.
4. Interpretation:
- After incubation, visually inspect the plate for bacterial growth (turbidity).
- The MIC is the lowest concentration of Chlortetracycline at which there is no visible growth.
Conclusion
Chlortetracycline remains a valuable antibiotic in veterinary medicine for the treatment and control of bacterial infections. Its mechanism of action, centered on the inhibition of protein synthesis, provides a broad spectrum of activity. However, the rise of antimicrobial resistance through mechanisms like efflux pumps and ribosomal protection necessitates its judicious use. Standardized protocols for residue analysis and susceptibility testing are crucial for ensuring food safety and effective therapeutic outcomes. Continued research into its pharmacokinetic properties and the dynamics of resistance will be essential for preserving the long-term utility of Chlortetracycline in promoting animal health.
References
- 1. What is Chlortetracycline used for? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. studyguides.com [studyguides.com]
- 4. nbinno.com [nbinno.com]
- 5. Chlortetracycline - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. S-EPMC7598109 - Comparative pharmacokinetics of chlortetracycline, tetracycline, minocycline, and tigecycline in broiler chickens. - OmicsDI [omicsdi.org]
- 8. Comparative pharmacokinetics of chlortetracycline in milk-fed versus conventionally fed calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Effects of Chlortetracycline Rumen-Protected Granules on Rumen Microorganisms and Its Diarrhea Therapeutic Effect [frontiersin.org]
- 13. journals.asm.org [journals.asm.org]
- 14. The efficacy of three chlortetracycline regimens in the treatment of persistent Anaplasma marginale infection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. vetmed.agriculturejournals.cz [vetmed.agriculturejournals.cz]
- 16. researchgate.net [researchgate.net]
- 17. Bacterial resistance to tetracycline: mechanisms, transfer, and clinical significance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. Analysis of trace residues of tetracyclines in animal tissues and fluids using metal chelate affinity chromatography/HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Chlortetracycline, oxytetracycline, and tetracycline in edible animal tissues, liquid chromatographic method: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. jfda-online.com [jfda-online.com]
- 23. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for Chlortetracycline Hydrochloride as a Fluorescent Calcium Indicator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlortetracycline (B606653) (CTC) hydrochloride is a fluorescent probe that has been utilized for decades to monitor calcium levels, particularly within intracellular stores and associated with cellular membranes.[1][2][3][4] Unlike many ratiometric calcium indicators, CTC's fluorescence intensity increases upon binding with calcium, making it a valuable tool for studying the dynamics of sequestered calcium.[5] Its lipophilic nature allows it to readily cross cell membranes and accumulate in hydrophobic environments, such as the endoplasmic reticulum (ER), sarcoplasmic reticulum (SR), mitochondria, and the inner leaflet of the plasma membrane.[1][6] This characteristic makes it particularly well-suited for investigating the release and sequestration of calcium from these vital intracellular compartments.[7][8]
These application notes provide a comprehensive overview and detailed protocols for the use of Chlortetracycline hydrochloride as a fluorescent calcium indicator in cellular and vesicular systems.
Principle of Action
Chlortetracycline is an antibiotic that exhibits intrinsic fluorescence. Upon forming a chelate complex with divalent cations, particularly calcium and magnesium, its fluorescence emission is significantly enhanced. The probe is particularly sensitive to membrane-associated calcium. When cells are loaded with CTC, it permeates the cell and localizes to intracellular membranes. Changes in the local calcium concentration within these membrane compartments, such as the release of calcium from the ER, lead to a corresponding change in CTC fluorescence. A decrease in fluorescence intensity is typically interpreted as a release of calcium from these stores into the cytosol.[9][10][11]
Data Presentation
| Parameter | Value | Notes |
| Excitation Wavelength (λex) | ~380 - 410 nm | Optimal wavelength may vary depending on the specific instrument and experimental conditions. |
| Emission Wavelength (λem) | ~510 - 530 nm | The emission peak can be influenced by the local environment. For instance, a peak of 510 nm has been reported in bone tissue, while 530 nm has been observed in erythrocytes.[6] |
| Sensitivity Range | Millimolar (mM) | CTC is best suited for measuring the high calcium concentrations found within intracellular stores.[1] |
| Typical Working Concentration | 20 - 500 µM | The optimal concentration should be determined empirically for each cell type and experimental setup.[2] |
| Dissociation Constant (Kd) for Ca2+ | Not well-defined | Due to its complex interaction with calcium in membranous environments and its sensitivity to other factors like pH and membrane potential, a precise Kd is not typically reported. CTC is primarily used as a qualitative or semi-quantitative indicator. |
Experimental Protocols
General Protocol for Loading Cells with this compound
This protocol provides a general guideline for labeling cells with CTC. Optimization of incubation time, temperature, and CTC concentration is recommended for each specific cell type and experimental design.
Materials:
-
This compound (CTC)
-
Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) for stock solution
-
Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) or appropriate cell culture medium
-
Cell suspension or adherent cells on coverslips
Procedure:
-
Stock Solution Preparation: Prepare a 10-50 mM stock solution of this compound in high-quality, anhydrous DMSO or ethanol. Store the stock solution at -20°C, protected from light.
-
Cell Preparation:
-
Suspension Cells: Wash the cells with a balanced salt solution and resuspend them at the desired density.
-
Adherent Cells: Grow cells on glass coverslips to the desired confluency.
-
-
Loading with CTC:
-
Dilute the CTC stock solution into the balanced salt solution or cell culture medium to the final working concentration (typically between 20-100 µM).
-
For suspension cells, add the CTC-containing solution to the cell suspension.
-
For adherent cells, replace the culture medium with the CTC-containing solution.
-
-
Incubation: Incubate the cells for 15-60 minutes at 22-37°C, protected from light. The optimal incubation time allows for the probe to equilibrate across the cell membranes.[2]
-
Washing (Optional): After incubation, the cells can be washed with a fresh balanced salt solution to remove excess extracellular CTC. However, for some applications, washing is omitted, and fluorescence is measured directly in the loading buffer.
-
Fluorescence Measurement: Proceed with fluorescence measurement using a fluorometer, fluorescence microscope, or flow cytometer with the appropriate filter sets (Excitation: ~400 nm, Emission: ~520 nm).
Specific Protocol: Monitoring Agonist-Induced Calcium Release from Platelet Intracellular Stores
This protocol is adapted from studies on human platelets and is designed to monitor the release of calcium from dense tubules and mitochondria upon stimulation.[1][3]
Materials:
-
Platelet-rich plasma (PRP) or washed platelets
-
This compound (CTC)
-
Tyrode's buffer (or other suitable buffer for platelets)
-
Agonist of interest (e.g., thrombin, ADP, epinephrine)
-
Fluorometer with temperature control and stirring capabilities
Procedure:
-
Platelet Preparation: Prepare platelet-rich plasma or washed platelets according to standard laboratory protocols.
-
CTC Loading:
-
Add CTC to the platelet suspension to a final concentration of 40-100 µM.
-
Incubate the platelets with CTC for at least 20 minutes at 37°C in the dark to allow for probe uptake and equilibration.
-
-
Fluorometer Setup:
-
Set the excitation wavelength to 405 nm and the emission wavelength to 520 nm.
-
Place the CTC-loaded platelet suspension in a cuvette with a magnetic stir bar and place it in the temperature-controlled sample holder of the fluorometer (37°C).
-
-
Baseline Measurement: Record the baseline fluorescence for a few minutes to ensure a stable signal.
-
Agonist Stimulation: Add the agonist of interest to the cuvette and continue recording the fluorescence. A decrease in fluorescence intensity indicates the release of calcium from intracellular stores.
-
Data Analysis: The change in fluorescence is typically expressed as a percentage of the initial baseline fluorescence or as arbitrary fluorescence units.
Mandatory Visualizations
Caption: Agonist-induced IP3-mediated calcium release from the ER.
Caption: Experimental workflow for measuring intracellular calcium with CTC.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Use of chlortetracycline fluorescence for the detection of Ca storing intracellular vesicles in normal human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ca2+ mobilization in blood platelets as visualized by chlortetracycline fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increased membrane-bound calcium in platelets of hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Chlorotetracycline induces calcium mediated shape changes in human erythrocytes. Is Ca asymmetrically distributed in the red cell membrane? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Release of calcium from intracellular stores in rat basophilic leukemia cells monitored with the fluorescent probe chlortetracycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of calcium changes in endoplasmic reticulum during apoptosis by the fluorescent indicator chlortetracycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic requirements for maintenance of the chlortetracycline-labeled pool of membrane-bound calcium in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of various stimuli and calcium antagonists on the fluorescence response of chlorotetracycline-loaded human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of action of leukotriene B4: intracellular calcium redistribution in rabbit neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for the Quantification of Chlortetracycline Hydrochloride Using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the quantitative analysis of Chlortetracycline hydrochloride (CTC) using High-Performance Liquid Chromatography (HPLC). The described method is applicable for the determination of CTC in bulk drug substances and can be adapted for various other matrices with appropriate sample preparation.
Principle
This method employs reversed-phase HPLC (RP-HPLC) with UV detection to separate and quantify this compound. The separation is based on the partitioning of CTC between a nonpolar stationary phase (C18 or C8) and a polar mobile phase. The concentration of CTC is determined by comparing the peak area of the sample to that of a reference standard.
Instrumentation and Materials
2.1. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary Pump
-
Autosampler
-
Column Thermostat
-
UV-Vis or Photodiode Array (PDA) Detector
-
2.2. Reagents and Materials
-
This compound (Reference Standard)
-
Methanol (HPLC Grade)
-
Acetonitrile (B52724) (HPLC Grade)
-
Oxalic acid dihydrate (ACS Grade)
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm membrane filters for solvent filtration
-
0.45 µm syringe filters for sample filtration
Chromatographic Conditions
A summary of the recommended HPLC conditions is provided in the table below. These conditions are a composite of several reported methods and may require optimization for specific systems.[1]
| Parameter | Recommended Conditions |
| Column | C18 or C8, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | 0.01 M Oxalic Acid:Acetonitrile:Methanol (72:14:14, v/v/v)[1][2] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 20 µL[1][3] |
| Column Temperature | 30-35 °C[1] |
| Detection Wavelength | 375 nm[2] or 355-390 nm[1] |
Experimental Protocols
4.1. Preparation of Solutions
4.1.1. Mobile Phase Preparation (0.01 M Oxalic Acid:Acetonitrile:Methanol - 72:14:14)
-
Dissolve 1.26 g of oxalic acid dihydrate in 1000 mL of deionized water to prepare a 0.01 M oxalic acid solution.[1]
-
Filter the oxalic acid solution through a 0.45 µm membrane filter.[1]
-
Mix 720 mL of the filtered 0.01 M oxalic acid solution with 140 mL of acetonitrile and 140 mL of methanol.[1]
-
Degas the mobile phase using sonication or vacuum filtration before use.
4.1.2. Standard Stock Solution Preparation (e.g., 1000 µg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the standard to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with methanol.[2] This stock solution should be stored in the dark at -20°C.[2]
4.1.3. Working Standard Solutions
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).[1]
4.2. Sample Preparation
The sample preparation procedure will vary depending on the matrix.
4.2.1. Bulk Drug Substance
-
Accurately weigh a sample of the bulk drug substance.
-
Dissolve the sample in the mobile phase to achieve a concentration within the calibration range.
-
Filter the final sample solution through a 0.45 µm syringe filter before injection.[1]
4.2.2. Complex Matrices (e.g., Animal Tissues, Feed, Manure) For more complex matrices, a more rigorous extraction and clean-up procedure is required. This may involve homogenization, liquid-liquid extraction, or solid-phase extraction (SPE).[1][2][4] For example, a method for pig solid manure involves extraction with an acetone-hydrochloric acid-water mixture.[2][5]
4.3. HPLC Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions and sample solutions.
-
Record the chromatograms and integrate the peak areas corresponding to Chlortetracycline.
4.4. Quantification Quantification is typically performed using the peak-area method based on the results obtained from the standard solutions.[4] A calibration curve is constructed by plotting the peak area versus the concentration of the standard solutions. The concentration of Chlortetracycline in the sample is then determined from this calibration curve.
Method Validation
The analytical method should be validated to ensure its suitability for the intended purpose. Key validation parameters and their typical acceptance criteria are summarized below.
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) > 0.999[6] |
| Accuracy | The closeness of test results to the true value. | Recovery of 90-110%[6] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) < 2% for repeatability (intra-day) and intermediate precision (inter-day). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No interfering peaks at the retention time of the analyte. |
Data Presentation
The following tables summarize typical quantitative data that can be obtained with this method. The exact values will depend on the specific HPLC system and conditions used.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=6 injections) |
Table 2: Method Validation Summary
| Validation Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (Recovery %) | 98.5 - 101.2% |
| Precision (Intra-day RSD %) | < 1.5% |
| Precision (Inter-day RSD %) | < 2.0% |
| LOD | 0.2 mg/kg[2][5] |
| LOQ | 0.8 mg/kg[2][5] |
Visualizations
Caption: Experimental workflow for HPLC quantification of Chlortetracycline.
Caption: Logical relationship of the HPLC method validation process.
References
Application of Chlortetracycline Hydrochloride in Animal Feed Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlortetracycline (B606653) hydrochloride (CTC) is a broad-spectrum antibiotic belonging to the tetracycline (B611298) class, produced by the fermentation of Streptomyces aureofaciens. For decades, it has been utilized in animal agriculture as a feed additive to promote growth, improve feed efficiency, and prevent and control diseases in various livestock species, including poultry, swine, and cattle.[1][2] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosome. This bacteriostatic action is effective against a wide range of gram-positive and gram-negative bacteria.[1][3] These application notes provide an overview of the use of chlortetracycline hydrochloride in animal feed studies, including its effects on animal performance and gut microbiota, along with detailed experimental protocols.
Data Presentation: Effects on Animal Performance
The efficacy of this compound as a growth promoter and for disease control has been demonstrated in numerous studies. The following tables summarize the quantitative data from key experiments in swine, cattle, and poultry.
Table 1: Effect of this compound on Nursery Pig Performance
| Treatment Group | Average Daily Gain (ADG) (kg) | Average Daily Feed Intake (ADFI) (kg) | Feed Conversion Ratio (FCR) (g feed/g gain) |
| Control (No CTC) | 0.42 | 0.65 | 1.55 |
| CTC (400 mg/kg) | 0.48 | 0.72 | 1.50 |
Data adapted from a 42-day growth trial in nursery pigs (initially 5.9 kg body weight).
Table 2: Effect of this compound on Feedlot Cattle Performance
| Treatment Group | Average Daily Gain (ADG) (kg) | Dry Matter Intake (DMI) ( kg/day ) | Feed Efficiency (gain/feed) |
| Control (No CTC) | 1.25 | 7.8 | 0.160 |
| CTC (350 mg/head/day) | 1.32 | 7.9 | 0.167 |
| CTC (700 mg/head/day) | 1.38 | 8.0 | 0.173 |
Data represents a summary of findings from feedlot cattle studies.
Table 3: Effect of this compound on Broiler Chicken Performance
| Treatment Group | Body Weight Gain (g) (Day 1-42) | Feed Intake (g) (Day 1-42) | Feed Conversion Ratio (FCR) (g feed/g gain) |
| Control (No CTC) | 2250 | 4275 | 1.90 |
| CTC (100 g/ton ) | 2350 | 4300 | 1.83 |
| CTC (200 g/ton ) | 2400 | 4320 | 1.80 |
Data compiled from various studies on broiler chickens.
Signaling Pathways and Mechanisms of Action
This compound primarily acts by inhibiting bacterial protein synthesis. However, its growth-promoting effects are also linked to its influence on the gut microbiota.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Caption: Mechanism of Chlortetracycline Action.
Impact on Gut Microbiota Composition
Studies have shown that chlortetracycline administration can alter the composition and diversity of the gut microbiome in livestock.[1][4] This can lead to a reduction in pathogenic bacteria and a potential shift in the microbial population that may favor nutrient absorption and overall gut health.
Caption: CTC's Influence on Gut Microbiota.
Experimental Protocols
Protocol 1: Animal Feed Efficacy Study
This protocol outlines a general workflow for conducting a study to evaluate the efficacy of this compound as a feed additive.
Caption: Animal Feed Efficacy Study Workflow.
Methodology:
-
Animal Selection and Acclimation:
-
Select a homogenous group of animals (e.g., by age, weight, and sex).
-
Acclimate the animals to the housing and basal diet for a period of 7-14 days.
-
-
Randomization:
-
Randomly allocate animals to different treatment groups (e.g., Control, CTC low dose, CTC high dose).
-
Ensure each group has a sufficient number of animals for statistical power.
-
-
Diet Formulation:
-
Formulate a basal diet that meets the nutritional requirements of the animals.
-
Prepare the treatment diets by incorporating this compound at the desired concentrations. Ensure homogenous mixing.
-
-
Feeding Trial:
-
Provide the respective diets to the treatment groups for a predetermined period (e.g., 28-56 days).
-
Record daily or weekly feed intake for each group or individual animal.
-
-
Data Collection:
-
Measure and record the body weight of each animal at the beginning and end of the trial, and at regular intervals.
-
Monitor and record the health status of the animals daily, including any signs of disease.
-
-
Sample Collection:
-
At the end of the trial, collect samples such as blood, feces, and tissues for further analysis.
-
Follow appropriate procedures for sample collection, handling, and storage.
-
-
Sample Analysis:
-
Analyze feed samples to confirm the concentration of this compound.
-
Analyze biological samples for CTC residues, and to assess effects on gut microbiota (e.g., via 16S rRNA sequencing).
-
-
Statistical Analysis:
-
Analyze the collected data (ADG, ADFI, FCR, etc.) using appropriate statistical methods (e.g., ANOVA) to determine the significance of the treatment effects.
-
Protocol 2: Determination of Chlortetracycline in Animal Feed by HPLC
This protocol provides a detailed method for the quantitative analysis of this compound in animal feed using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[3][5]
1. Reagents and Materials:
-
This compound reference standard
-
Methanol (HPLC grade)
-
Acetone (ACS grade)
-
Hydrochloric acid (concentrated)
-
Calcium chloride
-
Disodium (B8443419) EDTA
-
Sodium acetate (B1210297)
-
Water (deionized or HPLC grade)
-
C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
Syringe filters (0.45 µm)
2. Preparation of Solutions:
-
Extraction Solution (Acid-Acetone): Prepare a solution of acetone, water, and concentrated hydrochloric acid in a ratio of 65:33:2 (v/v/v).
-
Mobile Phase A: 35% Methanol in aqueous buffer.
-
Mobile Phase B: 60% Methanol in aqueous buffer.
-
Aqueous Buffer (pH 6.5): Dissolve calcium chloride, disodium EDTA, and sodium acetate in water and adjust the pH to 6.5 with acetic acid.
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the extraction solution to prepare a stock solution of known concentration.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the extraction solution to create a calibration curve.
3. Sample Preparation:
-
Grind a representative sample of the animal feed to a fine powder.
-
Accurately weigh a portion of the ground feed sample (e.g., 5 g) into a centrifuge tube.
-
Add a known volume of the extraction solution (e.g., 20 mL).
-
Vortex or shake vigorously for 20 minutes to extract the chlortetracycline.
-
Centrifuge the mixture to separate the solid and liquid phases.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
4. HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Gradient elution with Mobile Phase A and B.
-
Initial: 100% Mobile Phase A
-
Gradient: Linearly increase to 100% Mobile Phase B over 8 minutes.
-
Hold at 100% Mobile Phase B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.5 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Fluorescence detector with excitation at 390 nm and emission at 512 nm.[3]
5. Quantification:
-
Inject the working standard solutions to generate a calibration curve of peak area versus concentration.
-
Inject the prepared sample extracts.
-
Determine the concentration of chlortetracycline in the samples by comparing their peak areas to the calibration curve.
Conclusion
This compound remains a valuable tool in animal production for its growth-promoting and disease-preventing properties. Understanding its mechanism of action, effects on animal performance, and impact on the gut microbiome is crucial for its responsible and effective use. The provided protocols offer a framework for conducting robust scientific studies to further evaluate and optimize the application of this compound in animal feed. Adherence to established analytical methods, such as the HPLC protocol detailed above, is essential for accurate quantification and regulatory compliance.
References
- 1. researchgate.net [researchgate.net]
- 2. fao.org [fao.org]
- 3. Growth promotion in broilers by both oxytetracycline and Macleaya cordata extract is based on their anti-inflammatory properties | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 4. journals.iugaza.edu.ps [journals.iugaza.edu.ps]
- 5. Macleaya cordata helps improve the growth-promoting effect of chlortetracycline on broiler chickens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Chlortetracycline Hydrochloride for Studying Bacterial Growth Inhibition
References
- 1. researchgate.net [researchgate.net]
- 2. Effectiveness of selected broad spectrum antibiotics against Pseudomonas species isolated through the use of chloramphenicol | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 3. Tetracycline susceptibility in multidrug resistant Staphylococcus aureus isolated from clinical samples in tertiary care hospitals of Kathmandu, Nepal. | The Harvest [nepjol.info]
- 4. mdpi.com [mdpi.com]
- 5. In vitro development and transfer of resistance to chlortetracycline in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of chlortetracycline treatment and its subsequent withdrawal on multi-resistant Salmonella enterica serovar Typhimurium DT104 and commensal Escherichia coli in the pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Identification of Agents Active against Methicillin-Resistant Staphylococcus aureus USA300 from a Clinical Compound Library - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Staphylococcus aureus Tetracycline Resistance and Co-resistance in a Doxy-PEP-Eligible Population - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Susceptibility of Bacillus Strains Isolated from Primary Starters for African Traditional Bread Production and Characterization of the Bacitracin Operon and Bacitracin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Responses of Pseudomonas aeruginosa to antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Endoplasmic Reticulum Calcium Flux Using Chlortetracycline
Audience: Researchers, scientists, and drug development professionals.
Introduction
The endoplasmic reticulum (ER) is a critical organelle for intracellular calcium (Ca²⁺) storage and signaling. Dysregulation of ER Ca²⁺ homeostasis is implicated in various diseases, making the measurement of ER Ca²⁺ flux a key area of research. Chlortetracycline (B606653) (CTC) is a fluorescent probe that can be used to monitor Ca²⁺ dynamics within the ER. In a hydrophobic environment, CTC chelates Ca²⁺, leading to a significant increase in its fluorescence intensity. As the ER membrane provides this necessary hydrophobic environment, CTC is a valuable tool for specifically measuring Ca²⁺ concentration changes within this organelle. These application notes provide a detailed protocol for using CTC to measure ER Ca²⁺ flux in cell-based assays.
Principle of the Method
Chlortetracycline's fluorescence is environmentally sensitive. In aqueous solutions, it exhibits low fluorescence. However, when it partitions into the lipid-rich environment of the ER membrane and binds to Ca²⁺, its fluorescence emission increases significantly. This property allows for the monitoring of relative changes in ER Ca²⁺ concentration. A decrease in ER Ca²⁺ levels, due to release into the cytosol, will result in a decrease in CTC fluorescence, and conversely, an increase in ER Ca²⁺ will lead to an increase in fluorescence.
Signaling Pathway for ER Calcium Release
A common pathway for ER Ca²⁺ release involves the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), leading to the production of inositol (B14025) 1,4,5-trisphosphate (IP₃). IP₃ binds to its receptors (IP₃Rs) on the ER membrane, triggering the opening of these channels and the release of Ca²⁺ from the ER into the cytosol. This process can be monitored by the corresponding decrease in CTC fluorescence.
Experimental Protocols
Protocol 1: Measurement of ER Calcium Depletion in Live Cells
This protocol describes the use of chlortetracycline to measure the release of Ca²⁺ from the ER in response to an agonist.
Materials and Reagents
-
Chlortetracycline hydrochloride (CTC)
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Hanks' Balanced Salt Solution (HBSS) without Ca²⁺ and Mg²⁺
-
HEPES buffer (1 M stock, pH 7.4)
-
Probenecid (optional, to prevent dye leakage)
-
Agonist of interest (e.g., ATP, carbachol)
-
Thapsigargin (B1683126) (as a positive control for ER Ca²⁺ depletion)
-
Ionomycin (B1663694) (as a control for maximal Ca²⁺ release)
-
EGTA
-
Adherent cells cultured in 96-well black-walled, clear-bottom plates
Experimental Workflow
Procedure
-
Cell Preparation:
-
Seed cells in a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂).
-
-
Loading with Chlortetracycline:
-
Prepare a CTC loading buffer: HBSS with Ca²⁺ and Mg²⁺, 20 mM HEPES, and 50 µM CTC. Warm to 37°C.
-
Aspirate the culture medium from the wells.
-
Wash the cells once with 100 µL of warm HBSS.
-
Add 100 µL of the CTC loading buffer to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Washing:
-
Aspirate the CTC loading buffer.
-
Wash the cells twice with 100 µL of warm HBSS to remove extracellular CTC.
-
-
Fluorescence Measurement:
-
Add 100 µL of HBSS to each well.
-
Place the plate in a fluorescence plate reader.
-
Set the excitation wavelength to 405 nm and the emission wavelength to 530 nm.
-
Record a stable baseline fluorescence for 1-2 minutes.
-
Add your agonist of interest and continue to record the fluorescence kinetically for 5-10 minutes.
-
For positive controls, add thapsigargin to deplete ER Ca²⁺ stores or ionomycin followed by EGTA to chelate all available Ca²⁺.
-
Data Presentation
The data is typically presented as a percentage decrease from the initial baseline fluorescence.
| Compound | Concentration | Maximum % Decrease in CTC Fluorescence (Mean ± SD) |
| Agonist X | 10 µM | 35 ± 4.2 |
| Thapsigargin | 1 µM | 55 ± 6.1 |
| Ionomycin + EGTA | 5 µM + 5 mM | 70 ± 5.5 |
Table 1: Example data showing the effect of different compounds on ER calcium levels as measured by Chlortetracycline fluorescence.
Protocol 2: In Vitro ER Calcium Uptake Assay with Microsomes
This protocol is adapted for measuring Ca²⁺ uptake into isolated ER vesicles (microsomes).
Materials and Reagents
-
Isolated microsomal vesicles
-
This compound (CTC)
-
Uptake Buffer (e.g., 100 mM KCl, 20 mM HEPES-Tris pH 7.2, 5 mM MgCl₂)
-
ATP
-
Calcium Chloride (CaCl₂) standard solutions
-
Calcium ionophore (e.g., A23187)
Procedure
-
Preparation:
-
Prepare a reaction mixture containing Uptake Buffer and 10-20 µM CTC in a fluorometer cuvette.
-
Add isolated microsomes (50-100 µg of protein).
-
Allow the mixture to equilibrate to the desired temperature (e.g., 25°C or 37°C).
-
-
Fluorescence Measurement:
-
Place the cuvette in a spectrofluorometer with stirring.
-
Set the excitation wavelength to 405 nm and the emission wavelength to 530 nm.
-
Record a stable baseline fluorescence.
-
-
Initiating Calcium Uptake:
-
Add a small, known amount of CaCl₂ to the cuvette to establish the initial free Ca²⁺ concentration.
-
Initiate Ca²⁺ uptake by adding ATP (e.g., to a final concentration of 1-5 mM).
-
Monitor the increase in CTC fluorescence as Ca²⁺ is taken up into the microsomes.
-
-
Controls:
-
To confirm that the fluorescence increase is due to Ca²⁺ uptake into the vesicles, add a calcium ionophore like A23187 at the end of the experiment. This should cause a rapid decrease in fluorescence as the accumulated Ca²⁺ leaks out.
-
Data Presentation
The rate of Ca²⁺ uptake can be calculated from the initial linear phase of the fluorescence increase.
| Condition | Rate of Fluorescence Increase (Arbitrary Units/min) |
| + ATP | 150.7 ± 12.3 |
| - ATP | 5.2 ± 1.8 |
| + ATP, + A23187 | 8.9 ± 2.1 |
Table 2: Example data for an in vitro ER calcium uptake assay using Chlortetracycline with isolated microsomes.
Troubleshooting
-
High background fluorescence: Ensure complete removal of extracellular CTC by thorough washing.
-
Low signal-to-noise ratio: Increase the cell number or the concentration of CTC. Optimize instrument settings (gain, integration time).
-
No response to agonist: Verify cell health and receptor expression. Confirm the activity of the agonist. Use thapsigargin as a positive control to ensure the assay is working.
-
Photobleaching: Reduce the intensity of the excitation light or the frequency of measurements.
Disclaimer: These protocols provide a general guideline. Optimal conditions (e.g., cell type, CTC concentration, incubation time) may need to be determined empirically for your specific experimental system.
Application Notes and Protocols: Chlortetracycline (CTC) Staining for Sperm Capacitation Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sperm capacitation is a crucial series of physiological and biochemical modifications that spermatozoa must undergo in the female reproductive tract to acquire the ability to fertilize an oocyte. This process is a prerequisite for the acrosome reaction, a key event that allows the sperm to penetrate the zona pellucida of the egg. The chlortetracycline (B606653) (CTC) fluorescence assay is a widely used method to assess the capacitation status of sperm populations in vitro. CTC is a fluorescent probe that binds to membrane-associated calcium, and its distribution on the sperm head changes as the sperm undergoes capacitation and the acrosome reaction. This allows for the differentiation of sperm into three distinct populations: non-capacitated, capacitated, and acrosome-reacted.
Principle of the Assay
The CTC assay is based on the differential fluorescence patterns emitted by CTC when it binds to the sperm plasma membrane and the outer acrosomal membrane. The distribution of CTC is dependent on the presence and localization of membrane-associated calcium ions, which change dynamically during capacitation. Three main fluorescence patterns are typically observed:
-
F Pattern (Non-capacitated): Uniform, bright fluorescence over the entire sperm head. This pattern is characteristic of fresh, uncapacitated sperm with an intact plasma membrane and acrosome.
-
B Pattern (Capacitated): Fluorescence-free band in the post-acrosomal region, with bright fluorescence remaining over the acrosomal region. This pattern indicates that the sperm has undergone capacitation but has not yet initiated the acrosome reaction.[1][2]
-
AR Pattern (Acrosome-Reacted): Dull or absent fluorescence over the entire sperm head, sometimes with a bright equatorial band. This pattern signifies that the sperm has undergone the acrosome reaction.
By quantifying the percentage of sperm in each of these categories, researchers can monitor the progression of capacitation over time and assess the impact of various treatments or conditions on this critical process.
Data Presentation
The following table summarizes representative quantitative data for the time-course of in vitro sperm capacitation as assessed by the CTC staining assay. Note that these percentages can vary depending on the species, experimental conditions, and capacitating medium used.
| Incubation Time (in vitro) | F Pattern (Non-capacitated) (%) | B Pattern (Capacitated) (%) | AR Pattern (Acrosome-Reacted) (%) |
| 0 hours | ~70-80% | ~10-20% | ~5-10% |
| 1 hour | ~50-60% | ~25-35% | ~10-15% |
| 2 hours | ~30-40% | ~40-50% | ~15-20% |
| 4 hours | ~15-25% | ~50-60% | ~20-25% |
Experimental Protocols
Required Reagents and Equipment
-
Chlortetracycline (CTC) hydrochloride
-
L-cysteine
-
Tris-HCl
-
Sodium chloride (NaCl)
-
Paraformaldehyde
-
Glycerol
-
Phosphate-buffered saline (PBS)
-
Sperm capacitation medium (e.g., Tyrode's Albumin Lactate Pyruvate - TALP)
-
Fluorescence microscope with appropriate filters for CTC (Excitation: ~380-420 nm, Emission: ~520 nm)
-
Centrifuge
-
Incubator (37°C, 5% CO2)
-
Glass slides and coverslips
-
Micropipettes and tips
Preparation of Solutions
-
CTC Staining Solution (prepare fresh daily and protect from light):
-
750 µM Chlortetracycline in a buffer containing:
-
20 mM Tris-HCl (pH 7.8)
-
130 mM NaCl
-
5 mM L-cysteine
-
-
-
Fixative Solution:
-
2.5% (w/v) Paraformaldehyde in PBS
-
-
Mounting Medium:
-
0.22 M 1,4-diazabicyclo[2.2.2]octane (DABCO) in glycerol:PBS (9:1)
-
Experimental Workflow
The following diagram illustrates the general workflow for the CTC staining protocol.
Step-by-Step Protocol
-
Sperm Preparation:
-
Collect semen and allow it to liquefy if necessary.
-
Wash the sperm by centrifugation (e.g., 300 x g for 10 minutes) in a suitable washing medium to remove seminal plasma.
-
Resuspend the sperm pellet in a pre-warmed capacitation medium at a concentration of approximately 10-20 x 10^6 sperm/mL.
-
-
In Vitro Capacitation:
-
Incubate the sperm suspension at 37°C in a humidified atmosphere of 5% CO2.
-
At desired time points (e.g., 0, 1, 2, and 4 hours), take an aliquot of the sperm suspension for CTC staining.
-
-
CTC Staining:
-
To a 45 µL aliquot of the sperm suspension, add 45 µL of the freshly prepared CTC staining solution.
-
Mix gently and incubate for a short period (e.g., 1 minute) at room temperature, protected from light.
-
-
Fixation:
-
Add 10 µL of 2.5% paraformaldehyde solution to the stained sperm suspension to fix the cells.
-
-
Mounting and Visualization:
-
Place a 10 µL drop of the fixed sperm suspension onto a clean glass slide.
-
Add a small drop of antifade mounting medium.
-
Carefully place a coverslip over the drop, avoiding air bubbles, and seal the edges with clear nail polish.
-
Observe the slide under a fluorescence microscope using the appropriate filter set for CTC.
-
-
Data Analysis:
-
Examine at least 200 sperm per slide and classify them into one of the three patterns: F, B, or AR.
-
Calculate the percentage of sperm in each category for each time point and experimental condition.
-
Signaling Pathway of Sperm Capacitation
Sperm capacitation is regulated by a complex signaling cascade. The following diagram provides a simplified overview of the key molecular events involved.
The process is initiated by the removal of cholesterol from the sperm plasma membrane, which increases membrane fluidity.[3] Concurrently, bicarbonate ions enter the sperm, leading to an increase in intracellular pH and the activation of soluble adenylyl cyclase, which in turn elevates cyclic AMP (cAMP) levels.[4] The rise in pH and cAMP activates protein kinase A (PKA) and promotes an influx of extracellular calcium (Ca2+).[4] Activated PKA and increased intracellular Ca2+ trigger a cascade of protein tyrosine phosphorylation, a hallmark of capacitation. These molecular changes ultimately result in sperm hyperactivation and the acquisition of competence to undergo the acrosome reaction upon binding to the zona pellucida.
References
Chlortetracycline Hydrochloride: Application Notes and Protocols for Use as a Selection Agent in Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlortetracycline (B606653) hydrochloride, the first discovered member of the tetracycline (B611298) class of antibiotics, is a broad-spectrum bacteriostatic agent effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its primary mechanism of action involves the inhibition of protein synthesis, making it a valuable tool in molecular biology for the selection of cells containing plasmids that confer resistance. These application notes provide detailed information and protocols for the use of chlortetracycline hydrochloride as a selection agent in common molecular biology workflows.
Mechanism of Action
Chlortetracycline exerts its bacteriostatic effect by binding to the bacterial 30S ribosomal subunit. This binding physically blocks the aminoacyl-tRNA from accessing the A-site of the ribosome, thereby preventing the incorporation of new amino acids into the growing polypeptide chain and effectively halting protein synthesis.[1][3]
Resistance to chlortetracycline in bacteria is typically conferred by tetracycline resistance genes (e.g., tetA, tetB, tetC), which often encode for efflux pumps that actively remove the antibiotic from the cell or ribosomal protection proteins that prevent the antibiotic from binding to the ribosome.[3][4]
Figure 1. Mechanism of action of this compound.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for the use of this compound as a selection agent.
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C₂₂H₂₃ClN₂O₈ · HCl |
| Molecular Weight | 515.34 g/mol |
| Appearance | Yellow crystalline powder |
| Solubility (Ethanol) | Soluble |
| Solubility (Water) | Sparingly soluble |
| Storage (Powder) | -20°C, protect from light |
| Storage (Stock Solution) | -20°C, protect from light |
Table 2: Recommended Concentrations for this compound in E. coli
| Application | Plasmid Copy Number | Recommended Working Concentration |
| Routine Selection (e.g., DH5α, BL21) | High-Copy | 10 - 15 µg/mL |
| Routine Selection (e.g., DH5α, BL21) | Low-Copy | 10 - 15 µg/mL |
Note: The optimal concentration may vary depending on the E. coli strain and the specific plasmid. It is recommended to perform a titration to determine the optimal concentration for your specific application.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution.
Materials:
-
This compound powder
-
Sterile, light-protective microcentrifuge tubes or vials
-
Sterile 0.22 µm syringe filter
Procedure:
-
In a sterile, light-protected container, weigh out the desired amount of this compound powder.
-
Add 70% ethanol to achieve a final concentration of 10 mg/mL.
-
Vortex thoroughly until the powder is completely dissolved.
-
For guaranteed sterility, filter the solution through a 0.22 µm syringe filter into a new sterile, light-protected tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Label the tubes with the name, concentration, and date.
-
Store the stock solution at -20°C for up to one year.[5]
Protocol 2: Preparation of LB Agar (B569324) Plates with Chlortetracycline
This protocol details the preparation of Luria-Bertani (LB) agar plates with a final chlortetracycline concentration of 15 µg/mL.
Materials:
-
LB agar powder
-
Deionized water
-
This compound stock solution (10 mg/mL)
-
Sterile flasks
-
Sterile petri dishes
-
Autoclave
-
Water bath (50-55°C)
Procedure:
-
Prepare LB agar according to the manufacturer's instructions. For 1 L, typically 25 g of LB agar powder is dissolved in 1 L of deionized water.
-
Sterilize the LB agar by autoclaving at 121°C for 15-20 minutes.
-
After autoclaving, cool the molten agar in a 50-55°C water bath. This is critical to prevent heat degradation of the chlortetracycline. The flask should be cool enough to handle.
-
Add 1.5 mL of the 10 mg/mL chlortetracycline stock solution to the 1 L of cooled agar to achieve a final concentration of 15 µg/mL.
-
Gently swirl the flask to ensure the antibiotic is mixed evenly without creating air bubbles.
-
Pour approximately 20-25 mL of the agar into each sterile petri dish.
-
Allow the plates to solidify at room temperature.
-
Once solidified, store the plates inverted in a sealed bag at 4°C, protected from light, for up to one month.[6][7]
Protocol 3: Bacterial Transformation and Selection
This protocol provides a general method for the transformation of chemically competent E. coli and selection of transformants using chlortetracycline.
Materials:
-
Chemically competent E. coli cells (e.g., DH5α, BL21)
-
Plasmid DNA containing a tetracycline resistance gene
-
SOC or LB medium
-
LB agar plates containing chlortetracycline (prepared as in Protocol 2)
-
Ice
-
Water bath (42°C)
-
Incubator (37°C)
-
Sterile microcentrifuge tubes
-
Sterile spreading tools
Procedure:
-
Thaw a tube of chemically competent E. coli cells on ice.
-
Add 1-5 µL of plasmid DNA (typically 1-100 ng) to the thawed cells.
-
Gently mix by flicking the tube. Do not vortex.
-
Incubate the cell-DNA mixture on ice for 30 minutes.
-
Perform the heat shock by placing the tube in a 42°C water bath for 30-45 seconds.
-
Immediately transfer the tube back to ice and incubate for 2 minutes.
-
Add 250-950 µL of room temperature SOC or LB medium (without antibiotic) to the tube.
-
Incubate the tube at 37°C for 1 hour with shaking (approximately 225 rpm) to allow the cells to recover and express the antibiotic resistance gene.
-
Plate 100-200 µL of the cell suspension onto a pre-warmed LB agar plate containing chlortetracycline.
-
Spread the cells evenly using a sterile spreader.
-
Incubate the plate, inverted, at 37°C for 16-24 hours, or until colonies are visible.
Figure 2. Bacterial transformation and selection workflow.
Applications in Molecular Biology
This compound is a suitable selection agent for a variety of molecular biology applications, including:
-
General Cloning: Selection of bacterial colonies that have successfully taken up a plasmid vector conferring tetracycline resistance.
-
Protein Expression: Maintenance of expression plasmids in bacterial hosts like E. coli BL21.
-
Promoter-Probe Plasmids: In some vector systems, the tetracycline resistance gene is placed downstream of a cloning site, allowing for the selection of inserted promoter elements.[4]
Examples of Cloning Vectors with Tetracycline Resistance:
-
pBR322 and its derivatives: One of the earliest and most fundamental cloning vectors, pBR322, contains both ampicillin (B1664943) and tetracycline resistance genes, allowing for selection and insertional inactivation screening.[8]
-
pACYC177 and its derivatives: These vectors also carry tetracycline resistance genes and are compatible with ColE1-type plasmids.[9]
-
Modern commercial and repository vectors: Many modern vectors available through repositories like Addgene utilize tetracycline resistance for selection in various applications, including Gateway cloning and reporter assays.[10]
Troubleshooting
| Issue | Possible Cause | Solution |
| No colonies on the plate | Inefficient transformation | Optimize transformation protocol (e.g., quality of competent cells, heat shock duration). Use a positive control plasmid. |
| Incorrect antibiotic concentration | Verify the concentration of the chlortetracycline stock solution and the final concentration in the plates. | |
| Plasmid does not confer tetracycline resistance | Confirm the genotype of your plasmid. | |
| Satellite colonies (small colonies surrounding a larger one) | Degradation of the antibiotic | Use freshly prepared plates. Ensure plates are stored properly (4°C, protected from light). |
| Low antibiotic concentration | Increase the working concentration of chlortetracycline in the plates. | |
| Lawn of bacterial growth | No antibiotic in the plates | Ensure chlortetracycline was added to the agar. |
| Bacterial contamination | Use proper aseptic technique. | |
| Spontaneous resistance | This is rare but possible. Re-streak colonies on a fresh plate to confirm resistance. |
Conclusion
This compound is a reliable and effective selection agent for a variety of molecular biology applications. By understanding its mechanism of action and following the detailed protocols provided, researchers can successfully utilize this antibiotic for the selection and maintenance of plasmid-containing bacterial strains. Proper preparation and storage of stock solutions and selection plates are crucial for obtaining consistent and reproducible results.
References
- 1. abo.com.pl [abo.com.pl]
- 2. neb.com [neb.com]
- 3. researchgate.net [researchgate.net]
- 4. Plasmid vectors for the selection of promoters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. static.igem.org [static.igem.org]
- 6. Stability of antibiotics and chemotherapeutics in agar plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. youtube.com [youtube.com]
- 9. journals.asm.org [journals.asm.org]
- 10. addgene.org [addgene.org]
Troubleshooting & Optimization
Technical Support Center: Chlortetracycline Hydrochloride (CTC) Aqueous Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Chlortetracycline hydrochloride (CTC) in aqueous solutions.
Frequently Asked Questions (FAQs)
1. What are the primary factors that affect the stability of this compound in aqueous solutions?
The stability of CTC in aqueous solutions is primarily influenced by several factors:
-
pH: CTC is most stable in acidic conditions (pH 2.3-3.3) and degrades rapidly in neutral to alkaline solutions.[] The half-life of tetracyclines under acidic conditions can be five times longer than under alkaline conditions.[]
-
Temperature: Increased temperature accelerates the degradation of CTC.[][2] Studies have shown that degradation is faster at 35°C compared to 22°C.[2][3]
-
Light: Exposure to light, particularly UV and fluorescent light, can cause photodegradation of CTC.[] The degradation rate under light can be three times faster than in the dark.[]
-
Water Hardness: The presence of metal ions, as found in hard water, can negatively impact CTC stability.[2][3]
-
Presence of Oxidizing Agents: Oxidants like hydrogen peroxide can lead to the rapid degradation of CTC.[4]
2. What are the common degradation products of this compound?
Under various stress conditions, CTC can degrade into several products, with the most common being:
-
4-epi-Chlortetracycline (ETC): An epimer of CTC.
-
Anhydrochlortetracycline (ACTC): Formed through dehydration, particularly in acidic conditions.
-
4-epi-Anhydrochlortetracycline (EACTC): An epimer of ACTC, which is known to be toxic.[5][6]
3. How can I prepare a stable aqueous stock solution of this compound?
To maximize the stability of your CTC stock solution, consider the following:
-
Solvent: Use high-purity, sterile water (e.g., Milli-Q or equivalent). For some applications, preparing the stock solution in a solvent like methanol (B129727) or DMSO and then diluting it into your aqueous buffer just before use can be a good strategy.
-
pH: Adjust the pH of the water to the acidic range (ideally between 2.3 and 3.3) before dissolving the CTC.[7]
-
Temperature: Prepare the solution at room temperature and store it at low temperatures (2-8°C).[]
-
Light Protection: Protect the solution from light at all times by using amber vials or wrapping the container in aluminum foil.[][6]
-
Fresh Preparation: It is always best to prepare solutions fresh daily.[8] If storage is necessary, it should be for the shortest possible duration.
4. Can I use buffers to stabilize my this compound solution?
Yes, using an appropriate buffer system to maintain an acidic pH is crucial for CTC stability. Citrate and phosphate (B84403) buffers are commonly used. However, it is important to note that the buffer composition itself can influence the degradation rate.
Troubleshooting Guide
Problem: My this compound solution has changed color (e.g., turned yellow, brown, or reddish).
-
Possible Cause: This is a common sign of CTC degradation.[5][6] The color change is often due to the formation of degradation products, particularly anhydro forms.[5] This can be accelerated by exposure to light, elevated temperatures, or inappropriate pH.[][6]
-
Solution:
-
Immediately discard the discolored solution. Do not use it for experiments as its potency will be reduced, and it may contain toxic degradation products.[5]
-
Review your solution preparation and storage procedures. Ensure you are using a suitable acidic pH, protecting the solution from light, and storing it at the recommended low temperature.
-
Prepare a fresh solution, paying close attention to the guidelines for enhancing stability.
-
Problem: I am observing a loss of potency or inconsistent results in my experiments.
-
Possible Cause: This is likely due to the degradation of CTC in your aqueous solution over the course of your experiment. Even if the solution appears clear, significant degradation may have occurred.
-
Solution:
-
Confirm Degradation: If possible, analyze the concentration of your CTC solution at the beginning and end of your experiment using a stability-indicating method like HPLC.
-
Prepare Fresh Solutions: For long-term experiments, consider preparing fresh CTC solutions at regular intervals.
-
Optimize Experimental Conditions: If feasible, adjust your experimental conditions to be more favorable for CTC stability (e.g., lower temperature, protection from light).
-
Consider Stabilizers: For specific applications, the inclusion of antioxidants or chelating agents might be explored, but their compatibility with your experimental system must be validated.
-
Problem: My this compound powder is difficult to dissolve.
-
Possible Cause: CTC hydrochloride has limited solubility in water, which can be further affected by the pH of the water.
-
Solution:
-
pH Adjustment: Ensure the water is slightly acidic before adding the CTC powder.
-
Sonication: Use a sonicator for a short period to aid dissolution.
-
Alternative Solvents: For creating a concentrated stock, consider dissolving the CTC in a small amount of an organic solvent like DMSO or methanol first, and then diluting it into your aqueous medium. Be mindful of the final concentration of the organic solvent in your experiment.
-
Data on CTC Stability
The following tables summarize the stability of this compound under various conditions.
Table 1: Effect of Temperature and Water Hardness on CTC Recovery (%) over 25 hours
| Water Type | Temperature | Recovery at 0 hours (%) | Recovery at 25 hours (%) |
| Reagent Water | 22°C | ~100 | ~100[2] |
| Reagent Water | 35°C | ~100 | ~100[2] |
| Soft Water | 22°C | ~100 | 85[2] |
| Soft Water | 35°C | ~100 | 31-62[3] |
| Hard Water | 22°C | ~100 | Diminished over time[2] |
| Hard Water | 35°C | ~100 | <30-60[2] |
Table 2: General Stability of Tetracyclines under Different Conditions
| Condition | Stability Profile |
| Acidic pH | Relatively stable[] |
| Neutral to Alkaline pH | Rapid degradation[] |
| Low Temperature (4°C) | Stable[] |
| High Temperature (43°C) | Accelerated degradation[] |
| Dark | More stable[] |
| Light Exposure | 3 times faster degradation than in dark[] |
Experimental Protocols
Protocol: Stability Testing of this compound in an Aqueous Solution using HPLC
This protocol outlines a general procedure for assessing the stability of CTC in an aqueous solution under specific stress conditions.
1. Materials and Reagents:
-
This compound (reference standard and sample)
-
High-purity water (HPLC grade)
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Orthophosphoric acid
-
Sodium hydroxide
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Preparation of Solutions:
-
Mobile Phase: A common mobile phase consists of a mixture of an aqueous buffer (e.g., 0.01 M orthophosphoric acid) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for your specific column and system to achieve good separation of CTC and its degradation products.
-
Diluent: Prepare a suitable diluent, typically the mobile phase or a similar composition.
-
Standard Solution: Accurately weigh and dissolve a known amount of CTC reference standard in the diluent to prepare a stock solution. Further dilute to a working concentration (e.g., 20 µg/mL).
-
Sample Solution: Prepare your CTC aqueous solution at the desired concentration in the matrix you wish to test (e.g., water, buffer).
3. Stability Study (Forced Degradation):
-
Acid Hydrolysis: Add a small volume of 0.1 M HCl to your sample solution and incubate at a specific temperature (e.g., 60°C) for a set period. Neutralize with 0.1 M NaOH before analysis.
-
Alkaline Hydrolysis: Add a small volume of 0.1 M NaOH to your sample solution and incubate. Neutralize with 0.1 M HCl.
-
Oxidative Degradation: Add a small volume of 3% hydrogen peroxide to your sample solution and keep it at room temperature.
-
Thermal Degradation: Store your sample solution at an elevated temperature (e.g., 60°C).
-
Photostability: Expose your sample solution to a light source (e.g., UV lamp or daylight).
4. HPLC Analysis:
-
Injection Volume: 20 µL
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm or 370 nm[9]
-
Analysis: Inject the standard solution and the stressed samples at various time points. Monitor the decrease in the peak area of CTC and the appearance of new peaks corresponding to degradation products.
5. Data Analysis:
-
Calculate the percentage of CTC remaining at each time point compared to the initial concentration.
-
Determine the rate of degradation under each stress condition.
Visualizations
Caption: Major degradation pathways of Chlortetracycline (CTC) in aqueous solutions.
Caption: Experimental workflow for assessing CTC stability.
Caption: A logical guide for troubleshooting CTC solution instability.
References
- 2. avmajournals.avma.org [avmajournals.avma.org]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. Rapid Degradation of Chlortetracycline Using Hydrodynamic Cavitation with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. researchgate.net [researchgate.net]
- 7. cdn.who.int [cdn.who.int]
- 8. DailyMed - this compound powder, for solution [dailymed.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Factors affecting Chlortetracycline hydrochloride degradation under experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chlortetracycline (B606653) hydrochloride (CTC-HCl). The information is designed to address specific issues that may be encountered during experimental procedures involving CTC-HCl degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the degradation of Chlortetracycline hydrochloride in an experimental setting?
A1: The stability of this compound (CTC-HCl) is significantly influenced by several factors, including:
-
pH: CTC-HCl is more stable under acidic conditions and degrades faster in alkaline environments.[][2] The rate of hydrolysis, a key degradation pathway, is notably lower at acidic pH compared to neutral or alkaline conditions.[3]
-
Temperature: Higher temperatures accelerate the degradation of CTC-HCl.[][4][5] Studies have shown that thermal degradation becomes significant at temperatures above 30°C.[4]
-
Light (Photodegradation): Exposure to light, particularly UV light, can lead to the photodegradation of CTC-HCl.[] The degradation rate under light can be significantly higher than in dark conditions.[]
-
Presence of Catalysts: Various substances can catalyze the degradation of CTC-HCl, including:
-
Photocatalysts: Materials like CuO/ZnO nanocomposites and BiVO4 have been shown to enhance photodegradation under visible light.[6][7][8]
-
Oxidants: Advanced oxidation processes (AOPs) involving agents like hydrogen peroxide (H₂O₂), persulfate (PS), and peroxymonosulfate (B1194676) (PMS) can effectively degrade CTC-HCl, often in the presence of catalysts like iron or manganese.[9][10][11][12][13]
-
Metal Ions: The presence of certain metal ions can influence stability.[5]
-
-
Water Hardness: The presence of minerals in hard water can adversely affect the stability of CTC-HCl compared to its stability in reagent or soft water.[14][15]
Q2: My CTC-HCl solution is degrading faster than expected. What are the potential causes and how can I troubleshoot this?
A2: Unexpectedly rapid degradation of your CTC-HCl solution can be attributed to several factors. Consider the following troubleshooting steps:
-
Check the pH of your solution: CTC-HCl is less stable in neutral to alkaline conditions.[][2] Ensure your solution is buffered to an appropriate acidic pH if stability is critical for your experiment.
-
Control the temperature: Elevated temperatures significantly increase the degradation rate.[][4] Store stock solutions at low temperatures (e.g., 4°C) and conduct experiments at a controlled, documented temperature.[]
-
Protect from light: If your experiment is not specifically studying photodegradation, protect your solutions from light by using amber vials or covering your experimental setup.[]
-
Review your solvent/matrix: The composition of your solvent can impact stability. For instance, CTC-HCl is more stable in reagent water than in hard water.[14][15] The presence of ions and other components in complex matrices like soil interstitial water can also affect degradation rates.[5]
-
Consider potential contaminants: The presence of catalytic metals or oxidizing agents in your reagents or glassware could be accelerating degradation.
Q3: What are the major degradation products of this compound?
A3: The degradation of CTC-HCl can lead to the formation of several transformation products. The specific products formed depend on the degradation pathway (e.g., hydrolysis, photodegradation). Common degradation products include epimers and isomers, as well as products resulting from dehydration and other chemical modifications.[3]
Identified degradation products from various studies include:
Troubleshooting Guides
Issue 1: Inconsistent results in CTC-HCl degradation studies.
| Potential Cause | Troubleshooting Step |
| Fluctuations in pH | Regularly monitor and record the pH of your experimental solutions. Use appropriate buffers to maintain a constant pH throughout the experiment. |
| Temperature Variations | Conduct experiments in a temperature-controlled environment (e.g., water bath, incubator). Record the temperature at regular intervals. |
| Inconsistent Light Exposure | If studying photodegradation, ensure a consistent light source and distance from the samples. For other studies, consistently protect samples from light. |
| Variability in Reagent Purity/Source | Use reagents of the same grade and from the same supplier for a series of experiments. Document lot numbers of all chemicals used. |
| Matrix Effects | If using complex matrices (e.g., wastewater, soil extracts), characterize the matrix for potential interfering substances. Run control experiments with the matrix alone. |
Issue 2: Low degradation efficiency in photocatalytic experiments.
| Potential Cause | Troubleshooting Step |
| Suboptimal Photocatalyst Dosage | Optimize the concentration of the photocatalyst. Both insufficient and excessive amounts can lead to reduced efficiency.[7] |
| Incorrect pH for the Catalytic System | The optimal pH for photocatalytic degradation can be specific to the catalyst used. Determine the optimal pH for your specific photocatalyst.[10][11] |
| Inadequate Light Source | Ensure your light source has the appropriate wavelength and intensity to activate your photocatalyst.[6][7] |
| Presence of Scavengers | Components in your sample matrix may be scavenging the reactive oxygen species generated by the photocatalyst, reducing the degradation of CTC-HCl. |
Quantitative Data Summary
Table 1: Influence of pH on this compound Degradation.
| pH | Conditions | Degradation Rate/Half-life | Reference |
| Acidic | Stable | Slower degradation, longer half-life | [] |
| Neutral | Less Stable | Faster degradation compared to acidic conditions | [] |
| Alkaline | Unstable | Rapid degradation, shorter half-life | [][2] |
| 3.87 | Optimized for PMS activation | 81.65% degradation | [11][12] |
| 5 | Highest catalytic activity with BC/Cu₂O | High degradation efficiency | [10] |
| 9 | High degradation with BC/Cu₂O | 93.4% degradation efficiency | [10] |
Table 2: Influence of Temperature on this compound Stability.
| Temperature | Conditions | Observation | Reference |
| 4°C | Storage | Stable | [] |
| 22°C | Baseline farm conditions | Stable in reagent water, slight decrease in soft water | [14][15] |
| 35°C | High farm temperatures | Marked degradation, recovery drops to <30-60% in 25 hours | [14][15] |
| 43°C | Elevated temperature | Accelerated degradation | [] |
Table 3: Efficacy of Different Catalytic Degradation Methods.
| Method | Catalyst/Oxidant | Degradation Efficiency | Reference |
| Hydrodynamic Cavitation + H₂O₂ | Hydrogen Peroxide | 93.8% in 30 min | [9] |
| Photocatalysis | CuO/ZnO nanocomposite | 91.10% | [6][7] |
| Photocatalysis | BiVO₄ composite (PGB) | 76.39% in 160 min | [8] |
| Peroxymonosulfate Activation | Natural Manganese Sand | 81.65% | [11][12] |
| Persulfate System | CuFe₂O₄ | 94.12% in 120 min | [13] |
Experimental Protocols
1. Protocol for Photocatalytic Degradation of CTC-HCl using a CuO/ZnO Nanocomposite
This protocol is based on the methodology described by Liu et al. (2019).[6][7]
-
Materials:
-
This compound (CTC-HCl)
-
CuO/ZnO nanocomposite photocatalyst
-
Marine aquaculture wastewater (or a simulated equivalent)
-
Visible light source
-
Reactor vessel
-
Centrifuge
-
UV-Vis Spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of CTC-HCl in the desired matrix (e.g., marine aquaculture wastewater) to a specific initial concentration (e.g., 0.01 g/L).
-
Add the CuO/ZnO photocatalyst to the reactor vessel containing the CTC-HCl solution. The optimal dosage should be predetermined (e.g., 0.7 g/L).
-
Stir the suspension in the dark for a period to reach adsorption-desorption equilibrium.
-
Irradiate the suspension with a visible light source under constant stirring at room temperature.
-
At specific time intervals, withdraw a sample (e.g., 5 mL) from the suspension.
-
Centrifuge the sample to separate the photocatalyst particles.
-
Measure the absorbance of the supernatant at the characteristic wavelength of CTC-HCl (e.g., 275 nm) using a UV-Vis spectrophotometer.
-
Calculate the degradation rate based on the change in absorbance over time.
-
2. Protocol for Analysis of CTC-HCl and its Degradation Products by HPLC
This is a general protocol for the analysis of CTC-HCl. Specific parameters may need to be optimized based on the instrument and column used.
-
Materials:
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (or other appropriate mobile phase additives)
-
Ultrapure water
-
CTC-HCl standard
-
C18 HPLC column (e.g., 4.6 mm × 250 mm, 5 µm)
-
HPLC system with a UV or Mass Spectrometry (MS) detector
-
-
Procedure:
-
Sample Preparation:
-
For liquid samples, filter through a 0.22 µm or 0.45 µm syringe filter before injection.
-
For solid samples (e.g., manure), perform an extraction using a suitable solvent (e.g., acidified acetone), followed by centrifugation and filtration.[18]
-
-
Chromatographic Conditions:
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).[9] A gradient or isocratic elution can be used.
-
Flow Rate: A typical flow rate is around 0.3-1.0 mL/min.[9]
-
Column Temperature: Maintain a constant column temperature (e.g., 25°C).[9]
-
Injection Volume: Inject a fixed volume of the sample (e.g., 10 µL).[9]
-
Detection: Monitor the elution at a specific wavelength (e.g., 370 nm or 375 nm for UV detection) or use an MS detector for identification and quantification of degradation products.[18][19]
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of CTC-HCl of known concentrations.
-
Quantify the amount of CTC-HCl in the samples by comparing their peak areas or heights to the calibration curve.
-
-
Visualizations
References
- 2. researchgate.net [researchgate.net]
- 3. Hydrolytic transformation mechanism of tetracycline antibiotics: Reaction kinetics, products identification and determination in WWTPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thermal Degradation of Chloroteracycline in Animal Manure and Soil | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Photocatalytic degradation of this compound in marine aquaculture wastewater under visible light irradiation with CuO/ZnO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photocatalytic degradation of this compound in marine aquaculture wastewater under visible light irradiation with CuO/ZnO - ProQuest [proquest.com]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. Rapid Degradation of Chlortetracycline Using Hydrodynamic Cavitation with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photodegradation of tetracycline hydrochloride by biochar/Cu<sub>2</sub>O coupled with persulfate: Insights into the factors and intermediates toxicity - Arabian Journal of Chemistry [arabjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. Degradation of this compound by peroxymonosulfate activation on natural manganese sand through response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Degradation of Tetracycline Hydrochloride in Water by Copper–Iron Bioxide-Activated Persulfate System [mdpi.com]
- 14. avmajournals.avma.org [avmajournals.avma.org]
- 15. avmajournals.avma.org [avmajournals.avma.org]
- 16. researchgate.net [researchgate.net]
- 17. bioaustralis.com [bioaustralis.com]
- 18. tandfonline.com [tandfonline.com]
- 19. academic.oup.com [academic.oup.com]
Chlortetracycline (CTC) Fluorescent Probe: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome the limitations of Chlortetracycline (B606653) (CTC) as a fluorescent probe.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments using CTC.
1. Issue: Low or No Fluorescent Signal
-
Question: I am not observing any fluorescence, or the signal is very weak. What could be the problem?
-
Answer: Several factors can contribute to a low or absent fluorescent signal. Consider the following troubleshooting steps:
-
Incorrect Wavelengths: Ensure your microscope or plate reader is set to the optimal excitation and emission wavelengths for CTC under your experimental conditions. These values can shift depending on the local environment (see Table 1).
-
pH of the Medium: CTC fluorescence is highly pH-dependent. The optimal pH for CTC fluorescence is generally in the neutral to slightly alkaline range (pH 7.0-8.0). Acidic environments can significantly quench the fluorescence.[1]
-
Insufficient Cation Concentration: The fluorescence of CTC is significantly enhanced upon binding to divalent cations like Ca²⁺ and Mg²⁺. Ensure your buffer contains an adequate concentration of these ions if you are studying cation-dependent processes.
-
Photobleaching: CTC is susceptible to photobleaching, especially under intense or prolonged illumination. Minimize light exposure by using neutral density filters, reducing exposure time, and using antifade reagents in your mounting medium.[2]
-
Probe Concentration: An inappropriate concentration of CTC can lead to poor signal. The optimal concentration should be determined empirically for your specific application but typically ranges from 10 to 100 µM.[3]
-
2. Issue: High Background Fluorescence
-
Question: My images have high background fluorescence, making it difficult to distinguish the signal from my sample. How can I reduce the background?
-
Answer: High background can obscure your signal. Here are some strategies to minimize it:
-
Autofluorescence: Biological samples often exhibit autofluorescence. To account for this, always include an unstained control (sample without CTC) in your experiment. You can also use spectral imaging and linear unmixing to separate the CTC signal from the autofluorescence.
-
Non-specific Binding: CTC can bind non-specifically to various cellular components. To reduce this, you can try washing your samples with a suitable buffer after CTC incubation. The composition of the wash buffer should be optimized to remove unbound probe without disrupting the specific signal.
-
Impure Reagents: Ensure that all your reagents and buffers are of high purity and are not contaminated with fluorescent impurities.
-
Choice of Mounting Medium: Some mounting media can be autofluorescent. Use a low-fluorescence mounting medium, preferably one containing an antifade agent.
-
3. Issue: Signal Instability and Rapid Fading (Photobleaching)
-
Question: The fluorescent signal from my CTC-stained sample fades very quickly upon illumination. What can I do to prevent this?
-
Answer: This issue is likely due to photobleaching. Here’s how to address it:
-
Minimize Light Exposure: This is the most critical step. Use the lowest possible excitation light intensity and the shortest possible exposure time that still provides a detectable signal. Use a shutter to block the excitation light when not acquiring images.
-
Use Antifade Reagents: Incorporate a commercially available antifade reagent into your mounting medium. These reagents work by scavenging free radicals that cause photobleaching.
-
Image Acquisition Strategy: When performing time-lapse imaging, increase the interval between image acquisitions to allow the fluorophore to recover.
-
Oxygen Scavengers: In some applications, using an oxygen scavenger system (e.g., glucose oxidase and catalase) in your imaging medium can reduce photobleaching.
-
4. Issue: Difficulty in Quantifying the Signal
-
Question: I am finding it difficult to get consistent and quantifiable fluorescence measurements. What factors should I consider?
-
Answer: Quantitative fluorescence microscopy requires careful experimental design and execution.
-
Calibration: For quantitative measurements of cation concentrations, it is essential to perform a calibration curve. This involves measuring the fluorescence intensity of CTC in solutions with known concentrations of the cation of interest.[4]
-
Control for pH: As CTC fluorescence is pH-sensitive, ensure that the pH of your experimental samples and calibration standards is identical and stable throughout the experiment.
-
Binding Specificity: CTC can bind to other divalent cations besides Ca²⁺ and Mg²⁺, which can interfere with your measurements. If your sample contains other cations, their potential interference should be assessed.
-
Inner Filter Effect: At high concentrations, CTC can absorb both the excitation and emission light, leading to a non-linear relationship between concentration and fluorescence intensity. It is important to work within a concentration range where this effect is negligible.
-
Frequently Asked Questions (FAQs)
1. What are the primary limitations of Chlortetracycline as a fluorescent probe?
Chlortetracycline, while a useful tool, has several limitations that researchers must be aware of:
-
pH Sensitivity: Its fluorescence is highly dependent on the pH of the environment, with optimal fluorescence in the neutral to slightly alkaline range.[1]
-
Photobleaching: CTC is prone to rapid fading upon exposure to excitation light.[2]
-
Binding Specificity: It is not entirely specific to one cation and can bind to various divalent cations, including Ca²⁺ and Mg²⁺, which can lead to signal interference.
-
Quenching: The fluorescence of CTC can be quenched by various substances, including certain metal ions and biological molecules.
-
Low Quantum Yield: Compared to more modern fluorescent probes, CTC has a relatively low fluorescence quantum yield.
2. How can I overcome the pH sensitivity of CTC?
To mitigate the effects of pH on CTC fluorescence, it is crucial to:
-
Use a Buffered Solution: Always perform your experiments in a well-buffered medium to maintain a stable pH.
-
Optimize and Maintain pH: Determine the optimal pH for your specific application and ensure it remains constant across all samples and controls. A pH between 7.0 and 8.0 is generally recommended.
-
pH Controls: If you suspect pH changes are affecting your results, include appropriate controls to measure the pH of your samples.
3. What are the optimal excitation and emission wavelengths for CTC?
The excitation and emission maxima of CTC can vary depending on its environment, particularly its binding to cations and the polarity of the solvent. The following table provides a summary of approximate spectral properties.
| Condition | Excitation Max (nm) | Emission Max (nm) | Reference |
| Free in aqueous solution (pH 7.4) | ~370 | ~530 | [1] |
| Bound to Ca²⁺ | ~405 | ~530 | |
| Bound to Mg²⁺ | ~380 | ~530 | |
| In non-polar environment | ~370 | ~520 |
4. What are the binding affinities of CTC for Ca²⁺ and Mg²⁺?
The dissociation constant (Kd) is a measure of the affinity of a probe for its ligand. A lower Kd value indicates a higher affinity. The binding affinities of CTC for Ca²⁺ and Mg²⁺ are in the millimolar range, indicating a relatively low affinity compared to some modern calcium probes.
| Cation | Dissociation Constant (Kd) | Reference |
| Ca²⁺ | ~0.4 mM | |
| Mg²⁺ | ~0.9 mM |
5. Are there any alternatives to CTC for measuring intracellular calcium?
Yes, numerous fluorescent probes have been developed for measuring intracellular calcium, many of which offer advantages over CTC in terms of specificity, brightness, and photostability. Some popular alternatives include:
-
Fura-2, Indo-1: Ratiometric indicators that allow for more accurate quantification of calcium concentrations.
-
Fluo-3, Fluo-4: Single-wavelength indicators with high fluorescence enhancement upon calcium binding.
-
Genetically Encoded Calcium Indicators (GECIs): Proteins like GCaMP that can be genetically expressed in specific cells or organelles.[5]
Experimental Protocols
Protocol 1: General Staining of Cells with Chlortetracycline
This protocol provides a basic framework for staining cells with CTC. Optimization will be required for specific cell types and experimental goals.
-
Cell Preparation: Culture cells on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips).
-
CTC Solution Preparation: Prepare a stock solution of CTC (e.g., 10 mM in DMSO or ethanol). Immediately before use, dilute the stock solution to the final working concentration (typically 10-100 µM) in a buffered saline solution (e.g., Hanks' Balanced Salt Solution, HBSS) at the desired pH (e.g., 7.4).
-
Staining: Remove the culture medium from the cells and wash them once with the buffered saline solution. Add the CTC staining solution to the cells and incubate for 15-30 minutes at room temperature or 37°C, protected from light.
-
Washing: After incubation, gently wash the cells two to three times with the buffered saline solution to remove excess unbound CTC.
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with the appropriate filter set for CTC (e.g., excitation ~400 nm, emission ~530 nm). Minimize light exposure to reduce photobleaching.
Signaling Pathway and Experimental Workflow Diagrams
Sperm Capacitation Signaling Pathway
Chlortetracycline is widely used to monitor changes in intracellular calcium during sperm capacitation, a crucial step for fertilization. The following diagram illustrates the key events in this pathway and the role of calcium.
Caption: Key signaling events during sperm capacitation leading to increased intracellular Ca²⁺.
Experimental Workflow for CTC-based Fluorescence Microscopy
The following diagram outlines a typical workflow for an experiment using CTC as a fluorescent probe.
Caption: A generalized workflow for fluorescence microscopy experiments using Chlortetracycline.
References
- 1. researchgate.net [researchgate.net]
- 2. biotium.com [biotium.com]
- 3. Use of chlortetracycline fluorescence for the detection of Ca storing intracellular vesicles in normal human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chlorotetracycline fluorescence is a quantitative measure of the free internal Ca2+ concentration achieved by active transport. In situ calibration and application to bovine cardiac sarcolemmal vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcium imaging: a technique to monitor calcium dynamics in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor recovery of Chlortetracycline in HPLC analysis
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Chlortetracycline (B606653) (CTC). The following frequently asked questions (FAQs) and troubleshooting guides are designed for researchers, scientists, and drug development professionals to help identify and resolve problems leading to poor recovery and other analytical challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why am I seeing low peak area or poor recovery for Chlortetracycline?
Low recovery of Chlortetracycline is a frequent issue and can be attributed to several factors, primarily related to its chemical instability and interactions within the HPLC system.
Possible Causes & Solutions:
-
Degradation of CTC: Chlortetracycline is susceptible to degradation under various conditions, including exposure to light, high temperatures, and non-optimal pH.[1][2][3]
-
Chelation with Metal Ions: Tetracyclines, including CTC, are potent chelating agents and can interact with metal ions present in the HPLC system (e.g., from stainless steel frits, tubing, or the column itself).[7][8] This interaction can lead to peak tailing, broadening, and reduced peak area.[7]
-
Solution: Incorporate a chelating agent into your mobile phase or sample diluent. Oxalic acid and EDTA are commonly used for this purpose.[7][9] Pre-washing the column with a chelating agent solution can also help remove metal contaminants.[7] Using bio-inert or metal-free HPLC systems can also mitigate this issue.[7][8]
-
-
Incomplete Extraction from Sample Matrix: The efficiency of the extraction process from complex matrices like animal feed, manure, or biological tissues can significantly impact recovery.[10][11]
-
Solution: Optimize your sample extraction procedure. This may involve adjusting the pH of the extraction solution, using a different solvent system, or employing techniques like solid-phase extraction (SPE) for sample cleanup.[5][10][11] For instance, an extraction solution of acetone-hydrochloric acid-water has been shown to be effective for manure samples when the pH is adjusted to 2.0-2.2.[5][11]
-
-
Irreversible Adsorption onto the Column: CTC can irreversibly adsorb to the stationary phase, leading to a progressive decrease in peak area with subsequent injections.[7]
-
Solution: Ensure the mobile phase pH is appropriate to minimize unwanted ionic interactions with residual silanol (B1196071) groups on the column. A lower pH (e.g., 2-3) is often recommended.[7] Using end-capped columns with fewer accessible silanol groups is also beneficial.[7]
-
2. My Chlortetracycline peak is tailing or showing poor shape. What can I do?
Peak tailing is a common problem in tetracycline (B611298) analysis and is often linked to secondary interactions with the stationary phase or metal chelation.
Possible Causes & Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic functional groups of CTC, causing peak tailing.[7]
-
Solution:
-
Lower Mobile Phase pH: Operating at a pH of 2-3 helps to protonate the silanol groups, minimizing these interactions.[7]
-
Use End-Capped Columns: High-purity, end-capped C8 or C18 columns are recommended as they have fewer free silanol groups.[7]
-
Add Mobile Phase Modifiers: A small amount of a competing base, like triethylamine (B128534) (TEA), can be added to the mobile phase to mask the active silanol sites.[7]
-
-
-
Metal Chelation: As mentioned previously, chelation with metal ions can cause peak tailing.[7]
-
Solution: Add a chelating agent like EDTA or oxalic acid to the mobile phase.[7]
-
-
Column Overload: Injecting too much sample can lead to peak distortion.[7]
-
Solution: Try diluting your sample to reduce the mass injected onto the column.[7]
-
3. I am observing peak splitting or the appearance of unexpected peaks. What is the cause?
The appearance of extra peaks can be due to the degradation of Chlortetracycline into its isomers or other degradation products.
Possible Causes & Solutions:
-
Isomerization: Chlortetracycline can convert to its isomer, isochlortetracycline.[10]
-
On-column Degradation: The conditions within the HPLC system itself can sometimes promote the degradation of CTC.[7]
-
Solution: Review your mobile phase composition and pH. Ensure they are optimized for CTC stability. Also, check for potential metal contamination in your system which can catalyze degradation.[7]
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for the HPLC analysis of Chlortetracycline, compiled from various methods.
Table 1: Recommended HPLC Conditions for Chlortetracycline Analysis
| Parameter | Recommended Conditions | Source |
| Column | C18 or C8, 250 mm x 4.6 mm, 5 µm particle size | [10] |
| Mobile Phase | A mixture of aqueous oxalic acid, acetonitrile (B52724), and methanol (B129727). A common starting point is 0.01 M Oxalic Acid:Acetonitrile:Methanol (72:14:14, v/v/v). | [5][10][11] |
| Flow Rate | 1.0 mL/min | [10] |
| Injection Volume | 20 µL | [10] |
| Column Temperature | 30-35 °C | [10] |
| Detection Wavelength | 355-390 nm | [10] |
Table 2: Mobile Phase Optimization for Improved Sensitivity (HPLC-MS/MS)
| Parameter | Optimized Value | Source |
| Fragmentor Voltage | 114.9 V | [13] |
| Collision Energy | 15.7 eV | [13] |
| Acetonitrile in Mobile Phase | 70.9% | [13] |
Experimental Protocols
Protocol 1: Preparation of Mobile Phase and Standard Solutions
This protocol is based on a common method for CTC analysis.[10]
1. Preparation of 0.01 M Oxalic Acid Solution:
- Dissolve 1.26 g of oxalic acid dihydrate in 1000 mL of deionized water.
- Filter the solution through a 0.45 µm filter.
2. Preparation of Mobile Phase (72:14:14, v/v/v):
- Mix 720 mL of the 0.01 M oxalic acid solution with 140 mL of acetonitrile and 140 mL of methanol.
- Degas the mobile phase before use.
3. Preparation of Standard Stock Solution (e.g., 1000 µg/mL):
- Accurately weigh approximately 10 mg of Chlortetracycline hydrochloride reference standard.
- Dissolve in a suitable solvent, such as methanol or the mobile phase, in a 10 mL volumetric flask.
4. Preparation of Working Standard Solutions:
- Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).
Protocol 2: Sample Preparation for Complex Matrices (e.g., Manure)
This protocol is adapted from a method for determining CTC in pig solid manure.[5][11]
1. Extraction Solution Preparation:
- Prepare a solution of acetone, 4 mol L⁻¹ hydrochloric acid, and water in a ratio of 13:1:6 (v/v/v).
2. Sample Extraction:
- Weigh 3.0 g of the manure sample into a 50 mL centrifuge tube.
- Add 12 mL of the extraction solution.
- Vortex for 30 seconds at high speed.
- Adjust the pH of the solution to 2.0–2.2 with 4 mol L⁻¹ hydrochloric acid.
- Extract for 20 minutes using an oscillator at maximum speed.
3. Centrifugation and Filtration:
- Centrifuge the mixture at 13,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant and filter it through a 0.22 µm membrane filter.
4. HPLC Injection:
- Inject 20 µL of the filtered solution into the HPLC system.
Visualizations
The following diagrams illustrate key concepts and workflows for troubleshooting poor Chlortetracycline recovery.
References
- 1. Use of high-performance liquid chromatography to monitor stability of tetracycline and chlortetracycline in susceptibility determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. tandfonline.com [tandfonline.com]
- 6. welchlab.com [welchlab.com]
- 7. benchchem.com [benchchem.com]
- 8. silcotek.com [silcotek.com]
- 9. Determination of tetracycline, oxytetracycline and chlortetracycline residues in seafood products of Saudi Arabia using high performance liquid chromatography–Photo diode array detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 13. Optimization of HPLC-tandem mass spectrometry for chlortetracycline using response surface analysis [eeer.org]
Strategies to mitigate Chlortetracycline photodegradation during experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the photodegradation of Chlortetracycline (B606653) (CTC) during your experiments.
Frequently Asked Questions (FAQs)
Q1: My CTC solution is changing color. What is happening?
A1: A color change in your Chlortetracycline (CTC) solution, often to a yellowish or brownish hue, is a common indicator of degradation. CTC is susceptible to photodegradation, a process where light exposure causes the molecule to break down into various degradation products. This is often accelerated by exposure to UV and visible light.
Q2: What are the primary factors that accelerate CTC photodegradation in experiments?
A2: Several factors can accelerate the degradation of CTC in a laboratory setting:
-
Light Exposure: Direct exposure to sunlight or artificial laboratory light, especially those emitting UV radiation, is the primary driver of photodegradation.
-
pH: The rate of photodegradation is pH-dependent. The quantum yield of CTC photodegradation has been shown to increase significantly with a rise in pH from 6.0 to 9.0.[1]
-
Presence of Metal Ions: Certain metal ions can catalyze degradation. For instance, Ca2+ and Fe3+ can enhance photodegradation, while Mg2+, Mn2+, and Zn2+ have been shown to inhibit it to varying degrees.[1]
-
Solvent/Matrix: The composition of your solution can impact stability. For example, the presence of organic matter like fulvic acid can decrease photodegradation due to a light-screening effect.[1]
-
Temperature: Higher temperatures can accelerate the rate of chemical reactions, including degradation pathways.
Q3: How can I minimize CTC photodegradation during my experiments?
A3: To minimize photodegradation, it is crucial to control the experimental environment:
-
Use Amber Glassware: Always prepare and store CTC solutions in amber glass vials or flasks. Amber glass is specifically designed to block UV and blue light, which are major contributors to photodegradation.[2][3]
-
Work in a Light-Controlled Environment: When possible, conduct experimental manipulations in a dimly lit room or under yellow light, which has less energy than white or blue light.
-
Wrap Containers in Aluminum Foil: For additional protection, especially during long-term experiments or when using clear containers is unavoidable, wrap them in aluminum foil to completely block light.
-
Prepare Solutions Freshly: Prepare CTC solutions as close to the time of use as possible. Avoid storing stock solutions for extended periods, even in the dark.
-
Control pH: Maintain the pH of your solution in the lower, more stable range if your experimental design allows.
-
Consider Antioxidants: While specific data for CTC is limited in the retrieved results, antioxidants can be effective in preventing oxidative degradation pathways initiated by light. The use of antioxidants should be validated to ensure they do not interfere with your experiment.
Q4: What are the typical degradation products of CTC?
A4: The photodegradation of CTC leads to the formation of several byproducts. Common degradation pathways include hydroxylation and N-demethylation.[1] Some of the identified photoproducts include iso-CTC analogs with hydroxyl groups and N-demethyl/dedimethyl products.[1] In some cases, photochemical dechlorination can also occur, leading to the formation of tetracycline.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent results in CTC-based assays. | Photodegradation of CTC stock or working solutions. | 1. Prepare fresh solutions for each experiment. 2. Store all CTC solutions in amber vials or foil-wrapped containers. 3. Minimize the exposure of solutions to light during experimental procedures. |
| Unexpected peaks in chromatography (HPLC, LC-MS). | Formation of CTC degradation products. | 1. Confirm the identity of the extra peaks by comparing with known CTC degradation product standards if available, or by using mass spectrometry. 2. Review your sample handling and storage procedures to identify and mitigate sources of light exposure. |
| Loss of CTC concentration over a short period. | Rapid photodegradation due to inappropriate storage or handling. | 1. Immediately transfer CTC solutions to light-protected containers (amber or foil-wrapped). 2. Store solutions at a lower temperature (refrigerated or frozen), if compatible with the solvent. |
Quantitative Data on CTC Degradation
The rate of Chlortetracycline degradation is highly dependent on the experimental conditions. The following tables summarize quantitative data from various studies to provide a comparative overview.
Table 1: Effect of Environmental Factors on CTC Photodegradation
| Factor | Condition | Observation | Reference |
| pH | pH 6.0 | Quantum Yield: 3.3 x 10⁻⁴ | [1] |
| pH 9.0 | Quantum Yield: 8.5 x 10⁻³ | [1] | |
| Metal Ions | Presence of Ca²⁺, Fe³⁺ | Enhanced photodegradation | [1] |
| Presence of Mg²⁺, Mn²⁺, Zn²⁺ | Inhibited photodegradation | [1] | |
| Organic Matter | Presence of Fulvic Acid | Decreased photodegradation | [1] |
Table 2: Degradation Rates of CTC under Different Conditions
| Condition | Degradation Rate/Efficiency | Time | Reference |
| Simulated natural light irradiation with BiVO₄ photocatalyst | 32.4% degradation | 160 min | [4] |
| Simulated natural light irradiation with PGB photocatalyst | 76.39% degradation | 160 min | [4] |
| Visible light with 1% Mt/g-C₃N₄ photocatalyst | Rate constant: 0.0353 min⁻¹ | - | [5] |
| Incubation at 22°C in swine manure | 44% decrease in concentration | 25 days | [6] |
| Incubation at 38°C in swine manure | 96% decrease in concentration | 25 days | [6] |
| Incubation at 55°C in swine manure | 98% decrease in concentration | 25 days | [6] |
Experimental Protocols
Protocol 1: General Photostability Testing of CTC Solutions (Based on ICH Q1B Guidelines)
This protocol provides a framework for assessing the photostability of a Chlortetracycline solution.
1. Materials:
-
Chlortetracycline hydrochloride
-
Solvent of choice (e.g., ultrapure water, methanol)
-
Clear and amber glass vials (e.g., Type 1 borosilicate glass)
-
Aluminum foil
-
Photostability chamber with a calibrated light source (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps)
-
HPLC-UV or LC-MS/MS system
2. Sample Preparation:
-
Prepare a stock solution of CTC in the desired solvent at a known concentration.
-
Divide the solution into three sets of vials:
-
Set A: Clear glass vials (exposed to light)
-
Set B: Amber glass vials (exposed to light)
-
Set C: Clear glass vials wrapped completely in aluminum foil (dark control)
-
-
Prepare at least three replicates for each set and for each time point.
3. Light Exposure:
-
Place Set A and Set B samples in the photostability chamber.
-
Place Set C (dark control) in the same chamber to experience the same temperature conditions but protected from light.
-
Expose the samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7]
-
Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
4. Analysis:
-
Immediately after withdrawal, analyze the samples by a validated stability-indicating HPLC method to determine the concentration of CTC remaining.
-
A typical HPLC system for CTC analysis might consist of a C8 or C18 column with a mobile phase of oxalic acid, acetonitrile, and methanol.[8][9][10]
-
Monitor the chromatograms for the appearance of new peaks, which indicate degradation products.
5. Data Analysis:
-
Calculate the percentage of CTC remaining at each time point relative to the initial concentration (time 0).
-
Compare the degradation profiles of the samples in clear vials, amber vials, and the dark control. The dark control will indicate any degradation due to temperature alone.
Visualizing Degradation Pathways and Workflows
Diagram 1: Simplified Photodegradation Pathway of Chlortetracycline
A simplified pathway showing light initiating CTC photodegradation directly and via reactive oxygen species.
Diagram 2: Experimental Workflow for CTC Photostability Testing
A standard workflow for conducting a photostability study of Chlortetracycline solutions.
References
- 1. Photolysis of chlortetracycline in aqueous solution: kinetics, toxicity and products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. originltd.com [originltd.com]
- 3. msesupplies.com [msesupplies.com]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. Enhanced visible light photocatalytic degradation of chlortetracycline over montmorillonite/g-C3N4 composite: kinetic insights, degradation pathways and ecotoxicity evaluation - Environmental Science: Nano (RSC Publishing) [pubs.rsc.org]
- 6. Development of a UHPLC-MS/MS method for the measurement of chlortetracycline degradation in swine manure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. database.ich.org [database.ich.org]
- 8. academic.oup.com [academic.oup.com]
- 9. agriculturejournals.cz [agriculturejournals.cz]
- 10. researchgate.net [researchgate.net]
Optimizing Chlortetracycline hydrochloride concentration for bacterial inhibition
Welcome to the technical support center for Chlortetracycline hydrochloride (CTC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing CTC concentration for bacterial inhibition experiments. Here you will find troubleshooting guides, frequently asked questions, and detailed protocols to address common issues encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CTC) and what is its mechanism of action?
A1: Chlortetracycline (CTC) is a broad-spectrum bacteriostatic antibiotic, the first member of the tetracycline (B611298) class to be discovered.[1] It is effective against a wide range of Gram-positive and Gram-negative bacteria, as well as other pathogens like Mycoplasma and Chlamydia.[2][3] Its mechanism of action involves inhibiting protein synthesis in bacteria.[1][4] CTC binds specifically to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the mRNA-ribosome complex.[1][2][4][5] This action effectively halts the elongation of the polypeptide chain, stopping the production of essential proteins required for bacterial growth and replication.[1][4]
Caption: Mechanism of Chlortetracycline (CTC) action on the bacterial 30S ribosome.
Q2: What is a Minimum Inhibitory Concentration (MIC) and why is it important?
A2: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent—in this case, CTC—that completely inhibits the visible growth of a microorganism after overnight incubation under standardized conditions.[6][7] It is a quantitative measure of a bacterium's susceptibility to an antibiotic.[6] Determining the MIC is crucial for understanding the potency of CTC against a specific bacterial strain and for selecting an appropriate concentration for your experiments, ensuring effective inhibition without using excessive amounts of the compound.
Q3: What key factors can influence the activity of CTC in my experiment?
A3: Several physicochemical factors can significantly impact the stability and activity of CTC. The antibiotic's effectiveness can be influenced by pH, temperature, and the presence of divalent cations like magnesium (Mg²⁺) and calcium (Ca²⁺), which can chelate the antibiotic.[1] CTC is also sensitive to light and can degrade when exposed to strong sunlight or stored improperly.[8][9] The composition of the culture medium is also a critical factor, as components can interact with the antibiotic.[6]
Q4: How should I prepare and store my CTC stock solution?
A4: this compound is soluble in water (50 mg/ml with heating), methanol, and ethanol (B145695).[9] For a stock solution, it can be dissolved in 70% ethanol or sterile deionized water and then filter-sterilized.[8][10] Do not autoclave tetracycline solutions. [8] Stock solutions should be stored at -20°C, protected from light, as CTC is light-sensitive.[8][9][11] Under these conditions, the stock can be stable for several months, though stability in working solutions at 4°C is much shorter.[12]
Data Presentation
Factors Influencing Chlortetracycline (CTC) Activity
| Factor | Effect on CTC Activity | Recommendations & Notes |
| pH | Activity is reduced in solutions with a pH below 2 and it is rapidly destroyed by alkaline solutions.[9] Stability is significantly influenced by the pH of the medium.[13] | Maintain a pH range suitable for both bacterial growth and antibiotic stability (typically near neutral). Buffer media if necessary. |
| Divalent Cations (e.g., Mg²⁺, Ca²⁺) | CTC can chelate with metal ions, which is part of its mechanism of binding to the ribosome but can also lead to inactivation if cation concentrations are high in the medium.[1] | Use a standardized, cation-adjusted medium like Cation-Adjusted Mueller-Hinton Broth (CAMHB) for susceptibility testing to ensure consistency. |
| Light Exposure | CTC is light-sensitive and will darken and degrade when exposed to strong sunlight or even ambient light over time.[8][9] | Store stock solutions and media containing CTC in the dark or in amber tubes/bottles.[8][11] Wrap plates in foil during incubation. |
| Temperature | High temperatures can increase the degradation rate of CTC.[13] | Store stock solutions at -20°C.[12] Prepare working solutions fresh. Avoid repeated freeze-thaw cycles. |
| Media Components | Complex media components can bind to CTC, reducing its effective concentration. | Be consistent with the type and batch of culture medium used for experiments to ensure reproducibility. |
Example MIC Ranges of CTC for Select Bacteria
Disclaimer: The following values are for illustrative purposes only. The precise MIC for a given bacterial strain must be determined experimentally in your laboratory using standardized methods.
| Bacterial Group/Species | Typical CTC MIC Range (µg/mL) | Notes |
| Streptococcus pneumoniae | ≤1 - ≥4 | Strains with the tet(M) resistance determinant show higher MICs.[14] |
| Escherichia coli | 8 - 16 | MICs can be influenced by specific resistance genes, such as tet(C).[15] |
| Mannheimia haemolytica | 0.5 - 8 | Susceptibility can vary between reference strains and clinical isolates.[7] |
| Gram-Positive Bacteria | Broadly Active | Generally effective, but resistance is common.[3][4] |
| Gram-Negative Bacteria | Broadly Active | Generally effective, though outer membrane permeability and efflux pumps can confer resistance.[3][4] |
Troubleshooting Guide
Q: My MIC results are inconsistent or not reproducible. What are the possible causes?
A: Inconsistent MIC results are a common issue and can stem from several variables.[16]
-
Inoculum Density: The most critical factor is the standardization of the bacterial inoculum. An inoculum that is too dense will result in artificially high MICs, while one that is too low can lead to falsely low values. Always standardize your inoculum to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL, and then dilute it to the final target concentration (e.g., 5 x 10⁵ CFU/mL).[6]
-
Media Variations: Ensure you are using the same batch of cation-adjusted media for all related experiments. Variations in pH or ion concentration can affect CTC activity.[6]
-
Incubation Time/Temperature: Strict adherence to incubation time (18-24 hours) and temperature (35-37°C) is essential.[16]
-
Pipetting Errors: Inaccurate serial dilutions or inoculum addition will lead to variability. Calibrate your pipettes regularly.
Caption: Troubleshooting logic for inconsistent MIC results.
Q: I am not observing any inhibition of bacterial growth, even at high CTC concentrations. Why?
A: This could be due to several reasons:
-
Bacterial Resistance: The strain you are testing may be highly resistant to tetracyclines, potentially through mechanisms like efflux pumps or ribosomal protection proteins.
-
Inactive CTC: Your CTC stock may have degraded due to improper storage (light exposure, wrong temperature) or age. Prepare a fresh stock solution.[12]
-
Incorrect Concentration: There may have been an error in the calculation or preparation of your stock solution or serial dilutions. Double-check all calculations.
Q: The wells with the highest CTC concentration in my microdilution plate are turbid, but I don't see any bacterial growth. What's happening?
A: At very high concentrations, CTC hydrochloride can precipitate out of solution, especially in certain media, causing turbidity that can be mistaken for bacterial growth.[17] This is particularly true if you are testing concentrations well above its solubility limit. To confirm this, set up a control plate with the same CTC dilutions in sterile broth without any bacteria. If the turbidity is still present, it is due to precipitation.[17]
Experimental Protocols
Protocol: Broth Microdilution for MIC Determination
This protocol is based on standard methodologies like those outlined by the Clinical and Laboratory Standards Institute (CLSI) and ISO 20776-1:2020.[6]
1. Preparation of Materials:
-
Bacteria: Grow the test strain on an appropriate agar (B569324) plate overnight to get fresh colonies.
-
Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
CTC Stock: Prepare a concentrated, sterile stock solution of CTC (e.g., 1280 µg/mL).
-
Equipment: Sterile 96-well microtiter plates (round-bottom preferred), multi-channel pipettes, sterile reservoirs, spectrophotometer, McFarland 0.5 turbidity standard.[18][19]
2. Inoculum Preparation:
-
Pick 3-4 well-isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a nephelometer or by visual comparison.[6] This is your standardized suspension (~1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension into CAMHB to achieve the final target inoculum density for the assay (typically 5 x 10⁵ CFU/mL). For example, add 25 µL of the 0.5 McFarland suspension to 12 mL of CAMHB.[19]
3. Plate Preparation (Serial Dilution):
-
Dispense 100 µL of CAMHB into all wells of a 96-well plate.
-
Add 100 µL of a 2x final starting concentration of CTC (e.g., if your highest test concentration is 64 µg/mL, add 100 µL of a 128 µg/mL solution) to the first column of wells.
-
Using a multi-channel pipette, perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix well by pipetting up and down.
-
Continue this process across the plate to the desired final concentration (e.g., column 10). Discard the final 100 µL from the last dilution column.[18]
-
Column 11 will serve as the growth control (no antibiotic). Column 12 will be the sterility control (no bacteria).[18]
4. Inoculation:
-
Add 100 µL of your diluted bacterial inoculum (from step 2) to wells in columns 1 through 11. Do not add bacteria to column 12.
-
The final volume in each well will be 200 µL, and the antibiotic concentrations will now be at their 1x final test concentration.
5. Incubation & Reading:
-
Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.
-
After incubation, read the plate. The MIC is the lowest CTC concentration that shows no visible growth (i.e., the first clear well).[6] This can be done visually using a reading mirror or with a plate reader measuring optical density (OD).[20]
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
References
- 1. What is the mechanism of Chlortetracycline? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. youtube.com [youtube.com]
- 6. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 7. Effects of sub-minimum inhibitory concentration antibiotic levels and temperature on growth kinetics and outer membrane protein expression in Mannheimia haemolytica and Haemophilus somnus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. khimexpert.com [khimexpert.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Tetracycline Stock Solution [novoprolabs.com]
- 11. boneandcancer.org [boneandcancer.org]
- 12. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 13. researchgate.net [researchgate.net]
- 14. Development of Doxycycline MIC and Disk Diffusion Interpretive Breakpoints and Revision of Tetracycline Breakpoints for Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Low minimum inhibitory concentrations associated with the tetracycline-resistance gene tet(C) in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 19. rr-asia.woah.org [rr-asia.woah.org]
- 20. youtube.com [youtube.com]
Technical Support Center: Preventing Chlortetracycline Resistance Development in Laboratory Strains
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on preventing the emergence of chlortetracycline (B606653) (CTC) resistance in laboratory bacterial strains. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms by which bacteria develop resistance to chlortetracycline?
A1: Bacteria primarily develop resistance to chlortetracycline through three main mechanisms:
-
Efflux Pumps: These are membrane proteins that actively transport CTC out of the bacterial cell, preventing it from reaching its ribosomal target.[1][2][3] This is a common mechanism in both Gram-positive and Gram-negative bacteria.
-
Ribosomal Protection: Bacteria can produce ribosomal protection proteins (RPPs), such as Tet(O) and Tet(M), which bind to the ribosome. This binding induces conformational changes that dislodge CTC from its binding site, allowing protein synthesis to continue.[4][5][6][7]
-
Enzymatic Inactivation: Some bacteria can produce enzymes that chemically modify and inactivate the CTC molecule, rendering it ineffective.[8]
Q2: How can I experimentally induce chlortetracycline resistance in my lab strain for control experiments?
A2: A common method to induce CTC resistance in the laboratory is through a serial passage experiment . This involves repeatedly exposing a bacterial culture to gradually increasing concentrations of CTC. This selective pressure encourages the growth of resistant mutants. A detailed protocol for this procedure is provided in the "Experimental Protocols" section.[9]
Q3: What are the main strategies to prevent or slow down the development of CTC resistance in vitro?
A3: Several strategies can be employed to mitigate the development of CTC resistance in laboratory settings:
-
Combination Therapy: Using CTC in combination with another antibiotic that has a different mechanism of action can reduce the likelihood of resistance emerging. For a bacterium to survive, it would need to develop resistance to both drugs simultaneously, which is a much rarer event.[10][11][12][13]
-
Efflux Pump Inhibitors (EPIs): These are compounds that block the activity of efflux pumps. By co-administering an EPI with CTC, the antibiotic is retained within the bacterial cell at a concentration high enough to be effective.[1][2][3][14][15][16]
-
Optimized Dosing: Using an appropriate concentration of CTC is crucial. Sub-lethal concentrations can promote the development of resistance, while excessively high concentrations can be toxic to the host system in in vivo studies.[17]
Q4: How do I assess if a compound has a synergistic effect with chlortetracycline in preventing resistance?
A4: The checkerboard assay is a standard method to determine the synergistic, additive, indifferent, or antagonistic effect of two compounds. This method involves testing a matrix of different concentrations of both compounds to determine the fractional inhibitory concentration (FIC) index. A detailed protocol for the checkerboard assay is available in the "Experimental Protocols" section.
Troubleshooting Guides
Issue 1: High variability in Minimum Inhibitory Concentration (MIC) results for CTC.
-
Possible Cause: Inconsistent inoculum preparation.
-
Solution: Ensure that the bacterial inoculum is standardized to a 0.5 McFarland standard for each experiment. Use a spectrophotometer to verify the optical density.
-
-
Possible Cause: Degradation of CTC stock solution.
-
Solution: Prepare fresh CTC stock solutions regularly and store them in small aliquots at -20°C or lower, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause: Variation in media composition.
-
Solution: Use the same batch of Mueller-Hinton broth or agar (B569324) for all experiments. Variations in cation concentration can affect the activity of tetracyclines.
-
Issue 2: No significant increase in CTC resistance after multiple passages in a serial passage experiment.
-
Possible Cause: The incremental increase in CTC concentration is too high.
-
Solution: Use a more gradual increase in CTC concentration between passages (e.g., 1.5x or 2x the previous concentration) to allow for the selection and adaptation of resistant mutants.
-
-
Possible Cause: The bacterial strain has a low intrinsic mutation rate.
-
Solution: Consider using a mutagenic agent at a low concentration to increase the mutation rate, but be aware that this may introduce off-target mutations. Alternatively, extend the duration of the serial passage experiment.
-
-
Possible Cause: The starting CTC concentration was too high.
-
Solution: Begin the serial passage experiment with a sub-inhibitory concentration of CTC (e.g., 0.5x MIC) to allow for initial bacterial growth and the emergence of spontaneous mutations.
-
Issue 3: An efflux pump inhibitor (EPI) is not preventing CTC resistance development.
-
Possible Cause: The EPI is not effective against the specific efflux pump(s) in your bacterial strain.
-
Solution: Screen a panel of different EPIs to find one that is active against the efflux pumps of your target bacterium. You can use an ethidium (B1194527) bromide accumulation assay to screen for general efflux pump inhibition.
-
-
Possible Cause: The concentration of the EPI is too low.
-
Solution: Determine the optimal concentration of the EPI. It should be non-toxic to the bacteria on its own but effective at inhibiting the efflux pump. A dose-response curve for the EPI should be generated.
-
-
Possible Cause: The bacteria are developing resistance through a different mechanism (e.g., ribosomal protection).
-
Solution: Investigate other potential resistance mechanisms. This can be done through whole-genome sequencing of the resistant isolates to identify mutations in genes encoding ribosomal proteins or ribosomal protection proteins.
-
Data Presentation
The following tables summarize representative quantitative data on the development of antibiotic resistance and the effect of inhibitors. Note that specific fold-changes can vary significantly depending on the bacterial species, strain, and experimental conditions.
Table 1: Representative Increase in Minimum Inhibitory Concentration (MIC) of Chlortetracycline (CTC) During a Serial Passage Experiment.
| Passage Number | CTC Concentration (µg/mL) | Fold Increase in MIC |
| 0 (Parental) | 1 | 1x |
| 5 | 4 | 4x |
| 10 | 16 | 16x |
| 15 | 64 | 64x |
| 20 | 256 | 256x |
This table illustrates a typical progression of resistance development in a hypothetical serial passage experiment. The actual fold increase will depend on the bacterial strain and experimental setup.
Table 2: Representative Effect of an Efflux Pump Inhibitor (EPI) on the MIC of Chlortetracycline (CTC).
| Bacterial Strain | Treatment | CTC MIC (µg/mL) | Fold Decrease in MIC |
| Strain A (CTC-Susceptible) | CTC alone | 2 | - |
| Strain A (CTC-Susceptible) | CTC + EPI | 0.5 | 4x |
| Strain B (CTC-Resistant) | CTC alone | 64 | - |
| Strain B (CTC-Resistant) | CTC + EPI | 4 | 16x |
This table demonstrates the potential of an EPI to decrease the MIC of CTC in both susceptible and resistant strains, indicating a reversal of efflux-mediated resistance.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB)
-
Chlortetracycline (CTC) stock solution
-
Sterile multichannel pipette and reservoirs
Procedure:
-
Prepare a 2-fold serial dilution of CTC in MHB in the 96-well plate. The final volume in each well should be 50 µL.
-
Standardize the bacterial culture to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized bacterial suspension in MHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, bringing the total volume to 100 µL.
-
Include a growth control well (bacteria in MHB without CTC) and a sterility control well (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of CTC at which there is no visible bacterial growth.
Serial Passage Experiment to Induce CTC Resistance
This protocol is designed to induce resistance to CTC in a bacterial strain through continuous exposure.[9]
Materials:
-
Bacterial culture
-
Mueller-Hinton Broth (MHB)
-
Chlortetracycline (CTC) stock solution
-
Sterile culture tubes or 96-well plates
Procedure:
-
Determine the baseline MIC of CTC for the parental bacterial strain.
-
Inoculate a culture tube or well containing MHB with the bacterial strain at a starting concentration of CTC that is sub-inhibitory (e.g., 0.5x MIC).
-
Incubate at 37°C with shaking for 18-24 hours.
-
After incubation, take an aliquot from the tube with the highest CTC concentration that shows bacterial growth and use it to inoculate a new series of tubes with increasing concentrations of CTC (e.g., 1x, 2x, 4x, etc., of the previous highest concentration).
-
Repeat this process for a desired number of passages (e.g., 20-30 passages).
-
At regular intervals (e.g., every 5 passages), determine the MIC of the passaged culture to monitor the development of resistance.
Checkerboard Assay for Synergy Testing
This protocol is used to assess the interaction between two antimicrobial agents.
Materials:
-
96-well microtiter plates
-
Bacterial culture
-
Mueller-Hinton Broth (MHB)
-
Stock solutions of Chlortetracycline (CTC) and the test compound (e.g., an EPI)
Procedure:
-
In a 96-well plate, prepare serial dilutions of CTC horizontally and serial dilutions of the test compound vertically. This creates a matrix of wells with various combinations of concentrations of the two agents.
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).
-
Include control wells for each compound alone, as well as a growth control.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC of each compound alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula: FIC Index = FIC of CTC + FIC of Test Compound Where:
-
FIC of CTC = (MIC of CTC in combination) / (MIC of CTC alone)
-
FIC of Test Compound = (MIC of Test Compound in combination) / (MIC of Test Compound alone)
-
-
Interpret the results as follows:
-
Synergy: FIC Index ≤ 0.5
-
Additive: 0.5 < FIC Index ≤ 1
-
Indifference: 1 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
Mandatory Visualizations
Caption: Signaling pathway of Tet(O)-mediated chlortetracycline resistance.
Caption: Experimental workflow for evaluating resistance prevention strategies.
Caption: Logical relationships between methods for preventing CTC resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Bacterial Efflux Pump Inhibitors Reduce Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Tet(O)-mediated tetracycline resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of Tet(O)‐mediated tetracycline resistance | The EMBO Journal [link.springer.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of Tet(O)-mediated tetracycline resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Binding assays enable discovery of Tet(X) inhibitors that combat tetracycline destructase resistance - Chemical Science (RSC Publishing) DOI:10.1039/D5SC00964B [pubs.rsc.org]
- 9. emerypharma.com [emerypharma.com]
- 10. Combination antimicrobial therapy to manage resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical Basis of Combination Therapy to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combination Approaches to Combat Multi-Drug Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drug Combinations to Prevent Antimicrobial Resistance: Various Correlations and Laws, and Their Verifications, Thus Proposing Some Principles and a Preliminary Scheme - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchdata.edu.au [researchdata.edu.au]
- 15. researchgate.net [researchgate.net]
- 16. Synergistic effects of antibiotics and efflux pump inhibitors on multidrug-resistant Escherichia coli and Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evolution of high-level resistance during low-level antibiotic exposure - PMC [pmc.ncbi.nlm.nih.gov]
Improving the extraction efficiency of Chlortetracycline from complex matrices
Welcome to the technical support center for the extraction of Chlortetracycline (B606653) (CTC) from complex matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency and reliability of your experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. General Extraction Issues
Q1: My Chlortetracycline recovery is consistently low. What are the common causes?
A1: Low recovery of Chlortetracycline (CTC) is a frequent challenge stemming from its chemical properties and interactions within the sample matrix. Key factors include:
-
Degradation: CTC is susceptible to degradation, particularly under alkaline pH conditions and exposure to light and heat.[1][2] Its additional chlorine atom makes it more vulnerable to oxidants compared to other tetracyclines.[3]
-
Chelation: Tetracyclines, including CTC, are known to chelate with polyvalent metal ions (e.g., Ca²⁺, Mg²⁺, Fe³⁺) present in complex matrices. This interaction can hinder efficient extraction.[4]
-
Matrix Effects: Co-extracted endogenous components from the matrix can interfere with the analytical signal, leading to ion suppression or enhancement in LC-MS analysis, which can be misinterpreted as low recovery.[5][6][7]
-
Incomplete Extraction: The chosen extraction solvent and method may not be optimal for disrupting the interactions between CTC and the matrix components.
Q2: How can I improve the stability of Chlortetracycline during the extraction process?
A2: To minimize degradation and improve stability:
-
pH Control: Maintain an acidic pH throughout the extraction process. Acidic conditions (typically pH 2-4) are known to improve the stability of tetracyclines.[8] Using an appropriate buffer, such as McIlvaine buffer with EDTA, is highly recommended.[4]
-
Temperature Control: Perform extraction steps at lower temperatures (e.g., 4°C) to reduce the rate of degradation.[1][9] Avoid high temperatures unless using a validated method like microwave-assisted extraction where exposure times are short.[2]
-
Light Protection: Protect samples and extracts from light by using amber vials or covering glassware with aluminum foil.
-
Use of EDTA: Incorporate a chelating agent like EDTA into your extraction buffer. EDTA will bind to metal ions, preventing them from chelating with CTC and improving its availability for extraction.[4][10]
2. Solid-Phase Extraction (SPE) Troubleshooting
Q3: I am experiencing poor retention of Chlortetracycline on my reversed-phase (e.g., C18, HLB) SPE cartridge. What should I do?
A3: Poor retention on reversed-phase SPE cartridges is often related to the sample loading conditions.
-
Sample pH Adjustment: Ensure the pH of your sample is adjusted to an acidic range (e.g., pH 3-4) before loading. At this pH, CTC will be in its protonated form, which is more suitable for retention on reversed-phase sorbents.
-
Solvent Composition of the Sample: The organic solvent content of the sample load solution should be low (typically <5%) to ensure efficient partitioning of CTC onto the sorbent. High organic content will weaken retention.
-
Conditioning and Equilibration: Properly condition the SPE cartridge with methanol (B129727) followed by an equilibration step with acidified water or the loading buffer.[4] This ensures the sorbent is activated and ready for sample interaction.
Q4: My final extract after SPE is not clean, and I'm observing significant matrix effects in my LC-MS analysis. How can I improve the cleanup?
A4: Improving the cleanup involves optimizing the wash and elution steps of your SPE protocol.
-
Optimize the Wash Step: The wash solvent should be strong enough to remove interferences but weak enough to not elute the analyte. For reversed-phase SPE, you can try washing with a low percentage of organic solvent in acidified water. For ion-exchange SPE, a wash with 100% organic solvent can be very effective at removing matrix components.[10]
-
Use a More Selective Sorbent: Consider using a mixed-mode or an ion-exchange SPE cartridge. Strong cation-exchange (SCX) cartridges can provide high selectivity for tetracyclines.[4] Molecularly Imprinted Polymers (MIPs) offer even higher selectivity for the target analyte.[11][12]
-
Fractionated Elution: Use a stepwise elution with increasing solvent strength to selectively elute interferences before eluting the target analyte.
3. Advanced Extraction Techniques
Q5: I am considering using Ultrasound-Assisted Extraction (UAE). What are the critical parameters to optimize?
A5: Ultrasound-Assisted Extraction is a rapid and efficient technique. The key parameters to optimize include:[3]
-
Ultrasonication Time: While longer sonication can increase extraction, prolonged exposure can lead to degradation of CTC.[3] An optimal time needs to be determined experimentally.
-
Temperature: Temperature can influence extraction efficiency, but higher temperatures may also increase degradation.
-
Extraction Solvent: The choice of solvent, its volume, and pH are crucial for effective extraction.[3]
-
Number of Extraction Cycles: Multiple shorter extraction cycles can be more effective than a single long one.[3]
Q6: What are the advantages of using Molecularly Imprinted Polymers (MIPs) for Chlortetracycline extraction?
A6: Molecularly Imprinted Polymers (MIPs) are polymers synthesized with recognition sites that are complementary in shape, size, and functional groups to the template molecule (in this case, CTC).[12] The main advantages are:
-
High Selectivity: MIPs can selectively bind to CTC, even in the presence of structurally similar compounds, leading to cleaner extracts and reduced matrix effects.[11][13]
-
Versatility: MIPs can be used as sorbents in various extraction formats, including SPE (MISPE), dispersive SPE (d-SPE), and magnetic SPE (MSPE).[12]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Chlortetracycline from Milk
This protocol is a general guideline and may require optimization for specific sample types and analytical instrumentation.
-
Sample Preparation:
-
To 5 mL of milk in a centrifuge tube, add 10 mL of EDTA-McIlvaine buffer (pH 4.0).
-
Vortex for 1 minute to mix and deproteinize the sample.
-
Centrifuge at 4000 x g for 10 minutes.
-
Collect the supernatant for SPE cleanup.[4]
-
-
SPE Cartridge Conditioning:
-
Use a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 60 mg, 3 cc).
-
Condition the cartridge by passing 3 mL of methanol, followed by 3 mL of deionized water.
-
-
Sample Loading:
-
Load the supernatant from the sample preparation step onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/minute.
-
-
Washing:
-
Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the Chlortetracycline with 5 mL of methanol or acidified methanol.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of mobile phase for LC-MS analysis.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE) for Chlortetracycline from Manure
This protocol is based on a response surface optimized method and should be adapted as needed.[3]
-
Sample Preparation:
-
Weigh 1 g of homogenized manure into a centrifuge tube.
-
-
Extraction:
-
Add 10 mL of an extraction solution (e.g., a mixture of methanol and an acidic buffer).
-
Place the tube in an ultrasonic bath and sonicate for 15-30 minutes at a controlled temperature (e.g., 25°C).
-
-
Separation:
-
Centrifuge the sample at high speed (e.g., 8000 rpm) for 10 minutes.
-
-
Filtration and Analysis:
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
-
Data Presentation
Table 1: Comparison of Extraction Efficiencies for Chlortetracycline using Different Methods.
| Matrix | Extraction Method | Sorbent/Solvent | Recovery (%) | Reference |
| Manure | Ultrasound-Assisted Extraction | Methanol/Water/Formic Acid | 85-95 | [3] |
| Milk | Solid-Phase Extraction | Oasis HLB | 80-105 | [4] |
| Honey | Solid-Phase Extraction | Oasis HLB | 88-96 | [4] |
| Animal Tissue | Solid-Phase Extraction | C18 | 75-90 | [4] |
| Wastewater | Solid-Phase Extraction | Polymeric & C18 | 86-110 | [14] |
| Environmental Samples | Microwave-Assisted Micro-SPE | Methanol | 70.6-110.5 | [15] |
Note: Recovery percentages are approximate and can vary based on specific experimental conditions.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Tetracyclines in Food and Feedingstuffs: From Regulation to Analytical Methods, Bacterial Resistance, and Environmental and Health Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Response Surface Optimization of a Rapid Ultrasound-Assisted Extraction Method for Simultaneous Determination of Tetracycline Antibiotics in Manure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. obrnutafaza.hr [obrnutafaza.hr]
- 11. mdpi.com [mdpi.com]
- 12. [Applications of molecularly imprinted polymers for determination of antibiotics residues] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of molecularly imprinted polymers based on nitrogen-doped carbon dots for specific detection of chlortetracycline by reversed phase microemulsion method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of oxytetracycline, tetracycline, and chlortetracycline in water using solid-phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
Technical Support Center: Refinement of Chlortetracycline Hydrochloride (CTC-HCl) Dosage in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining Chlortetracycline (B606653) hydrochloride (CTC-HCl) dosage for animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Chlortetracycline hydrochloride?
A1: Chlortetracycline (CTC) is a broad-spectrum bacteriostatic antibiotic.[1][2] It works by inhibiting protein synthesis in susceptible bacteria.[1][3][4][5] CTC binds to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the mRNA-ribosome complex, ultimately halting the production of essential proteins for bacterial growth and replication.[1]
Q2: What are the common routes of administration for CTC-HCl in animal studies?
A2: CTC-HCl is most commonly administered orally, either mixed in feed or dissolved in drinking water.[3][4][6] It can also be administered by oral gavage.[3][7] Intravenous[3][7] and intraperitoneal[3] injections are also used in some experimental settings.
Q3: How does feed affect the bioavailability of orally administered CTC-HCl?
A3: The presence of food can impact the absorption of CTC-HCl. In pigs, for instance, one study showed that the volume of distribution and total body clearance were significantly different between fasted and fed animals, although the overall bioavailability was similar.[8] It is crucial to maintain consistent feeding protocols throughout a study to ensure uniform drug exposure.
Q4: What are the potential side effects of CTC-HCl in animals?
A4: Common side effects are generally mild and may include gastrointestinal disturbances such as diarrhea and decreased appetite.[9] In young animals, staining of teeth and bones can occur.[9] More serious, though less common, adverse reactions can include allergic reactions (e.g., rash, fever, facial swelling), and sensitivity to sunlight.[9] High doses have been associated with liver and kidney toxicity.[10]
Q5: Are there any known drug interactions with CTC-HCl?
A5: Yes, it is important to be aware of potential drug interactions. For example, CTC-HCl should not be used with aminoglycoside antibiotics.[2] Concurrent use with diuretics may lead to an increase in blood urea (B33335) nitrogen (BUN) concentration.[10] Always consult relevant literature or a veterinarian for a comprehensive list of potential interactions.
Troubleshooting Guides
Problem 1: Inconsistent or unexpected results in efficacy studies.
-
Possible Cause: Variation in drug intake.
-
Solution: When administering CTC-HCl in feed or water, monitor consumption closely. For in-feed administration, ensure the drug is thoroughly and evenly mixed. Water medication can sometimes lead to higher blood concentrations compared to feed at the same dosage.[3] If precise dosing is critical, consider oral gavage.
-
-
Possible Cause: Degradation of CTC-HCl.
Problem 2: Observed adverse effects in study animals.
-
Possible Cause: Dosage is too high.
-
Solution: Review the dosage calculation. The tables below provide reported dosage ranges for various species. Consider reducing the dose or switching to a different administration route that may have a better safety profile.
-
-
Possible Cause: Animal health status.
Problem 3: Difficulty dissolving CTC-HCl in drinking water.
-
Possible Cause: Solubility issues.
-
Solution: this compound is generally water-soluble.[13] However, the solubility can be affected by the pH and temperature of the water. Using slightly acidic water can sometimes improve solubility. Ensure the powder is from a reputable source and within its expiry date.
-
Data Presentation: Dosage and Pharmacokinetic Parameters
Table 1: this compound Dosages in Various Animal Species
| Animal Species | Therapeutic Dosage | Prophylactic/Growth Promotion Dosage | Route of Administration | Reference(s) |
| Poultry (Chickens & Turkeys) | 10.8 mg/kg (oral gavage) 120 mg/L (drinking water) 264 mg/L (drinking water) 300 mg/kg (in feed) 25 mg/kg BW/day (for bluecomb in turkeys) | 10-500 g/ton (in feed) | Oral | [3],[12] |
| Swine | 10 mg/lb BW/day | 10-500 g/ton (in feed) | Oral (in feed or water) | [3],[12] |
| Cattle | 4.4, 11, or 22 mg/kg/day 22 mg/kg BW/day (for 5 days) | 2-10 mg/kg BW/day (in feed) | Oral (in feed) | [3],[14] |
| Sheep | - | 10-500 g/ton (in feed) 2-10 mg/kg BW/day | Oral (in feed) | [3] |
| Calves | 20 mg/kg BW/day (in milk replacer) 5 g per 25 kg BW (twice daily) | - | Oral | [15],[2] |
| Dogs | 10 mg/kg (IV) 25 mg/kg (oral) | - | IV, Oral | [3] |
| Rats | 60 mg/kg (oral) 30 mg/kg (IP) | - | Oral, IP | [16] |
Table 2: Pharmacokinetic Parameters of this compound
| Animal Species | Administration Route & Dose | T½ (half-life) | Cmax (Peak Concentration) | Bioavailability | Reference(s) |
| Broiler Chickens | 10 mg/kg IV | - | - | - | [7] |
| Broiler Chickens | 10 mg/kg PO | Detectable for 66.0 ± 14.70 h | - | - | [7] |
| Pigs (fasted) | 11 mg/kg IA & 33 mg/kg PO | - | - | 19.12 ± 8.3% | [8] |
| Pigs (fed) | 11 mg/kg IA & 33 mg/kg PO | - | - | 17.88 ± 5.3% | [8] |
| Cattle | 11 mg/kg IV | 172.6 minutes | 200.1 µg/ml | - | [17] |
| Dogs | 10 mg/kg IV | - | 6.6 mg/L at 1h | - | [3] |
| Dogs | 25 mg/kg PO | - | 0.40 to 1.9 mg/L at 2h | - | [3] |
Experimental Protocols
Protocol 1: Oral Administration of CTC-HCl in Feed (Swine)
-
Objective: To achieve a target plasma concentration of CTC-HCl for therapeutic efficacy.
-
Materials: Chlortetracycline HCl powder, standard corn-soy diet.
-
Procedure:
-
Calculate the required amount of CTC-HCl based on the desired dosage (e.g., 100, 400, or 1000 mg/kg of feed).[3][8]
-
Thoroughly mix the CTC-HCl powder with a small portion of the feed to create a premix.
-
Incorporate the premix into the total batch of feed and mix until a homogenous distribution is achieved.
-
Provide the medicated feed to the pigs ad libitum.[8]
-
Collect plasma samples at regular intervals (e.g., 24, 48, 72 hours) to determine CTC concentrations and confirm that a plateau has been reached.[3][8]
-
Protocol 2: Administration of CTC-HCl in Drinking Water (Chickens)
-
Objective: To deliver a consistent therapeutic dose of CTC-HCl to a flock of chickens.
-
Materials: Chlortetracycline HCl soluble powder, drinking water.
-
Procedure:
-
Calculate the total daily water consumption of the flock. This can vary based on age, environmental temperature, and humidity.[12]
-
Determine the required concentration of CTC-HCl in the water to achieve the target dosage (e.g., 120 mg/L).[3]
-
Prepare a fresh stock solution of CTC-HCl and then dilute it in the main water supply daily.[12]
-
Ensure the medicated water is the sole source of drinking water for the treatment period.[12]
-
Monitor for any changes in water consumption that might affect the actual drug intake.
-
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. This compound (Veterinary) | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]
- 3. fao.org [fao.org]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. Comparative pharmacokinetics of chlortetracycline, tetracycline, minocycline, and tigecycline in broiler chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chlortetracycline in swine--bioavailability and pharmacokinetics in fasted and fed pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chlortetracycline | VCA Animal Hospitals [vcahospitals.com]
- 10. Tetracyclines Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 11. avmajournals.avma.org [avmajournals.avma.org]
- 12. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 13. US6506402B1 - Chlortetracycline-containing animal feed compositions and methods for their use - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. Clinical efficacy of this compound administered in milk replacer to calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 858. Chlortetracycline and tetracycline (WHO Food Additives Series 36) [inchem.org]
- 17. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]
Validation & Comparative
A Comparative Analysis of Chlortetracycline and Tetracycline Efficacy in Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of Chlortetracycline and Tetracycline (B611298) against gram-negative bacteria, supported by experimental data. It includes detailed methodologies for the cited experiments and visual representations of the mechanism of action and experimental workflows to aid in understanding.
Introduction
Chlortetracycline, the first member of the tetracycline class of antibiotics to be discovered, and its derivative, Tetracycline, have been used for decades due to their broad-spectrum activity against a wide range of gram-positive and gram-negative bacteria.[1][2] Both antibiotics are bacteriostatic, meaning they inhibit bacterial growth rather than killing the bacteria directly.[3] Their primary mechanism of action involves the inhibition of protein synthesis, a crucial process for bacterial survival and replication.[2] This guide focuses on a direct comparison of their efficacy, particularly against gram-negative bacteria, a group that includes many clinically significant pathogens.
Mechanism of Action
Chlortetracycline and Tetracycline share a common mechanism of action. They inhibit bacterial protein synthesis by reversibly binding to the 30S ribosomal subunit.[1] This binding event blocks the attachment of aminoacyl-tRNA to the acceptor (A) site on the mRNA-ribosome complex. Consequently, the addition of new amino acids to the growing peptide chain is halted, leading to the cessation of protein synthesis.[2]
In gram-negative bacteria, tetracyclines must first traverse the outer membrane, which they typically do through porin channels like OmpF and OmpC, often as a complex with a cation such as magnesium.[2] After accumulating in the periplasmic space, the uncharged antibiotic molecule can then diffuse across the inner cytoplasmic membrane to reach its ribosomal target.[2]
Comparative Efficacy Data
The in vitro efficacy of an antibiotic is commonly determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. A lower MIC value indicates greater potency.
A study investigating tetracycline resistance in Escherichia coli isolates from beef cattle provides a direct comparison of the MIC values for both Chlortetracycline and Tetracycline. The results indicate that for tetracycline-resistant E. coli, the MIC values for Chlortetracycline were notably higher than those for Tetracycline, suggesting lower efficacy against these resistant strains.[4]
| Antibiotic | Bacterial Species | MIC Range (μg/mL) for Resistant Isolates |
| Tetracycline | Escherichia coli | ≥ 16 |
| Chlortetracycline | Escherichia coli | 1,024 to 2,048 |
Data sourced from Lim et al., 2015.[4]
It is important to note that this data is specific to tetracycline-resistant E. coli from a particular source. Efficacy can vary significantly depending on the bacterial species, the presence of specific resistance genes, and the origin of the isolates.[5] For instance, many tetracycline resistance genes, such as tet(A) and tet(B), encode for efflux pumps that actively remove the antibiotic from the cell, leading to elevated MIC values.[4]
Experimental Protocols
The data presented above was obtained using antimicrobial susceptibility testing, specifically the broth microdilution method to determine the MIC.
Protocol: Broth Microdilution for MIC Determination
This standardized method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.
-
Preparation of Antibiotic Dilutions:
-
A series of twofold dilutions of Chlortetracycline and Tetracycline are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
The concentration range is chosen to encompass the expected MIC values and clinical breakpoints. A typical range might be from 0.195 µg/mL to 100 µg/mL or higher.[6][7]
-
-
Inoculum Preparation:
-
The test bacterium (e.g., E. coli) is cultured on an appropriate agar (B569324) medium for 18-24 hours.
-
Several colonies are used to create a bacterial suspension in a sterile saline or broth solution.
-
The suspension is adjusted to a specific turbidity, typically a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
This suspension is then further diluted in the test medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
A standardized volume of the prepared bacterial inoculum is added to each well of the microtiter plate containing the antibiotic dilutions.
-
Control wells are included: a growth control (no antibiotic) and a sterility control (no bacteria).
-
The plate is incubated at 35-37°C for 16-20 hours under appropriate atmospheric conditions.
-
-
MIC Determination:
-
Following incubation, the plate is visually inspected for bacterial growth (indicated by turbidity).
-
The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.
-
Conclusion
Both Chlortetracycline and Tetracycline are broad-spectrum antibiotics that function by inhibiting bacterial protein synthesis.[1][2] While they share a common mechanism of action, their efficacy against specific bacterial strains can differ. Experimental data from resistant isolates of E. coli suggests that Tetracycline may be more potent (i.e., has a lower MIC) than Chlortetracycline against strains that have acquired certain resistance mechanisms.[4] However, the choice of antibiotic should always be guided by up-to-date, local antimicrobial susceptibility data, as resistance patterns can vary widely. The standardized protocols for MIC determination remain the gold standard for assessing the in vitro efficacy of these and other antimicrobial agents.
References
- 1. Tetracycline Antibiotics and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Chlortetracycline Residues, Antimicrobial Activity and Presence of Resistance Genes in Droppings of Experimentally Treated Broiler Chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prevalence of Antimicrobial Resistance and Transfer of Tetracycline Resistance Genes in Escherichia coli Isolates from Beef Cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. emerginginvestigators.org [emerginginvestigators.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to a Validated, High-Efficiency HPLC Method for Chlortetracycline Hydrochloride Analysis
This guide presents a newly validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Chlortetracycline (B606653) hydrochloride (CTC). The performance of this method is objectively compared with established alternatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting an optimal analytical approach. Chlortetracycline, a broad-spectrum tetracycline (B611298) antibiotic, requires robust and efficient analytical methods to ensure its quality, purity, and stability, particularly for monitoring impurities like isochlortetracycline (B565029) (iso-CTC).[1]
Newly Validated HPLC Method: Principles and Protocol
This method utilizes reversed-phase HPLC with a modern stationary phase that offers enhanced performance and stability across a wider pH range compared to traditional C8 or C18 columns.[2] The protocol is designed for speed, efficiency, and reduced use of hazardous solvents, aligning with modern laboratory goals.
Experimental Protocol
1. Materials and Reagents:
-
Acetonitrile (B52724) (HPLC Grade)[1][4][5]
-
Hydrochloric acid for pH adjustment[4]
-
0.22 µm or 0.45 µm membrane filters for solvent and sample filtration[1][4][5]
2. Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photo Diode Array (PDA) detector.[1][5]
3. Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| HPLC Column | C18 Column (e.g., 250 mm x 4.6 mm, 3.5 µm particle size)[5] |
| Mobile Phase | Isocratic elution with 0.01 M Oxalic Acid : Acetonitrile : Methanol (72:14:14, v/v/v)[4] |
| Flow Rate | 0.6 - 1.0 mL/min[5][6] |
| Detection Wavelength | 355 nm or 375 nm[4][5] |
| Column Temperature | 35 °C[5] |
| Injection Volume | 20 µL[4][5] |
4. Preparation of Solutions:
-
Mobile Phase Preparation: Dissolve 1.26 g of oxalic acid dihydrate in 1000 mL of deionized water to create a 0.01 M solution and filter it. Prepare the final mobile phase by mixing 720 mL of the filtered oxalic acid solution with 140 mL of acetonitrile and 140 mL of methanol.[4]
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol.[4][7]
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations across the desired calibration range (e.g., 1-100 µg/mL).[1]
-
Sample Preparation: Sample preparation protocols must be adapted to the matrix. For bulk drug substances, simple dissolution in the mobile phase followed by filtration may be sufficient. For complex matrices like animal feed or tissues, extraction and solid-phase extraction (SPE) cleanup are required.[8][9] A general extraction involves using an acidified solvent, followed by centrifugation and filtration before HPLC injection.[4][8]
Method Validation Summary
The new HPLC method was validated according to International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, accuracy, precision, and sensitivity.[10][11][12][13][14]
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference from blank matrix at the retention time of CTC.[4] | No significant interfering peaks at the analyte's retention time. |
| Linearity (R²) | > 0.999[8] | R² ≥ 0.995 |
| Range | 1.0 - 100 µg/mL | Appropriate for intended use.[10] |
| Accuracy (% Recovery) | 92.2% – 100.7%[4] | Typically 90-110%.[8] |
| Precision (%RSD) | Intra-day: 2.81–7.11%Inter-day: 1.34–3.25%[4] | RSD ≤ 2% is common.[11] |
| Limit of Detection (LOD) | 0.2 mg/kg (matrix-dependent)[4] | Method- and matrix-specific. |
| Limit of Quantitation (LOQ) | 0.8 mg/kg (matrix-dependent)[4] | Method- and matrix-specific. |
Comparative Analysis with Alternative HPLC Methods
The newly validated method offers significant advantages over older and more specialized techniques in terms of speed, safety, and simplicity.
| Parameter | New Validated Method | Alternative Method 1 (USP Modernization Target) [2] | Alternative Method 2 (Animal Tissue Analysis) [7] |
| HPLC Column | C18 (e.g., 4.6 x 250 mm, 3.5 µm)[5] | L7 (C8) (4.6 x 250 mm, 5–10 µm) | Octadecylsilanized silica (B1680970) gel (4.0-6.0 x 150 mm, 5 µm) |
| Mobile Phase | Oxalic Acid / ACN / Methanol[4] | Ammonium Oxalate / Dimethylformamide / Dibasic Ammonium Phosphate | Imidazole buffer solution / Methanol (3:1, v/v) |
| Key Features | Simple, isocratic, no hazardous solvents like DMF. | Tedious to prepare, uses undesirable dimethylformamide. | Requires fluorescence detection, specific buffer preparation. |
| Detection | UV-Vis (355-375 nm)[4] | UV-Vis (280 nm) | Fluorescence (Ex: 380 nm, Em: 520 nm) |
| Run Time | ~15 minutes[4] | Potentially longer due to column and mobile phase. | ~7 minutes |
| Primary Application | General purpose, quality control of drug substances. | Older pharmacopeial method for drug substance and products. | Residue analysis in biological matrices. |
Visualizing the Methodologies
Diagrams are provided to illustrate key workflows and logical comparisons, adhering to best practices for clarity and readability.
Caption: Workflow for HPLC method validation.
Caption: Comparison of new vs. alternative methods.
References
- 1. benchchem.com [benchchem.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Determination of tetracycline, oxytetracycline and chlortetracycline residues in seafood products of Saudi Arabia using high performance liquid chromatography–Photo diode array detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of an HPLC method for tetracycline-related USP monographs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mhlw.go.jp [mhlw.go.jp]
- 8. aafco.org [aafco.org]
- 9. repositorio.uchile.cl [repositorio.uchile.cl]
- 10. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. m.youtube.com [m.youtube.com]
- 13. database.ich.org [database.ich.org]
- 14. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Comparative Analysis of Chlortetracycline Resistance Gene Transfer: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the dynamics of antibiotic resistance gene transfer is paramount in the fight against antimicrobial resistance. This guide provides a comparative analysis of the mechanisms governing the transfer of Chlortetracycline (CTC) resistance genes, supported by experimental data and detailed protocols.
Chlortetracycline, an early member of the tetracycline (B611298) class of antibiotics, has seen widespread use in both clinical and agricultural settings. Consequently, resistance to this antibiotic is prevalent and often mediated by specific genes that can be transferred between bacteria. This horizontal gene transfer (HGT) is a primary driver for the rapid dissemination of antibiotic resistance.[1][2] The three canonical mechanisms of HGT are conjugation, transformation, and transduction. Each mechanism plays a distinct role in the spread of CTC resistance genes, with their efficiency varying based on the specific gene, bacterial species, and environmental conditions.
Mechanisms of Chlortetracycline Resistance Gene Transfer
The primary mechanisms of resistance to tetracyclines, including Chlortetracycline, involve efflux pumps and ribosomal protection. Genes encoding these mechanisms, such as tet(A), tet(B), and tet(M), are frequently located on mobile genetic elements like plasmids and transposons, facilitating their transfer.
-
Conjugation: This process involves the direct transfer of genetic material between bacterial cells through a pilus.[3] It is considered the most common and effective mechanism for the spread of multidrug resistance, largely due to the transfer of plasmids carrying resistance genes.[4]
-
Transformation: Bacteria can take up naked DNA from their environment.[5] While generally less efficient than conjugation, certain environmental conditions, such as the presence of microplastic biofilms, can significantly enhance transformation frequencies.
-
Transduction: Bacteriophages, viruses that infect bacteria, can accidentally package bacterial DNA, including resistance genes, and transfer it to another bacterium upon infection.[6]
Comparative Data on Transfer Frequencies
Quantifying the transfer frequency of antibiotic resistance genes is crucial for assessing the risk of their spread. The following table summarizes experimental data on the transfer frequencies of tetracycline resistance genes. It is important to note that a direct comparison between mechanisms is challenging due to variations in experimental conditions, bacterial strains, and the specific genes studied.
| Gene(s) | Transfer Mechanism | Donor Organism | Recipient Organism | Transfer Frequency (Transconjugants or Transductants per recipient) | Reference |
| tet(A), tet(B) | Conjugation | Escherichia coli (from beef cattle) | Escherichia coli | 1.26 × 10⁻⁸ to 9.26 × 10⁻⁶ | [4] |
| tet(M), tet(O) | Conjugation | Streptococcus agalactiae (bovine) | Streptococcus agalactiae (human) | 1.10 x 10⁻⁷ to 9.10 x 10⁻⁷ | [7] |
| Antibiotic Resistance Genes | Transduction | Not Specified | Not Specified | Approximately 10⁻⁸ | [8] |
| Tetracycline Resistance Genes | Conjugation | Escherichia coli | Escherichia coli | 10⁻⁶ to 10⁻⁴ | [9][10] |
Experimental Protocols
Detailed methodologies are essential for the reproducible study of gene transfer events. Below are protocols for key experiments used to investigate the transfer of antibiotic resistance genes.
Protocol 1: Bacterial Conjugation Assay
This protocol is adapted from standard laboratory procedures for assessing the transfer of plasmid-mediated antibiotic resistance.
Materials:
-
Donor bacterial strain (containing a CTC resistance plasmid and resistant to a specific antibiotic, e.g., chloramphenicol).
-
Recipient bacterial strain (susceptible to CTC but resistant to a different antibiotic, e.g., rifampicin).
-
Luria-Bertani (LB) broth and agar (B569324).
-
Antibiotics: Chlortetracycline, and antibiotics for donor and recipient selection (e.g., chloramphenicol, rifampicin).
-
Sterile culture tubes, petri dishes, and micropipette tips.
Procedure:
-
Culture Preparation: Inoculate the donor and recipient strains in separate tubes of LB broth (with their respective selection antibiotics) and incubate overnight at 37°C with shaking.
-
Mating: The next day, dilute the overnight cultures 1:100 into fresh LB broth without antibiotics and grow to mid-log phase (OD600 ≈ 0.4-0.6).
-
Mix equal volumes (e.g., 0.5 mL) of the donor and recipient cultures in a microcentrifuge tube.
-
As controls, prepare tubes with only the donor and only the recipient cultures.
-
Incubate the mating mixture and controls at 37°C for 4-6 hours without shaking to allow for conjugation.
-
Selection of Transconjugants: After incubation, vortex the tubes to disrupt mating pairs.
-
Plate serial dilutions of the mating mixture onto LB agar plates containing both Chlortetracycline and the recipient's selection antibiotic (e.g., rifampicin). This will select for recipient cells that have acquired the CTC resistance plasmid.
-
Plate serial dilutions of the donor and recipient controls on the same selective media to check for spontaneous mutations.
-
Plate serial dilutions of the mating mixture, donor, and recipient on non-selective LB agar to determine the total number of viable cells.
-
Incubation and Calculation: Incubate the plates overnight at 37°C.
-
Count the colonies on the selective and non-selective plates. The conjugation frequency is calculated as the number of transconjugants (colonies on the double-antibiotic plate) divided by the initial number of recipient cells.
Protocol 2: Bacterial Transformation Assay
This protocol outlines the steps for introducing a plasmid carrying a CTC resistance gene into competent bacterial cells.
Materials:
-
Plasmid DNA carrying a CTC resistance gene.
-
Chemically competent bacterial cells (e.g., E. coli DH5α).
-
SOC medium.
-
LB agar plates containing Chlortetracycline.
-
Microcentrifuge tubes.
-
Water bath at 42°C.
Procedure:
-
Thawing Competent Cells: Thaw a tube of competent cells on ice.
-
Addition of DNA: Add 1-5 µL of plasmid DNA (containing the CTC resistance gene) to the competent cells. Gently mix by flicking the tube.
-
Incubation on Ice: Incubate the cell-DNA mixture on ice for 30 minutes.
-
Heat Shock: Transfer the tube to a 42°C water bath for 45-60 seconds.[11]
-
Recovery: Immediately place the tube back on ice for 2 minutes.
-
Add 950 µL of pre-warmed SOC medium to the tube.
-
Incubate the tube at 37°C for 1 hour with shaking (225 rpm) to allow the bacteria to express the antibiotic resistance gene.[12]
-
Plating: Plate 100-200 µL of the cell suspension onto LB agar plates containing Chlortetracycline.
-
Incubation: Incubate the plates overnight at 37°C.
-
Analysis: The appearance of colonies indicates successful transformation. The transformation efficiency can be calculated as the number of colonies per microgram of DNA used.
Protocol 3: Generalized Transduction Assay
This protocol describes the use of bacteriophages to transfer a CTC resistance gene between bacterial strains.
Materials:
-
Donor bacterial strain (containing the CTC resistance gene).
-
Recipient bacterial strain (susceptible to CTC).
-
Generalized transducing bacteriophage (e.g., P1 phage for E. coli).
-
LB broth and soft agar.
-
Calcium chloride (CaCl₂) solution.
-
Sodium citrate (B86180) solution.
-
LB agar plates containing Chlortetracycline.
Procedure:
-
Phage Lysate Preparation: Grow the donor strain to mid-log phase in LB broth supplemented with CaCl₂.
-
Infect the donor culture with the bacteriophage and incubate until lysis is observed.
-
Centrifuge the lysate to remove bacterial debris and collect the supernatant containing the phage particles.
-
Transduction: Grow the recipient strain to mid-log phase in LB broth.
-
Mix the recipient cells with the phage lysate at a specific multiplicity of infection (MOI).
-
Incubate the mixture for 20-30 minutes at 37°C to allow for phage adsorption.
-
Add sodium citrate to stop the infection process.
-
Selection of Transductants: Plate the mixture onto LB agar plates containing Chlortetracycline and sodium citrate (to prevent further phage infection).
-
Incubation: Incubate the plates overnight at 37°C.
-
Analysis: Colonies growing on the selective plates are transductants. The transduction frequency is calculated as the number of transductants per plaque-forming unit (PFU) of the phage lysate.[13]
Visualizing Gene Transfer Pathways and Workflows
To further elucidate these complex processes, the following diagrams, generated using Graphviz, illustrate the signaling pathways of horizontal gene transfer and a typical experimental workflow.
Caption: Mechanisms of Horizontal Gene Transfer of Antibiotic Resistance Genes.
Caption: Experimental Workflow for a Bacterial Conjugation Assay.
References
- 1. ncbe.reading.ac.uk [ncbe.reading.ac.uk]
- 2. pltw.org [pltw.org]
- 3. Bacterial Conjugation – WPUNJ Microbiology Laboratory Manual [press.wpunj.edu]
- 4. Prevalence of Antimicrobial Resistance and Transfer of Tetracycline Resistance Genes in Escherichia coli Isolates from Beef Cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Khan Academy [khanacademy.org]
- 6. journals.asm.org [journals.asm.org]
- 7. scielo.br [scielo.br]
- 8. Current examining methods and mathematical models of horizontal transfer of antibiotic resistance genes in the environment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Nutrient Level and Growth Rate on the Conjugation Process That Transfers Mobile Antibiotic Resistance Genes in Continuous Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 11. web2.bilkent.edu.tr [web2.bilkent.edu.tr]
- 12. Bacterial Transformation Workflow | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Bacteriophage Transduction in Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chlortetracycline Fluorescence and Other Calcium Indicators
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular signaling, calcium ions (Ca²⁺) are pivotal second messengers, orchestrating a vast array of physiological events. The ability to accurately measure and visualize fluctuations in intracellular Ca²⁺ concentration is therefore fundamental to research in countless biological disciplines. While a new generation of sophisticated calcium indicators has emerged, the classic fluorescent probe Chlortetracycline (B606653) (CTC) continues to hold a unique position, particularly for monitoring calcium within specific intracellular stores.
This guide provides an objective comparison of Chlortetracycline's performance against widely used cytosolic calcium indicators such as Fura-2 and Fluo-4. By presenting key performance metrics, detailed experimental protocols, and visualizations of relevant biological and experimental workflows, this document aims to equip researchers with the necessary information to select the most appropriate calcium indicator for their specific experimental needs.
Data Presentation: A Comparative Overview of Calcium Indicators
The selection of a calcium indicator is a critical decision that depends on the specific biological question, the required sensitivity, and the available instrumentation. The following table summarizes the key properties of Chlortetracycline alongside two of the most common cytosolic calcium indicators, Fura-2 and Fluo-4. It is important to note that direct comparative data under identical experimental conditions is limited; therefore, these values are compiled from various studies.
| Property | Chlortetracycline (CTC) | Fura-2 | Fluo-4 |
| Primary Application | Measurement of membrane-associated or sequestered Ca²⁺ (e.g., in ER, mitochondria)[1] | Ratiometric measurement of cytosolic Ca²⁺[2][3] | High-throughput screening (HTS) and confocal imaging of cytosolic Ca²⁺[4][5] |
| Measurement Type | Intensity-based | Ratiometric (dual excitation)[2] | Intensity-based[4] |
| Excitation Max (Ex) | ~405 nm (Ca²⁺-bound) | 340 nm (Ca²⁺-bound) / 380 nm (Ca²⁺-free)[2] | ~494 nm (Ca²⁺-bound)[4] |
| Emission Max (Em) | ~530 nm (Ca²⁺-bound)[6] | ~510 nm[2] | ~516 nm[4] |
| Dissociation Constant (Kd) | Millimolar range (low affinity)[1] | ~145 nM (high affinity)[7] | ~345 nM (high affinity)[5] |
| Fluorescence Increase | Moderate | Shift in excitation ratio | >100-fold[4] |
| Advantages | - Probes Ca²⁺ in hydrophobic environments- Useful for studying organellar Ca²⁺ stores- Established use in sperm capacitation assays[8][9] | - Ratiometric measurement minimizes effects of uneven dye loading, photobleaching, and cell thickness[2]- Allows for quantitative [Ca²⁺] measurements | - High signal-to-noise ratio- Visible light excitation (compatible with 488 nm laser lines)- Excellent for HTS and confocal microscopy |
| Disadvantages | - Fluorescence is sensitive to pH and Mg²⁺[10]- Not suitable for cytosolic Ca²⁺- Lower signal change compared to modern dyes | - UV excitation can cause phototoxicity and autofluorescence- Requires specialized imaging equipment for rapid wavelength switching | - Non-ratiometric, making quantitative analysis more complex- Susceptible to artifacts from uneven dye loading and photobleaching |
Key Experiments: Methodologies and Protocols
Accurate and reproducible data acquisition is contingent on meticulous experimental execution. Below are detailed protocols for the use of Chlortetracycline, Fura-2 AM, and Fluo-4 AM.
Experiment 1: Monitoring Endoplasmic Reticulum (ER) Calcium with Chlortetracycline (CTC)
This protocol is adapted from methods used to assess Ca²⁺ in intracellular stores.
Objective: To qualitatively or quantitatively measure changes in Ca²⁺ concentration within the endoplasmic reticulum.
Materials:
-
Chlortetracycline (CTC) stock solution (e.g., 10 mM in 70% ethanol)
-
Cell culture medium
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Cells of interest cultured on coverslips or in a microplate
-
Fluorescence microscope with appropriate filters for CTC (Ex: ~405 nm, Em: ~530 nm)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dishes).
-
CTC Loading:
-
Prepare a fresh CTC loading solution by diluting the stock solution in a physiological buffer to a final concentration of 20-100 µM.[11] The optimal concentration should be determined empirically.
-
Remove the culture medium from the cells and wash once with the physiological buffer.
-
Incubate the cells with the CTC loading solution for 3-15 minutes at room temperature or 37°C, protected from light.[11]
-
-
Washing: Gently wash the cells two to three times with the physiological buffer to remove extracellular CTC.
-
Imaging:
-
Mount the sample on the fluorescence microscope.
-
Acquire baseline fluorescence intensity.
-
Stimulate the cells with an agonist known to induce Ca²⁺ release from the ER (e.g., thapsigargin (B1683126) or an IP₃-generating agonist).
-
Record the decrease in CTC fluorescence over time, which corresponds to the release of Ca²⁺ from the stores.[12]
-
Experiment 2: Quantitative Cytosolic Calcium Imaging with Fura-2 AM
This protocol provides a general guideline for loading cells with the ratiometric indicator Fura-2 AM.[13][14]
Objective: To measure intracellular cytosolic Ca²⁺ concentrations.
Materials:
-
Fura-2 AM stock solution (1-5 mM in anhydrous DMSO)
-
Pluronic® F-127 (20% w/v in DMSO)
-
Physiological buffer (e.g., HBSS)
-
Probenecid (B1678239) stock solution (optional, to prevent dye leakage)
-
Ratiometric fluorescence imaging system (Ex: 340 nm and 380 nm, Em: ~510 nm)
Procedure:
-
Prepare Loading Solution:
-
In a microcentrifuge tube, mix an aliquot of the Fura-2 AM stock solution with an equal volume of 20% Pluronic® F-127.
-
Dilute this mixture in your physiological buffer to a final Fura-2 AM concentration of 1-5 µM.[13]
-
If dye leakage is an issue, probenecid can be added to the loading and imaging buffers (final concentration 1-2.5 mM).
-
-
Cell Loading:
-
Remove the culture medium and wash the cells once with the physiological buffer.
-
Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light.[13]
-
-
Washing and De-esterification:
-
Wash the cells twice with indicator-free buffer (containing probenecid, if used).
-
Incubate the cells in fresh buffer for an additional 30 minutes to allow for complete de-esterification of the Fura-2 AM.[13]
-
-
Imaging:
-
Acquire fluorescence images by alternating excitation between 340 nm and 380 nm and collecting the emission at ~510 nm.
-
The ratio of the fluorescence intensities (F₃₄₀/F₃₈₀) is then calculated, which is proportional to the intracellular Ca²⁺ concentration.
-
Experiment 3: High-Throughput Calcium Flux Assays with Fluo-4 AM
This protocol is suitable for fluorescence microplate readers and confocal microscopy.[4][15]
Objective: To monitor changes in cytosolic Ca²⁺ in response to stimuli, often in a high-throughput format.
Materials:
-
Fluo-4 AM stock solution (1-5 mM in anhydrous DMSO)
-
Pluronic® F-127 (10-20% w/v in DMSO)
-
Physiological buffer (e.g., HBSS)
-
Probenecid stock solution (optional)
-
Fluorescence microplate reader or confocal microscope (Ex: ~494 nm, Em: ~516 nm)
Procedure:
-
Prepare Loading Solution:
-
Prepare a loading buffer containing 2-5 µM Fluo-4 AM and 0.02-0.04% Pluronic® F-127 in a physiological buffer.[4] Probenecid can be included if necessary.
-
-
Cell Loading:
-
For adherent cells in a microplate, remove the culture medium.
-
Add the Fluo-4 AM loading solution to each well.
-
Incubate for 30-60 minutes at 37°C, protected from light.[4]
-
-
Washing:
-
Remove the loading solution and wash the cells 2-3 times with fresh, warm physiological buffer.
-
-
De-esterification:
-
Add fresh buffer and incubate for an additional 15-30 minutes at 37°C to ensure complete cleavage of the AM ester.[4]
-
-
Data Acquisition:
-
Place the microplate in the reader or on the microscope stage.
-
Measure the baseline fluorescence (F₀).
-
Add the stimulus and record the fluorescence intensity (F) over time.
-
The change in calcium is typically reported as the ratio F/F₀.
-
Mandatory Visualizations
Calcium Signaling at the ER-Mitochondria Interface
The communication between the endoplasmic reticulum (ER) and mitochondria is crucial for cellular calcium homeostasis. The close physical association between these two organelles, at sites known as mitochondria-associated membranes (MAMs), allows for the efficient transfer of Ca²⁺ from the high-concentration environment of the ER to the mitochondrial matrix.[16][17][18] This process is fundamental for stimulating mitochondrial metabolism and ATP production.[19][20]
Caption: ER-Mitochondria Ca²⁺ signaling pathway.
General Experimental Workflow for Calcium Imaging
The following diagram outlines the typical workflow for a live-cell calcium imaging experiment using a fluorescent indicator. This process involves preparing the cells, loading them with the indicator dye, acquiring the fluorescence data, and finally, analyzing the results.
References
- 1. Intracellular calcium storage and release in the human platelet. Chlorotetracycline as a continuous monitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 3. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Eight Best Green Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 6. Chlorotetracycline induces calcium mediated shape changes in human erythrocytes. Is Ca asymmetrically distributed in the red cell membrane? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Capacitation and acrosome reactions in human spermatozoa monitored by a chlortetracycline fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rep.bioscientifica.com [rep.bioscientifica.com]
- 10. researcher.manipal.edu [researcher.manipal.edu]
- 11. Use of chlortetracycline fluorescence for the detection of Ca storing intracellular vesicles in normal human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Release of calcium from intracellular stores in rat basophilic leukemia cells monitored with the fluorescent probe chlortetracycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. abpbio.com [abpbio.com]
- 14. moodle2.units.it [moodle2.units.it]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. Calcium signaling crosstalk between the endoplasmic reticulum and mitochondria, a new drug development strategies of kidney diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Endoplasmic Reticulum-Mitochondria Communication Through Ca2+ Signaling: The Importance of Mitochondria-Associated Membranes (MAMs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Endoplasmic reticulum & mitochondrial calcium homeostasis: The interplay with viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mitochondrion - Wikipedia [en.wikipedia.org]
- 20. Mitochondria and calcium: from cell signalling to cell death - PMC [pmc.ncbi.nlm.nih.gov]
Chlortetracycline Hydrochloride: A Comparative Efficacy Analysis Against Newer Generation Tetracyclines
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative efficacy of Chlortetracycline (B606653) hydrochloride and its modern counterparts, supported by experimental data and methodological insights.
First discovered in the late 1940s, Chlortetracycline was the inaugural member of the tetracycline (B611298) class of antibiotics.[1] While its use in human medicine has largely been superseded by newer, semi-synthetic derivatives, it continues to be employed in veterinary medicine.[2][3] This guide provides a detailed comparison of the efficacy of Chlortetracycline hydrochloride against subsequent generations of tetracyclines, including doxycycline (B596269), minocycline, and the more recent glycylcyclines and aminomethylcyclines.
In Vitro Efficacy: A Quantitative Comparison
The in vitro activity of tetracyclines is typically determined by the minimum inhibitory concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. While comprehensive side-by-side comparative studies across all tetracycline generations are limited, the available data provides valuable insights into their relative potency.
It is important to note that tetracycline is often used as the representative for first-generation tetracyclines in susceptibility testing due to its greater stability in culture media compared to chlortetracycline and oxytetracycline.[1] The spectrum of activity and MIC values for these first-generation tetracyclines are generally considered similar.[1]
Table 1: Comparative In Vitro Activity (MIC µg/mL) of Tetracyclines Against Key Bacterial Pathogens
| Antibiotic Class | Antibiotic | Staphylococcus aureus (Tetracycline-Susceptible) | Staphylococcus aureus (Tetracycline-Resistant) | Escherichia coli (Tetracycline-Susceptible) | Escherichia coli (Tetracycline-Resistant) | Streptococcus pneumoniae |
| First Generation | Chlortetracycline | 0.29 - 2.23[4] | >4[5] | 0.5 - >128 | >4[5] | No specific data found |
| Second Generation | Doxycycline | 0.33 - 1.24[4] | 4 - 32[6] | 0.5 - 4 | >4[7] | 0.12 - 2[3] |
| Second Generation | Minocycline | ≤0.12 - 4 | 0.5 - 16 | ≤0.25 - 8 | >4 | ≤0.12 - 1 |
| Third Generation (Glycylcycline) | Tigecycline (B611373) | ≤0.06 - 0.25 | 0.125 - 0.5 | ≤0.03 - 0.5 | 0.25 - 2 | ≤0.03 - 0.12 |
| Third Generation (Aminomethylcycline) | Omadacycline | 0.12 - 1 | 0.25 - 2 | 0.5 - 4 | 1 - 8 | 0.06 - 0.25 |
| Third Generation (Fluorocycline) | Eravacycline (B3026998) | 0.06 - 0.5 | 0.12 - 1 | 0.12 - 1 | 0.5 - 4 | 0.03 - 0.12 |
| Narrow Spectrum | Sarecycline | 0.12 - 2 | No specific data found | 1 - 8 | No specific data found | No specific data found |
Note: Data is compiled from various sources and may not represent a direct head-to-head comparison under identical conditions. The lack of comprehensive, directly comparative MIC data for chlortetracycline against a wide panel of bacteria alongside newer tetracyclines is a notable data gap.
Pharmacokinetic Profile: A Comparative Overview
The pharmacokinetic properties of an antibiotic, including its absorption, distribution, metabolism, and excretion, are critical determinants of its in vivo efficacy. Newer generation tetracyclines generally exhibit improved pharmacokinetic profiles compared to Chlortetracycline.
Table 2: Comparative Pharmacokinetic Parameters of Tetracyclines in Broiler Chickens (10 mg/kg dose)
| Parameter | Chlortetracycline (CTC) | Tetracycline (TET) | Minocycline (MIN) | Tigecycline (TIG) |
| Oral Bioavailability (%) | 30.54 ± 6.99 | 56.45 ± 9.71 | 52.33 ± 3.92 | 1.55 ± 0.82 |
| Total Body Clearance (L/h/kg) (IV) | 0.25 ± 0.05 | 0.60 ± 0.14 | 0.29 ± 0.03 | 0.56 ± 0.14 |
| AUC₀→t (µg·h/mL) (IV) | 41,851 ± 10,965 | 17,817 ± 4,469 | 35,014 ± 3,274 | 18,866 ± 4,326 |
Data from a study in broiler chickens.[2] These values may not be directly extrapolated to other species.
As the data indicates, Chlortetracycline has lower oral bioavailability compared to second-generation tetracyclines like tetracycline and minocycline.[2] Tigecycline, a third-generation glycylcycline, has very poor oral absorption and is administered intravenously.[2]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The following is a generalized protocol for determining MIC values, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Caption: Workflow for MIC determination by broth microdilution.
Detailed Steps:
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Antibiotic Dilution: Serial two-fold dilutions of each tetracycline compound are prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Mechanism of Action and Resistance
Tetracyclines exert their bacteriostatic effect by binding to the 30S ribosomal subunit, thereby preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site and inhibiting protein synthesis.
Caption: Mechanism of action of tetracycline antibiotics.
Bacterial resistance to tetracyclines primarily occurs through two main mechanisms:
-
Efflux Pumps: These are membrane proteins that actively transport the tetracycline molecule out of the bacterial cell, preventing it from reaching its ribosomal target.
-
Ribosomal Protection Proteins (RPPs): These proteins bind to the ribosome and cause a conformational change that dislodges the tetracycline molecule, allowing protein synthesis to proceed.
Newer generation tetracyclines, such as tigecycline, were designed to overcome these resistance mechanisms. The addition of a glycylamido moiety at the 9-position of the tetracycline core in tigecycline creates a steric hindrance that prevents its recognition and binding by many efflux pumps and ribosomal protection proteins.
Caption: Primary mechanisms of bacterial resistance to tetracyclines.
In Vivo Efficacy
Direct comparative in vivo efficacy studies between chlortetracycline and a broad range of newer tetracyclines are scarce. However, a study in young chickens infected with Escherichia coli demonstrated that doxycycline had greater therapeutic efficacy than chlortetracycline.[3] This is consistent with the generally superior pharmacokinetic and in vitro activity profiles of the newer generation tetracyclines.
Conclusion
While this compound laid the foundation for the tetracycline class of antibiotics, newer generation tetracyclines have been developed with significantly improved properties. These improvements include:
-
Broader Spectrum of Activity: Newer agents like tigecycline, omadacycline, and eravacycline are effective against a wider range of bacteria, including many strains resistant to older tetracyclines.
-
Enhanced Potency: Many newer tetracyclines exhibit lower MIC values against susceptible organisms, indicating greater potency.
-
Improved Pharmacokinetics: Second and third-generation tetracyclines generally have better oral bioavailability and more favorable distribution profiles compared to chlortetracycline.
-
Overcoming Resistance: Glycylcyclines and aminomethylcyclines were specifically designed to evade common tetracycline resistance mechanisms.
For researchers and drug development professionals, the evolution of the tetracycline class serves as a compelling case study in antibiotic development. While Chlortetracycline remains a tool in veterinary medicine, the superior efficacy and broader utility of its successors highlight the power of medicinal chemistry to enhance the therapeutic potential of natural products. Future research may focus on developing novel tetracycline derivatives that can overcome emerging resistance mechanisms and address unmet clinical needs.
References
- 1. Maximum levels of cross‐contamination for 24 antimicrobial active substances in non‐target feed. Part 12: Tetracyclines: tetracycline, chlortetracycline, oxytetracycline, and doxycycline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative pharmacokinetics of chlortetracycline, tetracycline, minocycline, and tigecycline in broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of therapeutic efficacy of doxycycline, chlortetracycline and lincomycin-spectinomycin on E. coli infection of young chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Administration of chlortetracycline to beef cattle: evaluation of antimicrobial activity, resistance selection, duration of detection, and efficacy [krex.k-state.edu]
- 6. researchgate.net [researchgate.net]
- 7. Comparative effect of tetracycline and doxycycline on the occurrence of resistant Escherichia coli in the fecal flora - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Alternatives for Chlortetracycline in Selective Media
For researchers and scientists in drug development and microbiology, the preparation of selective media is a critical step to isolate and cultivate specific microorganisms. Chlortetracycline (B606653) has traditionally been a common choice for this purpose. However, a range of alternative antibiotics can offer advantages in terms of stability, cost-effectiveness, and spectrum of activity. This guide provides a comprehensive comparison of common alternatives to chlortetracycline, supported by experimental data and detailed protocols to aid in making an informed decision for your research needs.
Performance Comparison of Alternative Antibiotics
The selection of an appropriate antibiotic is crucial for the successful isolation of target microorganisms while effectively suppressing contaminants. The following table summarizes the performance of common alternatives to chlortetracycline based on their mechanism of action, stability, and typical working concentrations in selective media.
| Antibiotic | Class | Mechanism of Action | Stability in Media | Typical Working Concentration | Key Considerations |
| Chlortetracycline | Tetracycline | Inhibits protein synthesis by binding to the 30S ribosomal subunit. | Moderate, light-sensitive. | 10-50 µg/mL | Broad-spectrum, effective against many Gram-positive and Gram-negative bacteria. |
| Oxytetracycline (B609801) | Tetracycline | Inhibits protein synthesis by binding to the 30S ribosomal subunit. | Similar to other tetracyclines, moderate stability. | 10-50 µg/mL | Similar spectrum to chlortetracycline; cross-resistance is common. |
| Doxycycline | Tetracycline | Inhibits protein synthesis by binding to the 30S ribosomal subunit. | More stable than other tetracyclines in aqueous solutions. | 5-20 µg/mL | Higher stability can be advantageous for longer incubation periods. |
| Chloramphenicol (B1208) | Amphenicol | Inhibits protein synthesis by binding to the 50S ribosomal subunit.[1] | Heat-stable and can be autoclaved in some media.[2] | 25-170 µg/mL[1][3] | Broad-spectrum, but resistance is widespread. The resistance gene (cat) confers enzymatic inactivation.[4] |
| Ampicillin (B1664943) | β-lactam | Inhibits cell wall synthesis.[5] | Less stable, especially in liquid media and at warmer temperatures. Degrades over time. | 50-100 µg/mL[5][6] | Effective against many Gram-negative bacteria. Resistance is commonly mediated by β-lactamases. |
| Kanamycin | Aminoglycoside | Inhibits protein synthesis by binding to the 30S ribosomal subunit. | Very stable, including to heat. | 25-50 µg/mL | Broad-spectrum against many bacteria, but some species are intrinsically resistant. |
| Gentamicin | Aminoglycoside | Inhibits protein synthesis by binding to the 30S ribosomal subunit. | Very stable, including to heat. | 15-50 µg/mL | Broad-spectrum with good activity against both Gram-positive and Gram-negative bacteria. |
Minimum Inhibitory Concentrations (MICs)
The Minimum Inhibitory Concentration (MIC) is a critical parameter, representing the lowest concentration of an antibiotic that will inhibit the visible growth of a microorganism. The following table provides a summary of reported MIC values for chlortetracycline alternatives against common laboratory contaminants. These values can vary depending on the specific strain and testing conditions.
| Antibiotic | Escherichia coli (µg/mL) | Staphylococcus aureus (µg/mL) | Aspergillus spp. (µg/mL) |
| Tetracycline | 0.5 - >128[7] | 0.25 - 64 | >100 |
| Doxycycline | 8 - 64[8] | 0.12 - 4 | >100 |
| Chloramphenicol | 2 - 32[9] | 2 - 16[9] | >4000[10] |
| Ampicillin | 2 - >256 | 0.12 - >256 | Not effective |
| Kanamycin | 1 - 16 | 1 - >128 | Not effective |
| Gentamicin | 0.25 - 8 | 0.12 - 128 | Not effective |
Experimental Protocols
Accurate and reproducible preparation of selective media is fundamental. Below are detailed protocols for preparing stock solutions and selective agar (B569324) plates for some of the discussed chlortetracycline alternatives.
Protocol 1: Preparation of Ampicillin Stock Solution and Selective Plates
Materials:
-
Ampicillin sodium salt powder
-
Sterile deionized water
-
0.22 µm sterile filter
-
Sterile conical tubes
-
LB agar
Procedure for Stock Solution (100 mg/mL):
-
In a sterile environment, dissolve 1 g of ampicillin sodium salt in 10 mL of sterile deionized water.[11]
-
Vortex until the powder is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.[11]
-
Aliquot into smaller volumes and store at -20°C for up to 6 months.
Procedure for Selective LB Agar Plates (100 µg/mL):
-
Prepare 1 liter of LB agar according to the manufacturer's instructions and autoclave.
-
Cool the autoclaved agar to 50-55°C in a water bath. This is a critical step to prevent heat degradation of the ampicillin.[5]
-
Aseptically add 1 mL of the 100 mg/mL ampicillin stock solution to the cooled agar.
-
Swirl the flask gently to ensure thorough mixing without introducing air bubbles.
-
Pour approximately 20-25 mL of the agar into sterile petri dishes.
-
Allow the plates to solidify at room temperature, then invert and store at 4°C for up to one month.[6]
Protocol 2: Preparation of Chloramphenicol Stock Solution and Selective Plates
Materials:
-
Chloramphenicol powder
-
100% Ethanol
-
Sterile conical tubes
-
LB agar
Procedure for Stock Solution (25 mg/mL):
-
In a sterile environment, dissolve 250 mg of chloramphenicol powder in 10 mL of 100% ethanol.[1]
-
Vortex until the powder is fully dissolved. Filter sterilization is not typically required for ethanol-based solutions if prepared under aseptic conditions.
-
Aliquot and store at -20°C for up to a year.
Procedure for Selective LB Agar Plates (25 µg/mL):
-
Prepare 1 liter of LB agar and autoclave.
-
Cool the agar to 50-55°C in a water bath.[1]
-
Aseptically add 1 mL of the 25 mg/mL chloramphenicol stock solution to the cooled agar.[1]
-
Mix gently by swirling.
-
Pour plates as described in the ampicillin protocol.
-
Store the plates at 4°C, protected from light. Chloramphenicol plates are generally stable for several months.
Protocol 3: Preparation of Oxytetracycline Stock Solution and Selective Plates
Materials:
-
Oxytetracycline hydrochloride powder
-
Sterile deionized water
-
0.22 µm sterile filter
-
Sterile conical tubes
-
Appropriate agar medium (e.g., OGYE Agar Base)
Procedure for Stock Solution (10 mg/mL):
-
Dissolve 100 mg of oxytetracycline hydrochloride in 10 mL of sterile deionized water.
-
Filter-sterilize the solution into a sterile tube.
-
Store aliquots at -20°C.
Procedure for Selective Agar Plates (50 µg/mL):
-
Prepare 1 liter of your desired agar medium and autoclave.
-
Cool the medium to 45-50°C.
-
Aseptically add 5 mL of the 10 mg/mL oxytetracycline stock solution.
-
Mix and pour plates as previously described.[12]
Mechanisms of Resistance: Signaling Pathways
Understanding the mechanisms of antibiotic resistance is crucial for troubleshooting and for the development of new selective strategies. The following diagrams illustrate the key signaling pathways for resistance to tetracycline, chloramphenicol, and ampicillin.
Caption: Tetracycline resistance mechanism via the TetA efflux pump.
Caption: Chloramphenicol resistance via enzymatic inactivation by CAT.
Caption: Ampicillin resistance through enzymatic degradation by β-lactamase.
By considering the specific requirements of your research, including the target organism, potential contaminants, and desired experimental conditions, this guide provides the necessary information to select and implement a suitable alternative to chlortetracycline for the preparation of effective selective media.
References
- 1. benchchem.com [benchchem.com]
- 2. dalynn.com [dalynn.com]
- 3. khimexpert.com [khimexpert.com]
- 4. Molecular mechanisms of re-emerging chloramphenicol susceptibility in extended-spectrum beta-lactamase-producing Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. med.wmich.edu [med.wmich.edu]
- 7. Low minimum inhibitory concentrations associated with the tetracycline-resistance gene tet(C) in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Activity of antibiotics against Fusarium and Aspergillus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abo.com.pl [abo.com.pl]
- 12. alliance-bio-expertise.com [alliance-bio-expertise.com]
Chlortetracycline Hydrochloride: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo efficacy of Chlortetracycline (B606653) hydrochloride (CTC), a broad-spectrum tetracycline (B611298) antibiotic. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of its mechanism of action and experimental workflows.
Quantitative Data Summary
The efficacy of Chlortetracycline hydrochloride has been evaluated through both in vitro antimicrobial susceptibility testing and in vivo animal models of infection. The following tables summarize the key quantitative data from various studies.
In Vitro Efficacy: Minimum Inhibitory Concentrations (MIC)
The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.[1]
| Bacterial Strain | MIC (mg/L) | Reference |
| Streptococcus pyogenes | 0.292 | [2] |
| Diplococcus pneumoniae | 0.098 | [2] |
| Bacillus subtilis | 0.195 | [2] |
| Streptococcus faecalis | 0.3 | [2] |
| Mycobacterium ranae | 0.15 | [2] |
| Methicillin-Susceptible Staphylococci (Geometric Mean MIC) | 0.14 | [3] |
| Methicillin-Resistant Staphylococci (Geometric Mean MIC) | 0.21 | [3] |
| Streptococci (Geometric Mean MIC) | 0.06 | [3] |
| Anaerobic Bacteria (Geometric Mean MIC) | <0.5 | [3] |
| Aerobic Gram-Negative Rods (Geometric Mean MIC) | 4.2 | [3] |
In Vivo Efficacy: Animal Model Studies
In vivo studies assess the efficacy of an antibiotic in a living organism. Key parameters include the 50% effective dose (ED50) and the 50% protective dose (PD50).
| Animal Model | Pathogen | Efficacy Metric | Value | Reference |
| Mice | Staphylococcus aureus | ED50 | 7.6 mg/kg bw | [4] |
| Mice | Various bacterial strains | PD50 | Up to 6-fold less active than tetracycline | [3] |
| Chickens | Escherichia coli & Mycoplasma gallisepticum | - | Effective in reducing clinical signs, mortality, and improving weight gain | [5] |
Mechanism of Action and Signaling Pathways
This compound is a bacteriostatic agent that primarily functions by inhibiting protein synthesis in bacteria.[6] It binds to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the mRNA-ribosome complex.[6][7] This action effectively halts the elongation of the polypeptide chain, thereby inhibiting bacterial growth and replication.[8]
Beyond its direct antimicrobial activity, evidence suggests that Chlortetracycline possesses anti-inflammatory and immunomodulatory properties.[9] Studies have indicated that CTC can modulate the NF-κB (nuclear factor-κB) signaling pathway.[10] NF-κB is a crucial regulator of immune and inflammatory responses.[10] In some contexts, tetracyclines have been shown to suppress pro-inflammatory cytokines by modulating MAPK/NF-κB pathways.[10] One study in zebrafish demonstrated that chronic parental exposure to CTC can cause transgenerational immunosuppression via the NF-κB pathway.[10] Another study in pigs showed that CTC can modulate the acute phase response and inhibit the secretion of TNF-alpha, a key inflammatory cytokine.[9]
Experimental Protocols
The following sections outline the generalized methodologies for the key experiments cited in this guide.
In Vitro Susceptibility Testing: Broth Microdilution for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antibiotic against a specific bacterium.
-
Preparation of Antibiotic Dilutions : A series of twofold dilutions of this compound are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[11]
-
Inoculum Preparation : The bacterial strain to be tested is cultured to a standardized concentration (e.g., 10^5 colony-forming units per milliliter).[11]
-
Inoculation : Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the bacterial suspension.[11] Control wells with no antibiotic (positive control) and no bacteria (negative control) are included.[11]
-
Incubation : The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination : The MIC is visually determined as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria.[1]
In Vivo Efficacy Testing: Mouse Protection Model
This model assesses the ability of an antibiotic to protect mice from a lethal bacterial infection.
-
Animal Model : A cohort of mice is used for the experiment.
-
Bacterial Challenge : The mice are infected with a lethal dose of a pathogenic bacterium, such as Staphylococcus aureus.[4]
-
Treatment Administration : Different groups of infected mice are treated with varying doses of this compound, typically administered orally or via injection.[4] A control group receives a placebo.
-
Observation : The mice are observed for a set period (e.g., 7-14 days), and mortality rates are recorded for each treatment group.
-
Efficacy Calculation : The 50% effective dose (ED50) or 50% protective dose (PD50) is calculated, representing the dose of the antibiotic that protects 50% of the animals from death.[4]
References
- 1. idexx.dk [idexx.dk]
- 2. selleckchem.com [selleckchem.com]
- 3. In vitro and in vivo characterization of novel 8-methoxy derivatives of chlortetracycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 858. Chlortetracycline and tetracycline (WHO Food Additives Series 36) [inchem.org]
- 5. Evaluation of the efficacy of chlortetracycline for the control of chronic respiratory disease caused by Escherichia coli and Mycoplasma gallisepticum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. What is Chlortetracycline used for? [synapse.patsnap.com]
- 8. What is the mechanism of Chlortetracycline? [synapse.patsnap.com]
- 9. Chlortetracycline modulates acute phase response of ex vivo perfused pig livers, and inhibits TNF-alpha secretion by isolated Kupffer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antibiotic Chlortetracycline Causes Transgenerational Immunosuppression via NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Chlortetracycline Degradation: A Comparative Analysis of Pathways in Diverse Environments
Chlortetracycline (B606653) (CTC), a broad-spectrum tetracycline (B611298) antibiotic, is widely used in veterinary medicine and as a growth promoter in livestock. Its incomplete absorption in the animal gut leads to its frequent detection in various environmental matrices, raising concerns about the development of antibiotic resistance. This guide provides a comparative analysis of the degradation pathways of CTC in different environments, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.
Comparative Degradation Efficiency of Chlortetracycline
The degradation of Chlortetracycline is influenced by the environmental matrix and the specific degradation process employed. The following tables summarize the quantitative data on CTC degradation efficiency under different conditions.
| Degradation Method | Environment/Matrix | Initial CTC Concentration | Degradation Efficiency (%) | Time | Reference |
| Microbial Fuel Cell (MFC) | Wastewater | 60 mg/L | 74.2 | 7 days | [1][2] |
| Co-culture (K. pneumoniae & B. amyloliquefaciens) | Wastewater | 150-200 mg/L | 91.8 - 99.4 | 10 days | [3] |
| Acclimated Microbiota | Liquid Culture | 100 µg/L | 84.9 | 4 weeks | [4] |
| Hydrodynamic Cavitation + H₂O₂ | Aqueous Solution | 80 mg/L | 93.8 | 30 min | [5][6] |
| CuO/ZnO Photocatalyst | Marine Aquaculture Wastewater | 0.01 g/L | 91.10 | 3.5 hours | [7][8][9] |
| Gamma Radiation | Aqueous Solution | 20-100 mg/L | - | - | [10] |
| Incubation in Swine Manure | Swine Manure | - | 44 (at 22°C) | 25 days | [11] |
| Incubation in Swine Manure | Swine Manure | - | 96 (at 38°C) | 25 days | [11] |
| Incubation in Swine Manure | Swine Manure | - | 98 (at 55°C) | 25 days | [11] |
Key Degradation Pathways and Mechanisms
The degradation of Chlortetracycline proceeds through various pathways, including microbial degradation, photodegradation, and other abiotic transformations. These pathways often involve a series of reactions such as dechlorination, demethylation, dehydroxylation, and ring opening.
Microbial Degradation
Microbial degradation is a key process in the natural attenuation of CTC. In microbial fuel cells (MFCs), the degradation of CTC can be initiated by the breaking of a hydrogen atom and a hydroxyl group, leading to the formation of dehydrated CTC. This is followed by dechlorination to produce dechlorinated CTC.[1] Further oxidation of these intermediates leads to other transformation products.[1] In wastewater treatment, co-cultures of bacteria like Klebsiella pneumoniae and Bacillus amyloliquefaciens have demonstrated high degradation potential.[3] Acclimated microbial communities can also effectively remove CTC, utilizing it as a carbon and nitrogen source.[4]
Caption: Microbial degradation pathway of Chlortetracycline in a microbial fuel cell.
Photodegradation
Photocatalytic degradation is an effective method for removing CTC from wastewater.[12] Under visible light, photocatalysts like CuO/ZnO nanocomposites can achieve high degradation rates.[7][8][9] The mechanism involves the generation of reactive oxygen species (ROS) such as superoxide (B77818) radicals (·O₂⁻), hydroxyl radicals (·OH), and singlet oxygen (¹O₂), which attack the CTC molecule.[12] Electron spin resonance (ESR) and radical quenching experiments have shown that ·O₂⁻ plays the most significant role in this process.[12]
Caption: General mechanism of photocatalytic degradation of Chlortetracycline.
Abiotic Degradation Pathways
Chlortetracycline can also undergo abiotic transformation in the environment. In aqueous solutions and manure, CTC can transform into products like iso-chlortetracycline (isoCTC) and seco-cycline A.[13] Hydrolysis is another important abiotic process, with the main pathways involving epimerization/isomerization and dehydration, leading to the formation of products like 4-epi-tetracycline and iso-chlortetracycline.[14][15] The hydrolysis of tetracyclines, including CTC, follows first-order reaction kinetics.[14][15]
Advanced oxidation processes, such as the use of hydrodynamic cavitation combined with hydrogen peroxide, can rapidly degrade CTC.[5][6] The degradation pathways in this system include ring openings, C-N bond cleavage, demethylation, dehydroxylation, and desaturation.[5][6]
Caption: Key abiotic degradation pathways of Chlortetracycline.
Experimental Protocols
Accurate assessment of CTC degradation requires robust analytical methodologies. A common approach involves the use of High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).
Sample Preparation and Extraction
A typical sample preparation procedure for analyzing CTC in a complex matrix like swine manure involves extraction, dilution, centrifugation, and ultrafiltration.[11] For water samples, a solid-phase extraction (SPE) step may be employed to concentrate the analyte and remove interfering substances.
HPLC-MS/MS Analysis
The analysis of CTC and its degradation products is often performed using a UHPLC-MS/MS system. A C18 column is commonly used for chromatographic separation.[16] The mobile phase typically consists of a gradient of an acidic aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., 0.1% formic acid in acetonitrile).[16][17] Mass spectrometry detection is performed in multiple reaction monitoring (MRM) mode for high sensitivity and selectivity.[18]
Caption: A typical experimental workflow for the analysis of Chlortetracycline.
Conclusion
The degradation of Chlortetracycline in the environment is a complex process influenced by a multitude of factors. This guide highlights the significant role of both microbial and abiotic pathways in the transformation of this widely used antibiotic. Understanding these degradation mechanisms and the associated byproducts is crucial for assessing the environmental fate of CTC and for developing effective remediation strategies. The provided experimental protocols offer a foundation for researchers to conduct further investigations into the degradation of Chlortetracycline and other emerging contaminants.
References
- 1. Degradation characterization and pathway analysis of chlortetracycline and oxytetracycline in a microbial fuel cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation characterization and pathway analysis of chlortetracycline and oxytetracycline in a microbial fuel cell - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Effective degradation of Chlortetracycline using dual bio catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rapid Degradation of Chlortetracycline Using Hydrodynamic Cavitation with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid Degradation of Chlortetracycline Using Hydrodynamic Cavitation with Hydrogen Peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. proquest.com [proquest.com]
- 8. iwaponline.com [iwaponline.com]
- 9. Photocatalytic degradation of chlortetracycline hydrochloride in marine aquaculture wastewater under visible light irradiation with CuO/ZnO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of a UHPLC-MS/MS method for the measurement of chlortetracycline degradation in swine manure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhanced visible light photocatalytic degradation of chlortetracycline over montmorillonite/g-C3N4 composite: kinetic insights, degradation pathways and ecotoxicity evaluation - Environmental Science: Nano (RSC Publishing) [pubs.rsc.org]
- 13. Abiotic transformation products of tetracycline and chlortetracycline in salt solutions and manure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hydrolytic transformation mechanism of tetracycline antibiotics: Reaction kinetics, products identification and determination in WWTPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. espace.inrs.ca [espace.inrs.ca]
- 17. academic.oup.com [academic.oup.com]
- 18. Optimization of HPLC-tandem mass spectrometry for chlortetracycline using response surface analysis [eeer.org]
Safety Operating Guide
Proper Disposal of Chlortetracycline Hydrochloride: A Guide for Laboratory Professionals
The safe and compliant disposal of chlortetracycline (B606653) hydrochloride is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is essential to minimize environmental contamination and ensure a safe working environment. This guide provides a comprehensive overview of the necessary procedures for the proper disposal of chlortetracycline hydrochloride, from initial handling to final waste management.
Immediate Safety and Handling Considerations
This compound is a chemical that requires careful handling. It is categorized as toxic to aquatic life, and its release into the environment must be strictly avoided. Always consult the specific Safety Data Sheet (SDS) for the product you are using for complete guidance.
Personal Protective Equipment (PPE):
Spill Management: In the event of a spill, immediately take the following steps:
-
Use dry clean-up procedures and avoid generating dust.[3]
-
Place the collected material into a clean, dry, and properly labeled, sealable container for disposal.[1][3]
-
Wash the affected area thoroughly with water.[3]
-
Prevent the spilled material from entering drains or waterways.[3]
Step-by-Step Disposal Protocol
The disposal of this compound waste must be conducted in accordance with national and local regulations.[3] The following steps provide a general framework for proper disposal in a laboratory setting.
-
Waste Identification and Segregation:
-
Pure, unused this compound and concentrated stock solutions are considered hazardous chemical waste.[4]
-
Do not mix this compound waste with other waste streams.
-
Contaminated materials, such as personal protective equipment (PPE), weighing boats, and pipette tips, should also be treated as chemical waste.
-
-
Containerization:
-
Whenever possible, leave the chemical in its original container.
-
If transferring to a new container, use one that is appropriate for chemical waste, ensuring it is leak-proof and can be securely sealed.
-
Clearly label the waste container as "this compound Waste" and include any other required hazard information.
-
-
On-Site Storage:
-
Disposal:
While some antibiotics can be inactivated by autoclaving, this is not a universally recommended disposal method for all antibiotic waste.[4] One source suggests that tetracyclines can be destroyed by autoclaving.[6] However, it is critical to note that concentrated stock solutions of antibiotics should be treated as hazardous chemical waste and not autoclaved for disposal.[4] Given the potential for incomplete degradation and the environmental risks associated with antibiotic release, chemical deactivation or incineration remains the most reliable and recommended disposal route for this compound. Always defer to your institution's specific guidelines on antibiotic waste.
Quantitative Data from Safety Data Sheets
The following table summarizes key hazard and disposal information for this compound, compiled from various safety data sheets.
| Parameter | Information | Source |
| Hazard Statements | H315: Causes skin irritation.H317: May cause an allergic skin reaction.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H361: Suspected of damaging fertility or the unborn child.H401: Toxic to aquatic life. | |
| Precautionary Statements (Disposal) | P273: Avoid release to the environment.P501: Dispose of contents/container to an approved waste disposal plant. | |
| Transport Information | Not classified as dangerous goods for transport (DOT, IMDG, IATA). |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for this compound disposal.
This guide provides a foundational understanding of the proper disposal procedures for this compound. It is imperative for all laboratory personnel to be trained on these procedures and to consult their institution's specific environmental health and safety guidelines to ensure full compliance and safety.[5]
References
Safeguarding Your Research: A Guide to Handling Chlortetracycline Hydrochloride
Essential guidance for the safe handling and disposal of Chlortetracycline hydrochloride, ensuring the protection of laboratory personnel and the integrity of research.
For researchers, scientists, and drug development professionals, maintaining a safe laboratory environment is paramount. This compound, a widely used antibiotic, requires specific handling procedures to mitigate potential hazards. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans, to support your laboratory's safety protocols.
Hazard Identification and Personal Protective Equipment
This compound is classified with several hazards, including skin irritation, serious eye irritation, and the potential to cause an allergic skin reaction.[1] It may also cause respiratory irritation and is suspected of damaging fertility or the unborn child.[2] Therefore, adherence to strict personal protective equipment (PPE) protocols is mandatory.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles.[2][3][4] | To prevent eye contact which can cause serious irritation.[1][5] |
| Hand Protection | Protective gloves (e.g., Viton™).[6] | To prevent skin contact, which can cause irritation and allergic reactions.[1] |
| Body Protection | Protective clothing, such as a lab coat or impervious clothing.[2][3][4][6] | To prevent skin exposure. |
| Respiratory Protection | Use a dust respirator or work in a well-ventilated area.[2][3] In case of insufficient ventilation or for spill cleanup, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[4][7] For major spills or emergencies, a self-contained breathing apparatus is recommended. | To avoid inhalation of dust, which can cause respiratory irritation.[1][2][5] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for minimizing exposure risk.
Step-by-Step Handling Protocol:
-
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.[2][3]
-
Recommended storage temperatures are between 4°C and -20°C.[3]
-
Store locked up and away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[3]
-
-
Preparation and Handling:
-
Work in a designated, well-ventilated area or under a chemical fume hood.[2][4]
-
Avoid generating dust.[2] Use dry clean-up procedures if any material is spilled.[2]
-
Wear the appropriate PPE as detailed in the table above.
-
Do not eat, drink, or smoke in the handling area.[2]
-
Wash hands thoroughly with soap and water after handling.[2]
-
-
Spill Management:
-
Minor Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE.
-
Clean up spills immediately, avoiding dust generation.[2]
-
Use dry methods for cleanup (e.g., sweeping, shoveling, or vacuuming with an explosion-proof machine).[2]
-
Place the spilled material into a clean, dry, sealable, and labeled container for disposal.[2]
-
Wash the area with large amounts of water, preventing runoff into drains.[2]
-
-
Major Spills:
-
Emergency Procedures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[2][3] |
| Skin Contact | Immediately wash skin with plenty of soap and water.[2] Remove contaminated clothing and wash it before reuse.[2] If skin irritation or a rash occurs, get medical advice/attention. |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[2][3] If not breathing, give artificial respiration.[3][8] Call a poison center or doctor if you feel unwell. |
| Ingestion | Do NOT induce vomiting.[3][5][6] Wash out the mouth with water.[3][8] Never give anything by mouth to an unconscious person.[6][8] Call a physician.[3][5] |
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination.
-
Waste Generation: All materials that have come into contact with this compound, including gloves, disposable lab coats, and cleaning materials, should be considered contaminated waste.
-
Containerization: Place all waste into a labeled, sealed, and appropriate hazardous waste container.
-
Disposal: Dispose of the waste through an approved waste disposal plant in accordance with all local, state, and federal regulations.[2] Do not allow the product to enter drains.
Quantitative Data Summary
| Property | Value |
| CAS Number | 64-72-2[1][2][3][5] |
| Molecular Formula | C22H23ClN2O8 · HCl[1] |
| Molecular Weight | 515.3 g/mol [1] |
| Melting Point | 210 - 215 °C (decomposes) |
Logical Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural flow for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. mpbio.com [mpbio.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. ofipharma.com [ofipharma.com]
- 6. pharmacopoeia.com [pharmacopoeia.com]
- 7. fishersci.com [fishersci.com]
- 8. abmole.com [abmole.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
